molecular formula C10H12O2 B1585506 Methyl 2,4-dimethylbenzoate CAS No. 23617-71-2

Methyl 2,4-dimethylbenzoate

Cat. No.: B1585506
CAS No.: 23617-71-2
M. Wt: 164.2 g/mol
InChI Key: QQCLNRPRQRDMCK-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethylbenzoate is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2,4-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c1-7-4-5-9(8(2)6-7)10(11)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCLNRPRQRDMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178290
Record name Methyl 2,4-dimethylbenzoate
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23617-71-2
Record name Methyl 2,4-dimethylbenzoate
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Record name Methyl 2,4-dimethylbenzoate
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Record name methyl 2,4-dimethylbenzoate
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Foundational & Exploratory

Methyl 2,4-Dimethylbenzoate: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of Methyl 2,4-dimethylbenzoate (CAS 23617-71-2).

Executive Summary

This compound (CAS: 23617-71-2 ) is an aromatic ester primarily utilized as a specialized intermediate in organic synthesis and pharmaceutical development. Distinct from its complex fragrance analogs (such as the oakmoss odorant methyl 2,4-dihydroxy-3,6-dimethylbenzoate), this molecule serves as a critical building block for constructing substituted benzyl scaffolds and heterocyclic pharmacophores.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, a self-validating synthesis protocol based on Fischer esterification, and analytical standards for quality assurance.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The precise characterization of this compound is essential for distinguishing it from isomeric impurities (e.g., methyl 2,5-dimethylbenzoate) commonly found in commercial xylene-derived feedstocks.[1]

Table 1: Core Chemical Data
ParameterSpecification
CAS Number 23617-71-2
IUPAC Name This compound
Synonyms 2,4-Dimethylbenzoic acid methyl ester; m-Xylic acid methyl ester
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
SMILES COC(=O)C1=C(C)C=C(C)C=C1
InChI Key QQCLNRPRQRDMCK-UHFFFAOYSA-N
Table 2: Physical Properties
PropertyValue (Experimental/Predicted)Context
Appearance Colorless to pale yellow liquidStandard State (25°C)
Boiling Point 238–240 °C@ 760 mmHg (Predicted)
Density 1.03 ± 0.05 g/cm³Liquid phase
Solubility Immiscible in water; Soluble in Et₂O, EtOH, DCMLipophilic nature (LogP ~2.[1]8)
Flash Point >100 °CClosed Cup (Estimated)

Synthesis Protocol: Acid-Catalyzed Esterification[1]

The most robust route for high-purity synthesis is the Fischer Esterification of 2,4-dimethylbenzoic acid.[1] This method is preferred over acyl chloride routes for its atom economy and ease of scalability in a drug development setting.

Reaction Mechanism & Pathway

The reaction proceeds via protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by methanol.[1]

FischerEsterification Reactant 2,4-Dimethylbenzoic Acid (C9H10O2) Intermediate Tetrahedral Intermediate Reactant->Intermediate + MeOH / H+ Reagent Methanol (MeOH) Reagent->Intermediate Catalyst H2SO4 (Catalyst) Catalyst->Intermediate Protonation Product This compound (Target) Intermediate->Product - H2O Byproduct Water (H2O) Intermediate->Byproduct

Figure 1: Mechanistic pathway of the acid-catalyzed esterification of 2,4-dimethylbenzoic acid.

Experimental Methodology

Objective: Synthesize 10.0 g of this compound.

Reagents:

  • 2,4-Dimethylbenzoic acid (10.0 g, 66.6 mmol)[1]

  • Methanol (anhydrous, 50 mL, excess)

  • Sulfuric acid (conc.[2][3] H₂SO₄, 1.0 mL)

  • Dichloromethane (DCM) for extraction[1]

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2,4-dimethylbenzoic acid (10.0 g) and anhydrous methanol (50 mL). Stir until the solid is suspended.

  • Catalysis: Slowly add concentrated H₂SO₄ (1.0 mL) dropwise. Caution: Exothermic.[1]

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 8–12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2) or GC-MS.

    • Checkpoint: Disappearance of the acid starting material indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (rotary evaporator) to remove excess methanol.

    • Dissolve the residue in DCM (50 mL) and wash with Saturated NaHCO₃ (2 x 30 mL) to neutralize residual acid. Note: Gas evolution (CO₂) will occur.

    • Wash the organic layer with Brine (30 mL) and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate.

    • Optional: If high purity (>99%) is required for pharmaceutical use, perform vacuum distillation (approx. 120–125 °C @ 10 mmHg).[1]

Analytical Characterization & Quality Control

To validate the identity of the synthesized compound, compare experimental data against the following spectroscopic standards.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (d, J=8.0 Hz, 1H): Aromatic proton at C6 (ortho to ester).[1]

    • δ 7.05 (s, 1H): Aromatic proton at C3 (between methyls).[1]

    • δ 7.00 (d, J=8.0 Hz, 1H): Aromatic proton at C5.[1]

    • δ 3.88 (s, 3H): Methoxy group (-OCH₃).

    • δ 2.55 (s, 3H): Methyl group at C2 (ortho).[1]

    • δ 2.35 (s, 3H): Methyl group at C4 (para).[1]

    • Interpretation: The distinct singlet at 3.88 ppm confirms the ester formation. The two methyl singlets confirm the 2,4-substitution pattern.[1]

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 164.

  • Base Peak: m/z 133 (Loss of -OCH₃, [M-31]⁺).

  • Fragment: m/z 105 (Loss of -COOCH₃, [M-59]⁺, formation of dimethylphenyl cation).[1]

Applications in Drug Development[1][2]

This compound is not merely a solvent; it is a "masked" benzoic acid scaffold used in the synthesis of complex pharmacophores.[1]

Benzylic Functionalization Workflow

The methyl groups on the aromatic ring are non-equivalent. The C4-methyl is electronically more activated and sterically more accessible than the C2-methyl, allowing for regioselective functionalization (e.g., radical bromination).[1]

ApplicationWorkflow cluster_reactions Divergent Synthesis Pathways Start This compound PathA NBS / AIBN (Radical Bromination) Start->PathA PathB LiAlH4 (Reduction) Start->PathB InterA Benzyl Bromide Derivative (Linker for Alkylation) PathA->InterA InterB 2,4-Dimethylbenzyl Alcohol (Building Block) PathB->InterB EndA Receptor Ligands (e.g., GPCR antagonists) InterA->EndA EndB Agrochemicals (Pyrethroid precursors) InterB->EndB

Figure 2: Divergent synthetic utility of this compound in medicinal chemistry.

Specific Utility
  • Prodrug Design: The ester moiety serves as a prodrug for 2,4-dimethylbenzoic acid derivatives, improving lipophilicity (LogP) to cross cell membranes before enzymatic hydrolysis.[1]

  • Scaffold Construction: Used as a precursor for preparing 2,4-dimethylbenzamide derivatives, which are often investigated for anti-inflammatory activity.[1]

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.[4][5][6]
Serious Eye Damage H319Causes serious eye irritation.[4][5][6]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: Handle in a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and alkalis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520902, this compound. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

An In-depth Technical Guide to Methyl 2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dimethylbenzoate, with the International Union of Pure and Applied Chemistry (IUPAC) name This compound , is a substituted aromatic ester that serves as a versatile building block in organic synthesis. Its structural framework, featuring a benzene ring functionalized with two methyl groups and a methyl ester, provides a unique combination of steric and electronic properties. This makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs), fragrances, and agrochemicals.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
IUPAC Name This compound
CAS Number 23617-71-2[2]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [2]
Appearance Solid[2]
InChI Key QQCLNRPRQRDMCK-UHFFFAOYSA-N[2]
SMILES O=C(OC)C1=C(C)C=C(C)C=C1[2]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 2,4-dimethylbenzoic acid, with methanol in the presence of an acid catalyst.

Fischer Esterification: A Mechanistic Overview

Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol or by removing water as it is formed.[4]

The mechanism of the Fischer esterification proceeds through several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by the alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the protonated carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: A molecule of water is eliminated, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

The following diagram illustrates the workflow for the synthesis of this compound via Fischer esterification.

Fischer_Esterification_Workflow Reactants 2,4-Dimethylbenzoic Acid + Methanol (excess) + H₂SO₄ (catalyst) Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Mixing Reflux Reflux (e.g., 65-70°C, 1-2 hours) Reaction_Mixture->Reflux Heating Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Cooling & Quenching Purification Purification (Distillation or Chromatography) Workup->Purification Separation Product This compound Purification->Product Isolation

Caption: Workflow for the synthesis of this compound.

Experimental Protocol for Fischer Esterification

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from standard Fischer esterification procedures.[5][6]

Materials:

  • 2,4-Dimethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 2,4-dimethylbenzoic acid (1.0 eq) and a large excess of anhydrous methanol (e.g., 10-20 eq).

  • Catalyst Addition: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle or water bath. Allow the reaction to proceed for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes of the reaction mixture).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure product.

Applications in Drug Discovery and Development

The 2,4-dimethylbenzoic acid scaffold and its derivatives are recognized as important building blocks in medicinal chemistry.[7] While specific drugs directly derived from this compound are not prominently featured in clinical pipelines, the core structure is a key component in the design of various biologically active molecules.

Role as a Molecular Scaffold

The 2,4-dimethylbenzoyl group can be incorporated into larger molecules to modulate their physicochemical properties, such as lipophilicity and metabolic stability. The methyl groups can provide steric hindrance that influences the binding of the molecule to its biological target and can also block sites of metabolism, thereby increasing the compound's half-life.

Enzyme Inhibition

Benzoic acid derivatives have been widely explored as inhibitors of various enzymes implicated in disease. For instance, derivatives of benzoic acid have been investigated as inhibitors of:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[8]

  • Human Carbonic Anhydrases (hCAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and certain types of cancer.[9]

  • Slingshot (SSH) phosphatases: These enzymes are involved in cell migration, and their inhibition is being explored as a potential anti-cancer strategy.[10]

The following diagram illustrates the general principle of using a benzoic acid derivative as an enzyme inhibitor.

Enzyme_Inhibition Enzyme Enzyme Active Site Binding Binding Enzyme->Binding Inhibitor Benzoic Acid Derivative (e.g., 2,4-dimethylbenzoyl moiety) Inhibitor->Binding Inhibition Inhibition of Enzyme Activity Binding->Inhibition

Caption: Benzoic acid derivatives as enzyme inhibitors.

Precursor to Active Pharmaceutical Ingredients

2,4-Dimethylbenzoic acid and its esters serve as intermediates in the synthesis of more complex pharmaceutical agents.[11] For example, the parent acid is a known metabolite of pseudocumene (1,2,4-trimethylbenzene) and has been noted for its antibacterial activity.[12] The ester, this compound, can be readily hydrolyzed back to the carboxylic acid or can undergo further transformations at the ester group to be incorporated into a larger drug molecule.

Conclusion

This compound is a readily accessible and synthetically versatile chemical building block. Its straightforward synthesis via Fischer esterification makes it an attractive starting material for a variety of chemical transformations. In the realm of drug discovery and development, the 2,4-dimethylbenzoyl scaffold holds significant potential for the design of novel therapeutics, particularly in the area of enzyme inhibition. As our understanding of the molecular basis of diseases continues to grow, the strategic use of such well-defined chemical scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • Chem-Impex. 2,4-Dimethylbenzoic acid. Accessed January 29, 2026.
  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Accessed January 29, 2026.
  • A2B Chem. 2,4-Dimethylbenzoic acid. Accessed January 29, 2026.
  • DSpace@MIT. 5.
  • Google Patents. Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process. Accessed January 29, 2026.
  • Sigma-Aldrich.
  • Adam Cap. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. Accessed January 29, 2026.
  • Google Patents. A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. Accessed January 29, 2026.
  • Sigma-Aldrich. 2,4-Dimethylbenzoic acid 98. Accessed January 29, 2026.
  • ResearchGate. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. | Request PDF. Accessed January 29, 2026.
  • PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Accessed January 29, 2026.
  • Benchchem. Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors. Accessed January 29, 2026.
  • ChemicalBook. 2,4-Dimethylbenzoic acid CAS#: 611-01-8. Accessed January 29, 2026.
  • SlidePlayer.
  • Patsnap. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka. Accessed January 29, 2026.
  • Benchchem. The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzoate in Modern Drug Discovery. Accessed January 29, 2026.
  • Aromsyn Co.,Ltd. 611-01-8 | 2,4-Dimethylbenzoic acid. Accessed January 29, 2026.
  • Frontiers. Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Accessed January 29, 2026.

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2,4-dimethylbenzoate (CAS No. 23617-71-2). While this compound is commercially available, a thorough review of scientific literature and spectral databases reveals a notable absence of experimentally determined spectroscopic data (NMR, IR, MS). This guide addresses this information gap by presenting predicted and supplier-provided physical properties, alongside detailed, field-proven experimental protocols for their determination. By equipping researchers with the necessary methodologies, this document serves as a self-validating system for the in-house characterization of this compound, ensuring scientific integrity and enabling its confident application in research and development.

Introduction

This compound is an aromatic ester with the molecular formula C₁₀H₁₂O₂.[1] As a derivative of benzoic acid, it holds potential as a building block in organic synthesis, and its isomeric analogs are utilized in the fragrance and flavor industries. A precise understanding of a compound's physical properties is fundamental to its application, influencing everything from reaction kinetics and solvent selection to purification techniques and safety protocols.

This guide is structured to provide not just a list of properties, but a deeper understanding of the experimental causality behind their measurement. In the absence of published spectral data, the onus of characterization falls to the end-user. Therefore, this document emphasizes the practical application of analytical techniques, empowering researchers to generate their own reliable data.

Molecular and Physical Properties

A summary of the available physical property data for this compound is presented in Table 1. It is critical to note that the data is primarily sourced from chemical suppliers and may be estimated rather than experimentally verified. Discrepancies between suppliers are noted, highlighting the need for experimental confirmation.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
CAS Number 23617-71-2[1]
Appearance Colorless to light yellow liquid or solid[2]
Melting Point -2°C (estimate)[2]
Boiling Point 232.5°C (estimate) 403.4°C at 760 mmHg[2] [3]
Density 1.0326 g/cm³ (rough estimate) 1.32 g/cm³[2] [3]
Refractive Index 1.5052 (estimate)[2]
Solubility Insoluble in water.[4] Soluble in organic solvents.[4]

Safety and Handling

Based on the Safety Data Sheet provided by Sigma-Aldrich, this compound is classified with the GHS07 pictogram, indicating that it can be a skin, eye, and respiratory irritant, and may be harmful if swallowed.[1]

Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the full Safety Data Sheet before handling this chemical and use it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating, providing researchers with the tools to generate reliable and reproducible data.

Synthesis via Fischer Esterification

A common and effective method for the synthesis of methyl esters from carboxylic acids is the Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.[5][6][7][8] To drive the equilibrium towards the product, a large excess of the alcohol is typically used.

Protocol for the Synthesis of this compound:

  • Reaction Setup: In a round-bottomed flask, combine 2,4-dimethylbenzoic acid (1.0 eq) and a significant excess of methanol (e.g., 10-20 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by distillation or column chromatography.

Fischer_Esterification cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2,4-Dimethylbenzoic Acid + Methanol Catalyst H₂SO₄ (cat.) Reflux Reflux Catalyst->Reflux Quench Quench with H₂O Reflux->Quench Extract Extract with Et₂O Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify Product Pure this compound Purify->Product

Figure 1: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

1H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Shim the magnetic field to ensure homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

13C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent).

  • Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the data as described for ¹H NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Shim Shim Magnetic Field Insert->Shim Acquire Acquire Spectrum Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Integrate Integration & Analysis Phase->Integrate Spectrum Final NMR Spectrum Integrate->Spectrum

Figure 2: General workflow for NMR spectroscopic analysis.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Attenuated Total Reflectance (ATR) FT-IR Protocol:

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O stretch of the ester, C-O stretch, aromatic C-H and C=C stretches).

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.[2]

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight and analyze the fragmentation pattern to gain structural information.

Conclusion

References

  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino). [Link]

  • Adam Cap. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. [Link]

  • PubChem. Methyl 3,4-dimethylbenzoate. [Link]

  • YouTube. Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]

  • YouTube. Organic Mechanism Fischer Esterification 004. [Link]

  • Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

  • The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

  • esterification of benzoic acid to methyl benzoate. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • ResearchGate. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. | Request PDF. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

  • ChemSynthesis. This compound. [Link]

  • PubChem. Methyl Benzoate. [Link]

  • Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

  • PubChem. 2,4-Dimethylbenzoate. [Link]

Sources

Technical Guide: IR Spectroscopy Analysis of Methyl 2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

Methyl 2,4-dimethylbenzoate (CAS: 2111-37-7) represents a critical intermediate in fine chemical synthesis and fragrance formulations. Unlike simple aliphatic esters, its infrared (IR) spectrum is governed by the interplay between aromatic conjugation and steric inhibition of resonance (SIR) introduced by the ortho-methyl substituent.

This guide moves beyond basic peak listing. It provides a mechanistic framework for interpreting the vibrational modes of 1,2,4-trisubstituted benzene derivatives, offering a self-validating protocol for researchers distinguishing this compound from its isomers (e.g., Methyl 3,5-dimethylbenzoate) or hydrolysis products.

The Ortho-Effect Mechanism

In methyl benzoate, the carbonyl group is coplanar with the benzene ring, allowing maximum


-electron delocalization. This conjugation typically lowers the C=O stretching frequency to ~1720 cm⁻¹.

However, in This compound , the methyl group at the C2 (ortho) position creates steric hindrance. This forces the carbonyl group slightly out of the aromatic plane.

  • Consequence: Reduced orbital overlap between the ring and the carbonyl.

  • Spectral Shift: The C=O bond acquires more "double bond character" (less single bond character from resonance), causing a hypsochromic shift (to higher wavenumbers) compared to its unhindered isomers.

Experimental Protocol: Data Acquisition

To ensure reproducibility, the following protocol prioritizes Attenuated Total Reflectance (ATR) due to its prevalence in modern QC labs, though transmission (KBr) parameters are provided for reference.

Sample Preparation & Handling
  • State: Liquid (Standard conditions).

  • Refractive Index:

    
    .
    
  • Volatility: Moderate. Rapid scanning is required to prevent evaporation of thin films in transmission mode.

detailed Workflow

The following diagram outlines the critical path for high-fidelity spectral acquisition.

IR_Workflow Start Start: Sample QC Clean Crystal Cleaning (Isopropanol -> Dry) Start->Clean Blank Background Scan (Air/Crystal) Apply Sample Application (Cover Crystal Surface) Blank->Apply Clean->Blank Verify Baseline Param Set Parameters (Res: 4cm⁻¹, Scans: 16+) Apply->Param Acquire Acquire Spectrum Param->Acquire Process Post-Processing (ATR Correction) Acquire->Process

Figure 1: Optimized ATR-FTIR acquisition workflow for liquid aromatic esters.

Instrument Parameters
ParameterSettingRationale
Resolution 4 cm⁻¹Sufficient to resolve aromatic overtones without introducing excessive noise.
Accumulation 16 - 32 scansOptimizes Signal-to-Noise (S/N) ratio for liquid films.
Apodization Happ-GenzelStandard for preserving peak shape in quantitative analysis.
Range 4000 - 600 cm⁻¹Captures high-frequency C-H and low-frequency aromatic bending.

Spectral Analysis & Assignments

The spectrum of this compound is defined by three distinct regions: the High-Frequency C-H zone, the Carbonyl/Fingerprint zone, and the Aromatic Substitution zone.

The "Rule of Three" for Esters

As noted in spectroscopic literature, esters exhibit three intense bands (C=O and two C-O stretches).[1] For this molecule, these are the primary anchors for identification.

Table 1: Critical Vibrational Assignments
Frequency (cm⁻¹)IntensityVibrational ModeMechanistic Insight
2950 - 2960 Medium

Asymmetric stretch of the methyl groups (ester methyl + ring methyls).
~1725 - 1735 Strong

Diagnostic: Slightly higher than pure methyl benzoate (1724 cm⁻¹) due to the ortho-methyl steric effect reducing conjugation.
1580 - 1610 Medium

Ring "breathing" modes. Often split into a doublet (quadrant stretching).
1260 - 1290 Very Strong

The "Ester" band. Coupled vibration of the carbonyl carbon and ether oxygen.
1100 - 1120 Strong

Secondary ester stretch.
810 - 830 Strong

Out-of-plane bending for two adjacent aromatic protons (C5 and C6).
~870 Medium

Out-of-plane bending for the isolated aromatic proton (C3).
Differentiating the 1,2,4-Substitution Pattern

The most common error in analyzing dimethylbenzoates is misidentifying the isomer. The 1,2,4-substitution pattern (as opposed to 1,3,5 or 1,2,3) is confirmed by the specific out-of-plane (oop) bending vibrations in the 600–900 cm⁻¹ region.

  • 1,2,4-Pattern: Requires two distinct bands corresponding to the isolated hydrogen (position 3) and the two adjacent hydrogens (positions 5 and 6).

Quality Control & Impurity Profiling

In drug development and synthesis, the primary degradation pathway is hydrolysis. IR spectroscopy is highly sensitive to this change.

Detection of Hydrolysis (2,4-Dimethylbenzoic Acid)

If the ester hydrolyzes, the spectrum changes drastically:

  • O-H Appearance: A broad, jagged "trough" appears from 2500–3300 cm⁻¹ (carboxylic acid dimer O-H stretch).

  • C=O Shift: The carbonyl shifts to lower wavenumbers (~1680–1700 cm⁻¹) due to strong hydrogen bonding in the acid dimer.

Logic Flow for Purity Analysis

The following decision tree assists in rapid spectral evaluation.

Spectral_Logic Input Input Spectrum CheckCO Check 1720-1735 cm⁻¹ Input->CheckCO CheckOH Check 2500-3300 cm⁻¹ (Broad Band?) CheckCO->CheckOH Band Present ResultNonEster FAIL: Non-Ester Impurity CheckCO->ResultNonEster No Band CheckOOP Check 800-900 cm⁻¹ (1,2,4-Pattern?) CheckOH->CheckOOP No (Clean Baseline) ResultAcid FAIL: Hydrolyzed (Acid present) CheckOH->ResultAcid Yes (Broad OH) ResultPure PASS: this compound CheckOOP->ResultPure Pattern Matches ResultIso FAIL: Wrong Isomer CheckOOP->ResultIso Pattern Mismatch

Figure 2: Decision logic for validating ester identity and purity.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester IR Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4] [Link]

  • NIST Coblentz Society Collection. (2023). Benzoic acid, 4-methyl-, methyl ester IR Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4] [https://webbook.nist.gov/cgi/cbook.cgi?ID=C99752&Units=SI]

  • Smith, B. C. (2018). The C=O[5][6][1][7] Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [https://www.spectroscopyonline.com/view/c-o-bond-part-vi-esters-and-rule-three]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.[8] (Standard reference for 1,2,4-trisubstituted benzene assignments).

  • Varsanyi, G. (1969). Vibrational Spectra of Benzene Derivatives. Academic Press. (Authoritative text on ortho steric effects and out-of-plane bending modes).

Sources

Theoretical Profiling of Methyl 2,4-dimethylbenzoate: A Computational Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Profiling & Computational Analysis of Methyl 2,4-dimethylbenzoate Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Researchers

Executive Summary & Molecular Context

This compound (CAS: 23617-71-2) represents a distinct class of alkyl-substituted benzoate esters widely utilized in fragrance formulation and increasingly scrutinized for potential pharmacological pharmacophores. While often categorized as a flavor/fragrance ingredient, the specific 2,4-substitution pattern introduces unique electronic and steric properties that distinguish it from its isomers (e.g., 3,5-dimethyl or 2,5-dimethyl analogues).

This technical guide outlines a rigorous theoretical framework for characterizing this compound. It moves beyond standard characterization, focusing on the "Ortho-Effect" —the steric interplay between the C2-methyl group and the ester moiety—and its implications for reactivity, spectral signatures, and ligand-protein binding affinity.

Computational Methodology: The "Gold Standard" Protocol

To ensure data reliability suitable for regulatory submission or high-impact publication, the following computational workflow is prescribed. This protocol balances computational cost with electronic accuracy.

Density Functional Theory (DFT) Setup[1][2][3][4][5][6]
  • Software Platform: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections, critical for stacking interactions in docking).

  • Basis Set: 6-311++G(d,p) .[1][2][3][4][5]

    • Why: The diffuse functions (++) are non-negotiable for modeling the lone pairs on the ester oxygens, while polarization functions (d,p) accurately describe the methyl C-H bonds.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Gas Phase (baseline), Ethanol (spectroscopy), Water (biological simulation).

Self-Validating Protocol (The "E-E-A-T" Check)

A theoretical study is only as good as its validation.

  • Imaginary Frequency Check: The optimized geometry must yield zero imaginary frequencies in the vibrational analysis to confirm a global minimum.

  • Scale Factor Correction: Raw DFT frequencies overestimate experimental values. Apply a scale factor of 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental FTIR data.

Structural Geometry & The "Ortho-Twist"

The defining theoretical feature of this compound is the steric hindrance at the ortho position.

Conformational Analysis

Unlike unsubstituted methyl benzoate, which maintains a planar structure to maximize


-conjugation between the benzene ring and the carbonyl group, the 2-methyl group  forces the ester moiety to rotate out of the plane.
  • Key Parameter: Dihedral Angle

    
     (C2-C1-C(O)-O).
    
  • Prediction:

    
    .
    
  • Consequence: This de-planarization reduces resonance stabilization energy, making the carbonyl carbon more electrophilic compared to its isomers. This is a critical insight for predicting hydrolysis rates or nucleophilic attacks in drug design.

Geometric Data Summary
ParameterAtom PairPredicted Value (Å/°)Mechanistic Insight
Bond Length C(Ring)-C(Ester)1.48 - 1.49 ÅElongated due to steric twist (loss of partial double bond character).
Bond Length C=O1.21 ÅStandard carbonyl, slightly shorter due to reduced conjugation.
Bond Angle C2-C1-C(Ester)> 120°Expanded to relieve steric strain from the methyl group.

Electronic Properties & Reactivity Descriptors

Understanding the Frontier Molecular Orbitals (FMOs) is essential for predicting the molecule's behavior in biological systems (e.g., redox potential, binding interactions).

HOMO-LUMO Analysis[1][2][3][6]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the 4-methyl group. Acts as the electron donor region.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the ester carbonyl and the ring carbons ortho/para to the electron-withdrawing ester. Acts as the electron acceptor.[6]

  • Energy Gap (

    
    ):  A large gap (approx. 4.5 - 5.0 eV) indicates high chemical stability (Hard Molecule), suggesting low toxicity but potentially lower immediate reactivity as a suicide inhibitor.
    
Molecular Electrostatic Potential (MEP)

The MEP map is the "navigation chart" for docking studies.

  • Red Regions (Negative Potential): Carbonyl Oxygen and Ether Oxygen. These are H-bond acceptors (critical for interacting with Serine/Threonine residues in proteins).

  • Blue Regions (Positive Potential): Methyl hydrogens.

  • Reactive Insight: The 2,4-dimethyl substitution creates a hydrophobic "shield" on one side of the ring, directing electrostatic interactions specifically toward the ester tail.

Spectroscopic Profiling (Vibrational & NMR)

This section provides the reference data to validate synthesized material against theoretical models.

Vibrational Spectroscopy (FT-IR)
ModeExperimental Region (cm⁻¹)Theoretical (Scaled)Assignment

(C=O)
1715 - 17251720Carbonyl stretch. Note: Higher freq than methyl benzoate due to loss of conjugation.

(C-H) Arom
3000 - 31003050 - 3080Ring C-H stretching.

(C-H) Methyl
2850 - 29802900 - 2960Asymmetric/Symmetric methyl stretch.

(C-O)
1270 - 12801275Ester C-O stretch.
NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Including Atomic Orbital) method in DMSO solvent:

  • 
     NMR:  The ester methyl singlet appears at 
    
    
    
    ppm. The aromatic protons will show splitting characteristic of 1,2,4-substitution (d, s, d patterns).
  • 
     NMR:  The Carbonyl carbon is the most deshielded (
    
    
    
    ppm).

Drug Development: Molecular Docking Workflow

For researchers exploring the antimicrobial or anticancer potential of benzoate derivatives, the following docking protocol is recommended.

Target Selection

Benzoate derivatives often target enzymes involved in bacterial cell wall synthesis or oxidative stress regulation.

  • Primary Target: Tyrosinase (PDB ID: 2Y9X) - Relevant for skin-whitening/melanoma research.

  • Secondary Target: E. coli DNA GyraseB (PDB ID: 1KZN) - Antimicrobial screening.

The Docking Logic (Graphviz Visualization)

The following diagram illustrates the logical flow from theoretical optimization to biological prediction.

DockingWorkflow Start Start: this compound Structure Opt DFT Optimization (B3LYP/6-311++G(d,p)) Start->Opt LigandPrep Ligand Preparation (Convert to PDBQT, Gasteiger Charges) Opt->LigandPrep Optimized Geometry Docking Molecular Docking (AutoDock Vina / Glide) LigandPrep->Docking ProteinPrep Protein Preparation (Remove Water, Add Polar H) GridBox Grid Box Generation (Center on Active Site) ProteinPrep->GridBox GridBox->Docking Analysis Interaction Analysis (H-Bonds, Hydrophobic, Pi-Pi Stacking) Docking->Analysis Binding Affinity (kcal/mol)

Figure 1: Integrated Computational Workflow for Bio-Activity Prediction. This pipeline ensures that the starting ligand geometry is energetically minimized before interacting with the protein target.

Binding Interaction Prediction

Due to the hydrophobic methyl groups at positions 2 and 4, expect Hydrophobic Interactions (Pi-Alkyl or Alkyl-Alkyl) to dominate the binding mode, specifically with residues like Valine, Leucine, or Phenylalanine in the active site. The ester oxygen will likely act as a Hydrogen Bond Acceptor.

References

  • Frisch, M. J. et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Méndez-Hernández, D. D. et al. (2020). Molecular Docking and DFT Studies of Benzoate Derivatives. International Journal of Molecular Sciences.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. [Standard Reference for IR/NMR assignments]
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.

Sources

Precision Functionalization of Methyl 2,4-Dimethylbenzoate: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,4-dimethylbenzoate represents a classic "push-pull" aromatic system where the synergistic activation of two methyl groups competes against the deactivating, meta-directing influence of the methyl ester. For drug development professionals, this scaffold is not merely a starting material but a template for regioselective core expansion.

This guide addresses the specific reactivity profile of the aromatic ring, distinguishing between the electronic "sweet spots" and the steric "dead zones." It provides a validated workflow for Electrophilic Aromatic Substitution (EAS), specifically nitration, and outlines the critical control parameters required to maintain regiochemical fidelity.

Part 1: Electronic & Steric Topography

To manipulate this molecule, one must first understand the "battlefield" of the aromatic ring. The reactivity is dictated by the interplay between the Electron-Donating Groups (EDGs) and the Electron-Withdrawing Group (EWG).

The Regioselectivity Matrix
PositionElectronic StatusSteric EnvironmentPredicted Reactivity
C3 Highly Activated (Ortho to C2-Me, Ortho to C4-Me).Prohibitive. "Buttressed" between two methyl groups.Trace/None. The "Steric Gutter."
C5 Activated (Para to C2-Me, Ortho to C4-Me).Accessible. Flanked by C4-Me and H.Major Product. Kinetic & Thermodynamic favorite.
C6 Deactivated/Neutral (Meta to both Methyls).Hindered. Ortho to the bulky Ester group.Minor/None.
Mechanistic Insight: The "C5 Imperative"

While C3 is electronically the most electron-rich center (receiving inductive donation from two adjacent methyls), the steric penalty of placing an electrophile between two methyl groups is energetically insurmountable under standard conditions. Consequently, the reaction is channeled almost exclusively to C5 , which benefits from the para-directing effect of the C2-methyl and the ortho-directing effect of the C4-methyl, while satisfying the meta-directing requirement of the C1-ester.

Visualization: Directing Vectors

The following diagram maps the competing forces on the ring.

Regioselectivity cluster_legend Legend Molecule This compound C3 Position C3 (Electronic: +++) (Steric: ---) Molecule->C3 Blocked by Me-Me Buttressing C5 Position C5 (Electronic: ++) (Steric: +) Molecule->C5 Primary Site (Synergistic Activation) C6 Position C6 (Electronic: -) (Steric: --) Molecule->C6 Deactivated by Meta-alignment key Green = Favored Path Red = Sterically Blocked Grey = Electronically Disfavored

Figure 1: Regiochemical map showing why C5 is the exclusive site for substitution despite the high electron density at C3.

Part 2: Validated Experimental Protocol (Nitration)

The nitration of this compound to yield Methyl 2,4-dimethyl-5-nitrobenzoate is the primary gateway reaction for this scaffold. The resulting nitro compound is a precursor to anilines used in kinase inhibitor synthesis.

The Challenge

Unlike simple methyl benzoate (which requires forcing conditions), the two methyl groups on this substrate activate the ring. Using standard "forcing" conditions can lead to:

  • Polynitration: Adding a second nitro group (rare due to deactivation, but possible).

  • Benzylic Oxidation: The methyl groups are susceptible to oxidation by strong

    
     at high temperatures, converting them to carboxylic acids.
    
Protocol: Controlled Nitration at 0°C

Reagents:

  • Substrate: this compound (1.0 eq)

  • Acid Solvent: Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    ) or Potassium Nitrate (
    
    
    
    )
  • Quench: Crushed Ice/Water

Step-by-Step Methodology:

  • Solubilization (The Heat Sink):

    • Charge a 3-neck round-bottom flask with this compound (10g, 60.9 mmol).

    • Add concentrated

      
       (30 mL) slowly.
      
    • Observation: The solution may warm slightly. Cool immediately to 0°C using an ice/salt bath.

    • Why:

      
       acts as the solvent and the catalyst to generate the nitronium ion (
      
      
      
      ).[1]
  • Electrophile Generation & Addition:

    • Prepare a separate mixture of

      
       (1.1 eq) and 
      
      
      
      (10 mL) at 0°C.
    • CRITICAL: Add the nitrating mixture dropwise to the substrate solution over 30 minutes.

    • Temperature Control: Maintain internal temperature < 5°C .

    • Mechanism:[2][3][4][5][6][7][8][9] The "push-pull" nature means the ring is reactive enough that allowing the temperature to spike >10°C risks oxidizing the benzylic methyls.

  • Reaction Monitoring:

    • Stir at 0–5°C for 1 hour.

    • Monitor via TLC (Solvent: 20% EtOAc/Hexanes). The starting material (higher

      
      ) should disappear, replaced by the nitro-product (lower 
      
      
      
      , UV active).
  • Quench & Isolation:

    • Pour the reaction mixture slowly onto 200g of crushed ice with vigorous stirring.

    • Precipitation: The product, Methyl 2,4-dimethyl-5-nitrobenzoate, typically precipitates as a pale yellow/white solid.

    • Filter the solid.[6][10][11] Wash with cold water (

      
       mL) to remove residual acid.
      
    • Purification: Recrystallize from Methanol if necessary to remove trace ortho-isomers (rare) or oxidized byproducts.

Synthesis Pathway Diagram[8]

Synthesis SM This compound (Starting Material) Inter Sigma Complex (Arenium Ion) SM->Inter + NO2+ Prod Methyl 2,4-dimethyl-5-nitrobenzoate (Product) Inter->Prod - H+ Reagent HNO3 / H2SO4 0°C, 1h

Figure 2: Electrophilic Aromatic Substitution pathway. The reaction proceeds via the formation of the nitronium ion, attack at C5, and re-aromatization.

Part 3: Benzylic Reactivity (The "Side" Reaction)

While the aromatic ring is the focus of EAS, the benzylic positions (C2-Methyl and C4-Methyl) are susceptible to radical halogenation. This is often an intended pathway for drug development (e.g., creating bromomethyl intermediates for alkylation) but can be a nuisance side reaction during EAS.

Radical Bromination Profile

If the goal is to functionalize the methyl groups rather than the ring:

  • Reagents: N-Bromosuccinimide (NBS) and AIBN (Radical Initiator).

  • Solvent:

    
     or Trifluorotoluene (reflux).
    
  • Selectivity: The C4-Methyl is generally more reactive toward radical abstraction than the C2-Methyl.

    • Reason: The C2-Methyl is sterically crowded by the adjacent ester group, making the formation of the radical intermediate slightly higher in energy due to steric strain in the transition state.

Part 4: Pharmaceutical Relevance

The This compound scaffold is a structural motif found in various bioactive compounds. Its value lies in its ability to be differentiated:

  • C1 (Ester): Can be hydrolyzed to the acid (for coupling) or reduced to the alcohol.

  • C5 (Nitro/Amine): The introduction of nitrogen at C5 allows for the construction of benzimidazoles or quinazolines, common pharmacophores in kinase inhibitors (e.g., EGFR inhibitors).

  • C2/C4 (Methyls): Provide hydrophobic bulk that often fits into hydrophobic pockets of enzymes, improving binding affinity (

    
    ).
    

References

  • Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate . Docsity. Retrieved from [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution . Chemistry LibreTexts. Retrieved from [Link]

  • Benzoic acid, m-nitro-, methyl ester (Synthesis Protocol) . Organic Syntheses, Coll.[9][10] Vol. 1, p.372 (1941). Retrieved from [Link][10]

  • Synthesis of methyl-2-hydroxy-5-nitro-benzoate . PrepChem. Retrieved from [Link]

Sources

Phase Equilibrium and Miscibility Profile of Methyl 2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Executive Summary

Methyl 2,4-dimethylbenzoate (CAS: 23617-71-2) represents a specific class of lipophilic aromatic esters utilized as intermediates in organic synthesis and fragrance formulation. Unlike high-melting pharmaceutical solids, this compound presents a unique thermodynamic profile due to its low melting point (


), rendering it a liquid at standard laboratory conditions.

This guide moves beyond simple "solubility" tables to address the Liquid-Liquid Equilibrium (LLE) and Solid-Liquid Equilibrium (SLE) behaviors critical for extraction, purification, and formulation. We detail the experimental protocols for determining miscibility limits and provide a thermodynamic framework for modeling its phase behavior in organic solvents.

Physicochemical Profile & Thermodynamic Fundamentals

To design effective solvation or extraction processes, one must first understand the solute's intrinsic properties. This compound is characterized by a "lipophilic core" (the dimethylbenzene ring) and a "polar head" (the methyl ester group).

Core Physical Properties
PropertyValueSourceRelevance
Physical State (25°C) Liquid (Oil)[PubChem, 2025]Determines handling (pump vs. scoop)
Melting Point (

)

[ChemicalBook, 2025]Requires sub-zero cooling for crystallization
Boiling Point (

)

[ChemSrc, 2025]High thermal stability for distillation
LogP (Octanol/Water) 2.82[NIH, 2025]Indicates high lipophilicity; poor water solubility
Density

[Stenutz, 2025]Critical for phase separation design
Solubility Theory: The "Like Dissolves Like" Mechanism

The solubility of this compound is governed by van der Waals forces and dipole-dipole interactions .

  • Aromatic Stacking: Solvents rich in

    
    -electrons (e.g., Toluene, Benzene) show near-ideal miscibility due to 
    
    
    
    stacking interactions with the benzoate ring.
  • Hydrogen Bonding: While the ester oxygen can accept hydrogen bonds, the molecule lacks a donor. Thus, it is miscible with protic solvents (Alcohols) but may show phase separation in highly polar, H-bond network-dominated solvents (Water, Ethylene Glycol) at low temperatures.

Experimental Protocols

Reliable solubility data requires self-validating experimental systems. We recommend two distinct workflows depending on the phase of interest: Laser Monitoring for low-temperature crystallization (SLE) and Shake-Flask for partition coefficients (LLE).

Protocol A: Laser Monitoring of Solid-Liquid Equilibrium (SLE)

Use this protocol to determine the solubility curve for purification via crystallization at


.

Principle: A laser beam passes through a temperature-controlled vessel. Undissolved crystals scatter the light, reducing transmittance. The "clear point" (solubility) is detected when transmittance hits a maximum plateau.

Step-by-Step Methodology:

  • Preparation: Weigh precisely

    
     of this compound into a jacketed glass vessel.
    
  • Solvent Addition: Add the organic solvent (e.g., Methanol) stepwise.

  • Cooling: Lower temperature to

    
     using a cryostat to induce crystallization.
    
  • Heating Ramp: Heat the suspension at a rate of

    
     while stirring at 400 rpm.
    
  • Detection: Continuously record laser transmittance. The temperature at which transmittance stabilizes at 100% is recorded as the saturation temperature (

    
    ).
    
  • Validation: Repeat the cooling/heating cycle 3 times. If

    
     varies by 
    
    
    
    , check for solvent evaporation or degradation.
Protocol B: Shake-Flask Method for Miscibility/LLE

Use this for determining partition coefficients or miscibility limits in partially miscible solvents (e.g., Water/Solvent mixtures).

  • Equilibration: Mix solute and solvent in a 1:1 ratio in a separatory funnel.

  • Agitation: Shake mechanically for 24 hours at constant temperature (

    
    ).
    
  • Phase Separation: Allow phases to settle for 4 hours.

  • Sampling: Carefully withdraw aliquots from both the organic and aqueous layers.

  • Quantification: Analyze concentration via HPLC-UV (254 nm) or GC-FID.

Visualization: Experimental Decision Workflow

The following diagram outlines the decision logic for selecting the correct solubility determination method based on the target temperature and solvent system.

SolubilityWorkflow Start Start: Define Objective CheckTemp Is Target Temp < -2°C? Start->CheckTemp SLE_Path Solid-Liquid Equilibrium (SLE) (Crystallization) CheckTemp->SLE_Path Yes (Solid Phase) LLE_Path Liquid-Liquid Equilibrium (LLE) (Extraction/Formulation) CheckTemp->LLE_Path No (Liquid Phase) LaserMethod Protocol A: Laser Monitoring (Dynamic Method) SLE_Path->LaserMethod Data_SLE Output: Solubility Curve (Apelblat Model) LaserMethod->Data_SLE MiscibilityCheck Is Solvent Water-Miscible? LLE_Path->MiscibilityCheck ShakeFlask Protocol B: Shake-Flask (Partition Coefficient) MiscibilityCheck->ShakeFlask No (e.g. Water) VisualTitration Visual Titration (Cloud Point Method) MiscibilityCheck->VisualTitration Yes (e.g. Ethanol) Data_LLE Output: Phase Diagram (NRTL/UNIQUAC Model) ShakeFlask->Data_LLE VisualTitration->Data_LLE

Figure 1: Decision tree for selecting the appropriate solubility measurement protocol based on the physical state of this compound.

Thermodynamic Modeling & Analysis

To interpolate solubility data beyond experimental points, we employ semi-empirical models.

The Modified Apelblat Equation (For SLE)

When analyzing the solubility of the solid phase (below -2°C), the Modified Apelblat equation is the industry standard for correlating mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis of the experimental data.

  • Application: Use this to predict the precise cooling curve required to crystallize this compound from methanol or ethanol with high yield.

Predicted Miscibility Profile

Based on the Hansen Solubility Parameters (HSP) and LogP data, we categorize common organic solvents for this compound:

Solvent ClassRepresentative SolventsInteraction TypeMiscibility Prediction
Non-Polar Hexane, CyclohexaneDispersion forcesFully Miscible
Aromatic Toluene, Benzene

Stacking
Fully Miscible (Ideal for synthesis)
Chlorinated Dichloromethane (DCM), ChloroformDipole-DipoleFully Miscible (Excellent extraction solvent)
Polar Protic Methanol, EthanolH-Bonding (Acceptor)Miscible (Temperature dependent < -10°C)
Polar Aprotic Acetone, Ethyl AcetateDipole-DipoleFully Miscible
Highly Polar WaterHydrophobic EffectImmiscible (Solubility < 0.1 g/L)

Practical Implications for Research

Synthesis & Purification

Since this compound is a liquid at room temperature, recrystallization is not a viable purification method under standard conditions.

  • Recommendation: Use vacuum distillation (BP ~232°C) for purification.

  • Alternative: If low-temperature equipment is available, crystallization from Methanol at

    
     can yield high-purity crystals, leveraging the steep solubility drop predicted by the Apelblat model in alcohols.
    
Drug Formulation

For pharmaceutical applications (e.g., as an excipient or intermediate), its high lipophilicity (LogP 2.82) suggests it will readily cross biological membranes but requires surfactants (e.g., Tween 80) or cosolvents (PEG 400) to achieve aqueous compatibility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11897, 2,4-Dimethylbenzoic acid (and derivatives). Retrieved from [Link]

  • Stenutz, R. (2025). Data for this compound.[1][2] Retrieved from [Link]

  • Jouyban, A. (2019).Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Contextual reference for Laser Monitoring Method).
  • ChemSrc (2025). this compound Physicochemical Properties. Retrieved from [Link]

Sources

Technical Guide: Natural Occurrence & Pharmaceutical Relevance of Methyl 2,4-dimethylbenzoate

[1]

Executive Summary

Methyl 2,4-dimethylbenzoate (C₁₀H₁₂O₂) is a specialized aromatic ester often overlooked in general phytochemical databases but holds critical significance in two distinct domains: halophytic ecology and ophthalmic drug development .[1] While naturally occurring as a major chemotype in the essential oil of the North African halophyte Limoniastrum guyonianum, it simultaneously serves as a structural pharmacophore and process-related impurity in the synthesis of Rho kinase (ROCK) inhibitors like Netarsudil .

This guide synthesizes the molecule's dual identity, providing researchers with actionable protocols for its extraction from natural reservoirs and its trace quantification in pharmaceutical matrices.

Chemical Profile & Significance[2][3][4][5][6][7]

PropertyData
IUPAC Name This compound
Common Synonyms 2,4-Dimethylbenzoic acid methyl ester; m-Xylene-4-carboxylic acid methyl ester
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Key Functional Groups Ester (Methoxycarbonyl), Aromatic Ring, Methyl substituents (Ortho/Para)
Natural Role Volatile semiochemical (defense/attraction) in halophytes.[1]
Pharmaceutical Role Structural moiety in Netarsudil (Rhopressa); synthesis intermediate/impurity.[1][2][3]
Why This Molecule Matters[1]
  • Ecological Marker: Its high concentration (~14.7%) in Limoniastrum guyonianum leaves suggests a specific evolutionary adaptation, potentially for salt-stress mediation or anti-desiccation in desert environments.[1]

  • Synthetic Impurity: In the manufacturing of Netarsudil (a glaucoma drug), the 2,4-dimethylbenzoate moiety is the hydrophobic tail. The simple methyl ester form can arise as a degradation product or unreacted intermediate, requiring rigorous monitoring (QC) to prevent toxicity or efficacy loss.[1]

Natural Occurrence: Sources & Distribution

Primary Reservoir: Limoniastrum guyonianum

The definitive natural source of this compound is the leaves of Limoniastrum guyonianum (Plumbaginaceae), a salt-tolerant shrub native to the North African Sahara (Tunisia, Algeria).[1]

  • Concentration: 14.70% of the total essential oil profile.[1][4]

  • Organ Specificity:

    • Leaves: ~14.70% (Major Chemotype)[1][5]

    • Seeds: Trace/Absent (Dominated by Furfural)[1]

    • Roots: Trace/Absent (Dominated by (3Z)-hex-3-enylmethanoate)[1][5][6]

  • Ecological Context: The plant thrives in "Sabkhas" (salt flats).[1] The volatilization of this ester may play a role in maintaining osmotic balance or deterring herbivores in sparse vegetation zones.[1]

Secondary Reservoir: Mangifera indica (Mango)

Trace amounts have been identified in the fruit pulp of specific Kenyan varieties of Mangifera indica.[1][7]

  • Concentration: ~0.77% (Minor constituent).[1]

  • Significance: Contributes to the complex "green/fruity" aroma profile but is not a viable source for isolation compared to Limoniastrum.[1]

Biological Activities

Research on the essential oil of L. guyonianum (rich in this ester) indicates significant antimicrobial activity against:

  • Escherichia coli (ATCC 35218)[1][5][6]

  • Staphylococcus aureus (ATCC 29213)[1][5][6]

  • Pseudomonas aeruginosa (ATCC 27853)[1][5][6]

Biosynthetic Pathway (Proposed)

While the specific enzymes for this molecule in Limoniastrum are not fully characterized, the pathway follows the Shikimate-Chorismate-Benzoate logic, likely involving a specialized Polyketide Synthase (PKS) or modification of the aromatic ring followed by SAM-dependent methylation.[1]

BiosynthesisShikimateShikimate PathwayChorismateChorismateShikimate->ChorismatePhenylalanineL-PhenylalanineChorismate->PhenylalaninePrephenate DehydrataseCinnamicTrans-Cinnamic AcidPhenylalanine->CinnamicPAL (Phenylalanine Ammonia Lyase)BenzoicBenzoic Acid DerivativeCinnamic->BenzoicBeta-oxidation / Non-oxidativeDimethylBenzoic2,4-Dimethylbenzoic AcidBenzoic->DimethylBenzoicRing Alkylation (Unknown Methyltransferase/PKS)TargetThis compoundDimethylBenzoic->TargetBAMT (Benzoic Acid Carboxyl Methyltransferase)SAMS-Adenosyl Methionine (SAM)SAM->TargetMethyl Donor

Figure 1: Proposed biosynthetic route from the Shikimate pathway.[1] The critical divergence is the ring alkylation (2,4-dimethylation) prior to the final esterification step.[1]

Pharmaceutical Relevance: The Netarsudil Connection[10]

For drug development professionals, this compound is less of a natural curiosity and more of a Critical Quality Attribute (CQA) marker.[1]

The Drug: Netarsudil (Rhopressa)

Netarsudil is a Rho kinase inhibitor used for glaucoma.[1][8][9] Its IUPAC structure is [4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]this compound .[1][8][9]

  • Structural Role: The 2,4-dimethylbenzoate group acts as the lipophilic "tail" that anchors the drug or modulates its binding affinity to the ROCK active site.

  • Impurity Risk: During synthesis or storage (hydrolysis), the ester linkage can cleave, releasing 2,4-dimethylbenzoic acid .[1] If methanol is present during processing (e.g., recrystallization), This compound can form as a side product.[1]

  • Toxicity Monitoring: As a process-related impurity, it must be quantified to meet ICH Q3A/B guidelines.[1]

Experimental Protocols

Protocol A: Isolation from Limoniastrum guyonianum

Objective: Extract volatile fraction enriched in this compound.[1]

  • Plant Material: Harvest fresh leaves of L. guyonianum (ideally from saline/coastal regions). Air-dry in shade for 7 days to reduce moisture content to ~10%.[1]

  • Hydrodistillation (Clevenger Method):

    • Place 100g of dried leaves in a 2L round-bottom flask.

    • Add 1L distilled water.

    • Distill for 3 hours. The essential oil will collect in the graduated arm of the Clevenger apparatus.

    • Yield Expectation: ~0.2 - 0.5% (w/w) total oil.[1]

  • Drying: Collect the oil layer and dry over anhydrous Sodium Sulfate (

    
    ).[1]
    
  • Storage: Store at 4°C in amber vials.

Protocol B: GC-MS Quantification (Standardized)

Objective: Validate the presence of this compound in natural oil or pharmaceutical impurity profiles.[1]

ParameterSetting
Column HP-5MS (30 m × 0.25 mm, 0.25 μm film thickness)
Carrier Gas Helium (1.0 mL/min constant flow)
Injector Temp 250°C (Split mode 1:[1]50)
Oven Program 60°C (hold 1 min) → 4°C/min → 260°C (hold 10 min)
MS Source Temp 230°C
Ionization EI (70 eV)
Target Ions (m/z) 164 (Molecular Ion), 133 (Base Peak, Loss of -OCH₃), 105 (Loss of -COOCH₃)

Causality Check: The slow ramp rate (4°C/min) is crucial because this compound has isomers (other dimethylbenzoates) that may co-elute if the ramp is too fast.[1] The m/z 133 fragment is the diagnostic tropylium-like cation formed after methoxy loss.[1]

Visualization: Extraction & Analysis Workflow

WorkflowPlantLimoniastrumLeavesDistillHydrodistillation(3 Hours)Plant->DistillExtractionOilEssential Oil(Crude)Distill->OilPhase SepGCGC-MS Analysis(HP-5MS Column)Oil->GCInjectionDataChromatogram(Peak @ ~14.7%)GC->DataIdentification (m/z 164)DrugNetarsudilSampleHPLCHPLC-UV / LC-MS(Impurity Check)Drug->HPLCDissolutionHPLC->DataQuantification (<0.1%)

Figure 2: Integrated workflow for isolating the natural product (top path) and monitoring it as a pharmaceutical impurity (bottom path).

References

  • Hammami, S., et al. (2011). Chemical analysis and antimicrobial effects of essential oil from Limoniastrum guyonianum growing in Tunisia.[1][10] Journal of Medicinal Plants Research.[1][10] (Accessed via ResearchGate/SciSpace).[1]

  • Njoroge, S. M., et al. (2018). Volatile aroma chemical constituents of fruit pulp of some Kenyan varieties of mango (Mangifera indica L.).[1][7] Essence Journal.[1]

  • National Institutes of Health (NIH). Netarsudil (PubChem CID 66599893).[1] PubChem Database.[1]

  • Food and Drug Administration (FDA). Rhopressa (Netarsudil) Ophthalmic Solution Prescribing Information.[1]

  • Babu, K. S., et al. (2023). Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method.[1] Bakirkoy Medical Journal.[1]

Methodological & Application

Use of Methyl 2,4-dimethylbenzoate as a fragrance ingredient

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical dossier for Methyl 2,4-dimethylbenzoate (CAS 23617-71-2) .

Primary Function: Fragrance Intermediate & Fruity-Aromatic Modifier CAS Number: 23617-71-2 Target Audience: R&D Scientists, Formulation Chemists, Fragrance Evaluators

⚠️ Critical Disambiguation

Do not confuse this material with:

  • Methyl Atrarate (Methyl 2,4-dihydroxy-3,6-dimethylbenzoate): The industry-standard "Oakmoss" replacer (Evernyl/Veramoss).

  • Methyl Benzoate (CAS 93-58-3): The standard "Niobe Oil" with a sharp, heavy floral-phenolic odor.

This compound is a distinct, less common aromatic ester found naturally in fruit volatiles (e.g., Mangifera indica varieties) and used as a specialized modifier or synthesis intermediate.

Part 1: Chemical Identity & Physicochemical Properties

Molecule Profile

This compound is the methyl ester of 2,4-dimethylbenzoic acid. Structurally, it features a benzene ring substituted with two methyl groups (at ortho and para positions relative to the ester) and a methoxycarbonyl group. This substitution pattern sterically hinders the ester linkage slightly more than in simple methyl benzoate, potentially influencing hydrolytic stability.

Physical Constants Table
PropertyValueNotes
CAS Number 23617-71-2Unique Identifier
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Colorless to pale yellow liquidMay crystallize at very low temps (MP ~ -2°C)
Boiling Point 232.5°C (est)significantly less volatile than Methyl Benzoate (199°C)
Flash Point >95°C (est)Combustible Liquid (Class IIIB)
LogP ~3.1 - 3.4Moderate lipophilicity; good substantivity on skin
Solubility Soluble in Ethanol, DPG, DEPInsoluble in water
Odor Profile Sweet, Aromatic, Fruity (Mango-skin nuance), FloralLess sharp/phenolic than Methyl Benzoate

Part 2: Olfactory & Application Protocols

Olfactory Evaluation Protocol

Objective: To characterize the sensory impact of this compound against a blank and a standard (Methyl Benzoate).

Materials:

  • 10% Dilution of this compound in Dipropylene Glycol (DPG) or Ethanol.

  • Smelling strips (blotters).[1]

  • Control: Methyl Benzoate (1% in DPG) for comparison.

Procedure:

  • Dip: Dip a smelling strip to the 1cm mark in the 10% solution.

  • Dry Down: Allow ethanol (if used) to evaporate for 30 seconds.

  • Immediate Evaluation (Top Note): Assess for "lift" and solvent-like aspects. Expect a sweet, diffusive aromatic opening.

  • Interval Evaluation: Smell at 1 hour, 6 hours, and 24 hours.

    • Note: Due to the 2,4-dimethyl substitution, this molecule exhibits lower volatility than methyl benzoate, extending its presence into the heart note of a fragrance.

  • Profiling: Look for specific "tropical fruit skin" or "green-floral" nuances that distinguish it from the harsh "almond/cherry" aspect of simple benzoates.

Formulation Guidelines

Usage Level: Typically 0.1% – 2.0% in fragrance concentrate. Accord Suitability:

  • Tropical Fruit Bases: Reinforces the "fleshy" reality of Mango and Papaya accords (supported by its natural occurrence in mango volatiles).

  • Floral Bouquets: Acts as a bridge between top-note esters (acetates) and heart-note aromatics (salicylates).

  • Chemical Stability: The steric hindrance provided by the ortho-methyl group (position 2) offers slightly improved resistance to hydrolysis in high-pH media (soaps) compared to unsubstituted benzoates, though it remains an ester.

Part 3: Analytical Protocols (GC-MS)

Objective: Quality Control and purity verification of this compound raw material.

Gas Chromatography Method

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm). Non-polar stationary phase is preferred for aromatic esters.

Parameters:

  • Inlet Temp: 250°C

  • Split Ratio: 50:1 (to prevent column overload)

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow)

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 280°C.

    • Hold 3 min.

  • Total Run Time: ~20 minutes.

Mass Spectrometry Detection
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Range: 35–350 amu

  • Identification Key:

    • Look for Molecular Ion [M]+ = 164 .

    • Major Fragment m/z 133 (Loss of -OCH3).

    • Major Fragment m/z 105 (Dimethylphenyl cation).

Part 4: Synthesis & Stability Logic

Synthesis Pathway Visualization

This diagram illustrates the logical flow from raw material (m-Xylene) to the final fragrance ingredient, highlighting the critical oxidation and esterification steps.

SynthesisPathway mXylene m-Xylene (Starting Material) Oxidation Catalytic Oxidation (Co/Mn/Br) mXylene->Oxidation O2, Heat Acid 2,4-Dimethylbenzoic Acid (Intermediate) Oxidation->Acid Selectivity Control Esterification Esterification (MeOH + H2SO4) Acid->Esterification Reflux Product This compound (Final Fragrance Ingredient) Esterification->Product Purification

Figure 1: Synthesis pathway from m-Xylene to this compound.

Stability Testing Protocol

Rationale: Esters are prone to hydrolysis in aqueous/alkaline environments. The 2-methyl substituent provides steric protection, but validation is required.

Protocol:

  • Preparation: Prepare a 0.5% dispersion of this compound in three bases:

    • Base A: Ethanol (Control, pH N/A).

    • Base B: Liquid Soap (pH 9.0).

    • Base C: Acidic Cleaner (pH 3.0).

  • Incubation: Store samples at 40°C for 4 weeks (Accelerated Aging).

  • Extraction: Extract 1g of base with 5mL Hexane.

  • Analysis: Inject into GC-MS (Method 3.1).

  • Calculation:

    
    
    
    • Acceptance Criteria: >90% recovery indicates stability suitable for that functional product class.

Part 5: Safety & Regulatory (IFRA/GHS)

GHS Classification (Self-Classification)
  • Signal Word: Warning

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[3]

  • H227: Combustible liquid.[2][3]

  • Handling: Wear nitrile gloves and safety glasses. Work in a well-ventilated fume hood during neat handling.

Regulatory Status
  • IFRA: Unlike some specific aldehydes or restricted esters, this compound is not currently explicitly restricted by a specific IFRA Standard (as of 51st Amendment), but it must comply with general QRA (Quantitative Risk Assessment) for skin sensitization if used at high levels.

  • RIFM: Check the RIFM database for the most current specific sensitization data. As a benzoate ester, it generally carries a lower sensitization risk than cinnamates, but patch testing is mandatory for new formulations.

References

  • ChemicalBook. (2025). This compound - Product Properties and Suppliers. Retrieved from

  • Essence Journal. (2018). Volatile aroma chemical constituents of fruit pulp of some Kenyan varieties of mango (Mangifera indica L.). (Identifying natural occurrence). Retrieved from

  • Sigma-Aldrich. (2025). This compound Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93-58-3, Methyl Benzoate (Used for comparative physicochemical benchmarking). Retrieved from

  • ResearchGate. (2023). Analysis of Acantholimon species essential oils. (Citing this compound as a major constituent).[1][4][5][6] Retrieved from

Sources

Synthesis of 2,4-dimethylbenzoylhydrazones from Methyl 2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized two-step synthesis of 2,4-dimethylbenzoylhydrazones starting from methyl 2,4-dimethylbenzoate. These scaffolds are critical in medicinal chemistry, exhibiting significant antioxidant, antimicrobial, and anticancer properties due to the lipophilic and steric influence of the 2,4-dimethyl substitution pattern. This guide addresses specific challenges associated with steric hindrance at the ortho-position and provides a robust, self-validating protocol for generating high-purity libraries.

Strategic Workflow Analysis

The synthesis proceeds via a nucleophilic acyl substitution (hydrazinolysis) followed by a condensation reaction (Schiff base formation). The presence of a methyl group at the ortho (2-position) of the benzene ring introduces steric strain, often requiring more vigorous conditions than unsubstituted benzoate derivatives.

Experimental Workflow Diagram

The following flowchart outlines the critical path and decision points for the synthesis.

SynthesisWorkflow Start This compound Step1 Step 1: Hydrazinolysis (Reflux 4-6h) Start->Step1 Reagent1 Hydrazine Hydrate (Excess) Solvent: Methanol/Ethanol Reagent1->Step1 Check1 TLC Check (Ester Disappearance) Step1->Check1 Check1->Step1 Incomplete (Extend Reflux) Intermed Intermediate: 2,4-Dimethylbenzohydrazide Check1->Intermed Complete Step2 Step 2: Condensation (Reflux 3-4h) Intermed->Step2 Reagent2 Aryl Aldehyde + cat. AcOH Solvent: Ethanol Reagent2->Step2 Purify Recrystallization (Methanol) Step2->Purify Final Target: 2,4-Dimethylbenzoylhydrazone Purify->Final

Figure 1: Optimized synthetic pathway for 2,4-dimethylbenzoylhydrazones.

Protocol: Step 1 - Hydrazinolysis

Objective: Conversion of the ester to the acid hydrazide. Reaction Type: Nucleophilic Acyl Substitution.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: this compound (1.0 eq)

  • Reagent: Hydrazine hydrate (80-99%) (5.0 - 10.0 eq)

  • Solvent: Absolute Methanol or Ethanol (Grade: ACS Reagent)

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Detailed Procedure
  • Charge: Dissolve this compound (e.g., 40 mmol) in Methanol (50 mL) in a round-bottom flask.

  • Addition: Add hydrazine hydrate (10 mL, approx. 200 mmol) slowly with stirring.

    • Expert Insight: A large excess of hydrazine is mandatory . Using stoichiometric amounts (1:1) often leads to the formation of the symmetric dimer (N,N'-di(2,4-dimethylbenzoyl)hydrazine), which is an insoluble byproduct that contaminates the library.

  • Reflux: Heat the mixture to reflux (65-78°C depending on solvent) for 4–6 hours .

    • Steric Note: The ortho-methyl group hinders the carbonyl carbon, making it less electrophilic. If TLC shows unreacted ester after 6 hours, switch solvent to n-butanol to achieve a higher reflux temperature (~117°C).

  • Monitoring: Check reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting ester (high Rf) should disappear; the hydrazide (lower Rf) will appear.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove methanol and excess hydrazine.

    • Safety: Hydrazine is toxic.[1] Use a trap containing bleach (sodium hypochlorite) for the rotary evaporator exhaust.

    • Pour the residue into ice-cold water. The solid hydrazide should precipitate.

  • Purification: Filter the solid and recrystallize from hot methanol.

    • Target Yield: >90%

    • Appearance: White/Off-white needle-like crystals.

Protocol: Step 2 - Schiff Base Condensation

Objective: Coupling the hydrazide with an aldehyde to form the active pharmacophore. Reaction Type: Nucleophilic Addition-Elimination.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 2,4-Dimethylbenzohydrazide (1.0 eq)

  • Electrophile: Aryl Aldehyde (1.0 - 1.1 eq)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

  • Solvent: Ethanol or Methanol.

Detailed Procedure
  • Preparation: In a round-bottom flask, dissolve 2,4-dimethylbenzohydrazide (2 mmol) in Ethanol (15 mL).

  • Activation: Add the chosen aryl aldehyde (2 mmol).

  • Catalysis: Add 3–5 drops of Glacial Acetic Acid.

    • Mechanistic Criticality: The pH must be slightly acidic (pH 4–5). The acid protonates the aldehyde carbonyl oxygen, increasing its electrophilicity. However, excess acid will protonate the hydrazide nitrogen, rendering it non-nucleophilic and killing the reaction.

  • Reaction: Reflux for 3–4 hours .

  • Isolation:

    • Allow the mixture to cool to room temperature.

    • In many cases, the product precipitates upon cooling. If not, reduce solvent volume by 50% or pour into crushed ice.

  • Purification: Recrystallize the crude solid from Ethanol or Methanol.

Data Summary: Expected Physical Properties
ParameterValue / Observation
State Solid, crystalline (often needles)
Melting Point Typically high (>150°C), sharp range indicates purity
Solubility Soluble in DMSO, DMF; sparingly soluble in cold alcohols
Yield 75% – 95% (substituent dependent)

Troubleshooting & Logic Tree

Common failure modes involve pH mismanagement or steric issues. Use this logic tree to diagnose "No Precipitate" or "Low Yield" scenarios.

Troubleshooting Problem Issue: Low Yield or No Precipitate CheckpH Check pH of Reaction Problem->CheckpH Acidic pH < 3 (Too Acidic) CheckpH->Acidic Basic pH > 7 (No Catalyst) CheckpH->Basic Optimal pH 4-5 (Optimal) CheckpH->Optimal Soln1 Action: Neutralize with NaOAc Hydrazine was protonated. Acidic->Soln1 Soln2 Action: Add 2-3 drops AcOH Carbonyl not activated. Basic->Soln2 CheckSterics Check Aldehyde Sterics Optimal->CheckSterics Bulky Bulky Aldehyde (e.g., 2,6-disubstituted) CheckSterics->Bulky Soln3 Action: Switch solvent to n-Butanol Increase Reflux Temp Bulky->Soln3

Figure 2: Troubleshooting logic for Schiff base condensation failures.

Characterization & Validation

To certify the integrity of the synthesized 2,4-dimethylbenzoylhydrazones, the following spectral signatures must be confirmed.

Infrared Spectroscopy (FT-IR)
  • N-H Stretch: 3150 – 3350 cm⁻¹ (Sharp band).

  • C=O Stretch (Amide I): 1640 – 1680 cm⁻¹. Note: This may shift to lower frequencies if intramolecular H-bonding occurs.

  • C=N Stretch (Imine): 1590 – 1620 cm⁻¹. This is the diagnostic band for successful condensation.

Nuclear Magnetic Resonance (¹H-NMR)
  • Amide Proton (-CON H-): Singlet,

    
     10.0 – 12.0 ppm (D₂O exchangeable).
    
  • Imine Proton (-N=C H-): Singlet,

    
     8.0 – 8.8 ppm.
    
  • Methyl Groups: Two distinct singlets around

    
     2.3 – 2.5 ppm corresponding to the 2-CH₃ and 4-CH₃ on the benzoyl ring.
    

Biological Context

The 2,4-dimethylbenzoylhydrazone scaffold is not merely a chemical curiosity; it is a privileged structure in drug discovery.

  • Antioxidant Activity: These compounds have demonstrated IC₅₀ values comparable to standard antioxidants (e.g., n-propyl gallate) in DPPH scavenging assays [1].[2][3]

  • Mechanism of Action: The hydrazone moiety (-CONHN=CH-) acts as an iron chelator and a radical scavenger. The 2,4-dimethyl substitution increases lipophilicity (LogP), potentially enhancing membrane permeability compared to unsubstituted analogs.

References

  • Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. Source: PMC - NIH. URL:[Link]

  • Hydrazone formation mechanism and pH dependence. Source: ChemTube3D / Organic Chemistry Portal. URL:[Link]

  • Design, Synthesis, and In Vitro Bioactivity of Hydrazide–Hydrazones. Source: MDPI (Molecules). URL:[Link][4]

Sources

Application Notes and Protocols for Methyl 2,4-dimethylbenzoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Introduction

Methyl 2,4-dimethylbenzoate is an aromatic ester with potential applications in the agrochemical sector. While direct research on its bioactivity is limited, its structural similarity to other known bioactive compounds, such as methyl benzoate and various benzoic acid derivatives, suggests a promising area of investigation for novel pest management and crop enhancement solutions.[1][2] This document provides a detailed guide for researchers on the potential applications of this compound and outlines experimental protocols to evaluate its efficacy as an insecticide, fungicide, and plant growth regulator.

The rationale for investigating this compound stems from the established activities of related molecules. Methyl benzoate is a known insecticide with multiple modes of action, including contact toxicity, fumigant effects, and repellency.[2][3] Furthermore, benzoic acid and its derivatives are involved in various plant physiological processes, including defense signaling and growth regulation.[4] These precedents suggest that the addition of methyl groups at the 2 and 4 positions of the benzoate structure could modulate its biological activity, potentially leading to enhanced efficacy or novel applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is crucial for designing effective experimental protocols and formulating stable solutions.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂[5]
Molecular Weight164.20 g/mol [5]
Boiling Point232.5°C (estimate)[6]
Melting Point-2°C[6]
Density1.0326 (rough estimate)[6]
AppearanceColorless to light yellow liquid[6]
StorageSealed in dry, Room Temperature[6]

Potential Agrochemical Applications and Experimental Protocols

Based on the activities of structurally related compounds, three primary areas of application are proposed for this compound: insecticidal, fungicidal, and plant growth regulation. The following sections provide detailed protocols for screening and characterizing these potential activities.

Insecticidal and Repellent Activity

The insecticidal properties of methyl benzoate against a range of agricultural pests are well-documented.[2][3][7][8][9] It is plausible that this compound exhibits similar or enhanced activity.

This protocol is designed to assess the direct contact toxicity of this compound against a model insect pest, such as the sweetpotato whitefly (Bemisia tabaci).[7][8][9]

Materials:

  • This compound (≥95% purity)

  • Acetone (analytical grade)

  • Tween-20 or similar surfactant

  • Distilled water

  • Tomato plants (or other suitable host plant)

  • Cages for rearing Bemisia tabaci

  • Micropipettes

  • Spray bottles

  • Petri dishes

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of 10% (w/v) this compound in acetone.

    • Prepare serial dilutions to obtain final concentrations of 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Each dilution should contain 0.1% Tween-20 as a surfactant.

    • A control solution should be prepared with acetone and 0.1% Tween-20 in distilled water.

  • Insect Rearing:

    • Rear a healthy population of Bemisia tabaci on tomato plants in a controlled environment (e.g., 25±2°C, 60±5% RH, 16:8 L:D photoperiod).

  • Bioassay:

    • Collect adult whiteflies of a uniform age (< 5 days old).

    • Infest healthy tomato leaves with a known number of adult whiteflies (e.g., 25 adults per leaf).

    • Directly spray the infested leaves with the test solutions until runoff.

    • Allow the treated leaves to air dry.

    • Place the treated leaves in petri dishes with a moistened filter paper to maintain humidity.

    • Incubate the petri dishes under the same conditions as insect rearing.

  • Data Collection and Analysis:

    • Record the number of dead whiteflies at 24 and 48 hours post-treatment.

    • Calculate the corrected mortality using Abbott's formula: Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] * 100 Where 'n' is the number of live insects, 'T' is the treatment group, and 'C' is the control group.

    • Determine the lethal concentration (LC50) using probit analysis.

Causality Behind Experimental Choices: The use of a surfactant ensures even spreading of the test solution on the leaf surface, maximizing contact with the insects. Acetone is used as a solvent due to its volatility, ensuring it evaporates quickly and does not interfere with the toxicity of the test compound. A control group is essential to account for any mortality caused by the solvent or handling stress.

This protocol assesses the potential of this compound to repel insect pests.

Materials:

  • Same as for the contact toxicity bioassay.

  • Y-tube olfactometer.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a range of concentrations of this compound in a suitable solvent (e.g., paraffin oil).

  • Olfactometer Setup:

    • Introduce a clean air stream through both arms of the Y-tube olfactometer.

    • Place a filter paper treated with the test solution in one arm and a filter paper treated with the solvent control in the other arm.

  • Bioassay:

    • Release a single adult whitefly at the base of the Y-tube.

    • Observe the insect's choice of arm and the time it spends in each arm over a set period (e.g., 5 minutes).

    • Repeat with a sufficient number of insects for statistical analysis (e.g., 50-100 insects).

  • Data Analysis:

    • Calculate a repellency index (RI): RI = (Nc - Nt) / (Nc + Nt) Where Nc is the number of insects in the control arm and Nt is the number of insects in the treatment arm.

    • A positive RI indicates repellency, while a negative RI indicates attraction.

Visualization of Insecticidal Bioassay Workflow:

Insecticidal_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Analysis cluster_results Results prep_sol Prepare Test Solutions (0.1% - 2%) contact_assay Contact Toxicity Assay (Direct Spray) prep_sol->contact_assay repel_assay Repellency Assay (Y-tube Olfactometer) prep_sol->repel_assay rear_insects Rear Bemisia tabaci rear_insects->contact_assay rear_insects->repel_assay calc_mort Calculate Corrected Mortality contact_assay->calc_mort calc_ri Calculate Repellency Index repel_assay->calc_ri det_lc50 Determine LC50 calc_mort->det_lc50 insect_efficacy Insecticidal Efficacy det_lc50->insect_efficacy repel_potential Repellent Potential calc_ri->repel_potential

Caption: Workflow for assessing the insecticidal and repellent properties of this compound.

Antifungal Activity

Derivatives of benzoic acid have demonstrated antifungal properties.[10][11][12][13][14] Therefore, it is worthwhile to investigate the potential of this compound as a novel fungicide.

This protocol evaluates the ability of this compound to inhibit the mycelial growth of common plant pathogenic fungi.

Materials:

  • This compound (≥95% purity)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)[10]

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Preparation of Amended Media:

    • Prepare a stock solution of this compound in DMSO.

    • Autoclave PDA medium and cool to approximately 50-60°C.

    • Add the stock solution to the molten PDA to achieve final concentrations of 10, 25, 50, and 100 µg/mL.

    • A control plate should contain PDA with an equivalent amount of DMSO.

    • Pour the amended media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh culture of the test fungus, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).

    • Place the mycelial plug, mycelium side down, in the center of the amended and control PDA plates.

  • Incubation and Data Collection:

    • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C).

    • Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.

    • Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 Where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treatment.

  • Determination of MIC:

    • The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.[10]

Causality Behind Experimental Choices: DMSO is used as a solvent for water-insoluble compounds and is added to the control to nullify any potential solvent effects on fungal growth. The poison food technique is a standard and reliable method for screening the in vitro antifungal activity of compounds.

Visualization of Antifungal Screening Workflow:

Antifungal_Workflow prep_media Prepare PDA Amended with This compound inoculate Inoculate with Fungal Plugs (e.g., Botrytis cinerea) prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure_growth Measure Radial Growth incubate->measure_growth calc_inhibition Calculate Percent Inhibition measure_growth->calc_inhibition determine_mic Determine MIC calc_inhibition->determine_mic PGR_Workflow prep_sol Prepare Test Solutions (1 µM - 1 mM) seed_assay Seed Germination Assay in Petri Dishes prep_sol->seed_assay incubate Incubate in Growth Chamber seed_assay->incubate data_collection Measure Germination, Root and Shoot Length incubate->data_collection analyze Analyze Data for Stimulatory or Inhibitory Effects data_collection->analyze

Caption: Workflow for evaluating the plant growth regulatory effects of this compound.

Conclusion

This compound represents a promising, yet underexplored, candidate for agrochemical research. The protocols outlined in this document provide a robust framework for the systematic evaluation of its potential as an insecticide, fungicide, and plant growth regulator. The structural relationship to other bioactive benzoate derivatives provides a strong scientific rationale for this investigation. Further research into its mode of action, environmental fate, and non-target toxicity will be crucial for its potential development as a commercial agrochemical product.

References

  • National Center for Biotechnology Information. (n.d.). 2,4-dimethylbenzoate. PubChem. Retrieved from [Link]

  • MDPI. (2022, March 14). Methyl Benzoate as Insecticide. Encyclopedia. Retrieved from [Link]

  • Zviely, M. (2011, January). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. ResearchGate. Retrieved from [Link]

  • Evergreensino Chemical Co.,Ltd. (2025, May 16). How does Methyl Benzoate affect plant growth? Blog. Retrieved from [Link]

  • Chemsrc.com. (2025, February 5). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]

  • Mostafiz, M. M., et al. (2025, October 13). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. Retrieved from [Link]

  • Liu, Y., et al. (2018, December 4). Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae). PLOS ONE. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Crisan, M. E., et al. (2020, April 2). p-Aminobenzoate Organic Salts as Potential Plant Growth Regulators for Tomatoes. Molecules. Retrieved from [Link]

  • Harris, R. L. N., & Huppatz, J. L. (1977, October 1). Synthetic plant growth regulators. The synthesis of C-o-Carboxyphenyl derivatives of some five-membered heterocycles. Australian Journal of Chemistry. Retrieved from [Link]

  • Liu, Y., et al. (2018, December 4). (PDF) Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae). ResearchGate. Retrieved from [Link]

  • Tran, H. N., et al. (2016, January). Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73. Microbial Pathogenesis. Retrieved from [Link]

  • Liu, Y., et al. (2018, December 4). Methyl Benzoate Exhibits Insecticidal and Repellent Activities Against Bemisia Tabaci (Gennadius) (Hemiptera: Aleyrodidae). PubMed. Retrieved from [Link]

  • de Oliveira, A. C. S., et al. (n.d.). 3‐Methyl‐4‐Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Scilit. Retrieved from [Link]

  • MDPI. (n.d.). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. Retrieved from [Link]

  • HPC Standards Inc. (n.d.). 2,4-Dimethylbenzoic acid. Retrieved from [Link]

  • Stolarska, M. A., et al. (2015). Toxicity of synthetic herbicides containing 2,4-D and MCPA moieties towards Pseudomonas putida mt-2 and its response at the level of membrane fatty acid composition. Ecotoxicology and Environmental Safety. Retrieved from [Link]

  • Falahati, M., et al. (2015, August 27). (PDF) Antifungal activity of methylparaben (p-hydroxybenzoic acid methyl ester) against human pathogenic fungi. ResearchGate. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • Mostafiz, M. M., et al. (n.d.). Effects of Sublethal Doses of Methyl Benzoate on the Life History Traits and Acetylcholinesterase (AChE) Activity of Aphis gossypii. MDPI. Retrieved from [Link]

  • Hietanen, E., et al. (1990). Promoting activity of the herbicide dicamba (2-methoxy-3, 6-dichlorobenzoic acid) in two stage hepatocarcinogenesis. Cancer Letters. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • Negre, F., et al. (2000). Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. Plant Physiology. Retrieved from [Link]

  • Silar, P., & Silarova, S. (2014, April). Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53). Journal of Applied Microbiology. Retrieved from [Link]

  • Batish, D. R., et al. (2021, April 17). Bioherbicidal ability and weed management of allelopathic methyl esters from Lantana camara. PLOS ONE. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2,4-Dimethylbenzoic acid. Retrieved from [Link]

  • da Silva, A. C. G., et al. (n.d.). Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion. SN Applied Sciences. Retrieved from [Link]

  • Asakawa, Y., et al. (2025, August 9). Biological Activities of Methyl-4-[[(2E)-3,7-dimethyl-oxy]-3-hydroxybenzoate. ResearchGate. Retrieved from https://www.researchgate.
  • National Center for Biotechnology Information. (n.d.). Methyl 2,3-dimethylbenzoate. PubChem. Retrieved from [Link]. Retrieved from [Link]

Sources

Application Note: Regioselective Functionalization of Methyl 2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2,4-dimethylbenzoate (CAS 23617-71-2) serves as a critical "privileged scaffold" in the synthesis of complex pharmaceutical intermediates, particularly for kinase inhibitors and metabolic modulators. Its unique substitution pattern—featuring two methyl groups with distinct steric and electronic environments—offers a strategic advantage in designing asymmetric linkers. This Application Note details the regioselective benzylic bromination of this compound. By exploiting the steric hindrance imposed by the ortho-ester group, researchers can selectively functionalize the C4-methyl position, generating Methyl 4-(bromomethyl)-2-methylbenzoate with high specificity.

Chemical Profile & Critical Quality Attributes (CQA)

Before initiating synthesis, the starting material must be characterized to ensure downstream reaction efficiency. The presence of isomeric impurities (e.g., Methyl 2,5-dimethylbenzoate) can lead to inseparable product mixtures.

Table 1: Physicochemical Properties
PropertySpecificationRelevance to Protocol
CAS Number 23617-71-2Unique Identifier
Molecular Formula C₁₀H₁₂O₂MW: 164.20 g/mol
Appearance Colorless to pale yellow liquid/solidPurity indicator (darkening suggests oxidation)
Boiling Point ~232°C (atm); 120-122°C (15 mmHg)High BP requires vacuum distillation for purification
Solubility Soluble in MeOH, EtOAc, DCM, CCl₄Compatible with standard organic solvents
Key Impurity 2,4-Dimethylbenzoic acid (Acid)Acidic impurities can quench radical initiators

Synthetic Utility: The Steric Advantage

The primary value of this compound lies in the differential reactivity of its two methyl groups.

  • C2-Methyl (Ortho): Sterically crowded due to the adjacent methyl ester moiety.

  • C4-Methyl (Para): Sterically accessible and electronically activated.

In a radical halogenation (Wohl-Ziegler reaction), the bulky bromine radical preferentially abstracts hydrogen from the C4-methyl group. This selectivity allows chemists to transform the molecule into a "bifunctional linker"—one end (the ester) ready for hydrolysis/amide coupling, and the other (the bromomethyl) ready for nucleophilic substitution (e.g., with amines, thiols, or alkoxides).

Visual 1: Regioselectivity Pathway

The following diagram illustrates the kinetic preference for C4-bromination over C2-bromination.

Regioselectivity Start This compound (Starting Material) Radical Radical Intermediate Start->Radical NBS / Initiator (H-Abstraction) Product Methyl 4-(bromomethyl)-2-methylbenzoate (Target: >90%) Radical->Product Path A: C4-Attack (Sterically Favored) SideProduct Methyl 2-(bromomethyl)-4-methylbenzoate (Impurity: <5%) Radical->SideProduct Path B: C2-Attack (Sterically Hindered)

Figure 1: Reaction pathway highlighting the steric steering that favors C4-functionalization.

Experimental Protocol: Regioselective Bromination

Objective: Synthesize Methyl 4-(bromomethyl)-2-methylbenzoate via Wohl-Ziegler bromination.

Reagents & Equipment[3][4][5][6]
  • Substrate: this compound (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) - Must be recrystallized if yellow/aged.

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide (BPO).

  • Solvent: Methyl Acetate (Green alternative) or Chlorobenzene. Note: CCl₄ is traditional but avoided due to toxicity.

  • Equipment: 3-neck round bottom flask, reflux condenser, nitrogen inlet, oil bath.

Step-by-Step Methodology
  • System Preparation:

    • Dry the reactor thoroughly. Radical reactions are sensitive to moisture (which can degrade NBS).

    • Purge the system with Nitrogen (

      
      ) for 15 minutes.
      
  • Charging:

    • Add this compound (10.0 g, 60.9 mmol) to the flask.

    • Add solvent (100 mL, 10 volumes).

    • Add NBS (11.38 g, 64.0 mmol). Do not add the initiator yet.

  • Activation:

    • Heat the mixture to reflux (approx. 57°C for Methyl Acetate; 131°C for Chlorobenzene).

    • Once reflux is stable, add AIBN (0.5 g, 3.0 mmol) in a single portion.

    • Observation: The reaction should turn orange/red initially and fade to pale yellow as bromine is consumed.

  • Reaction Monitoring:

    • Maintain reflux for 4–6 hours.

    • Self-Validation Check: Succinimide (byproduct) is less soluble than NBS and will float to the top as a white crust/solid. This physical change indicates reaction progress.

  • Workup:

    • Cool to 0°C to fully precipitate succinimide.

    • Filter off the solid succinimide.

    • Wash the filtrate with water (

      
       mL) and brine (
      
      
      
      mL) to remove residual succinimide and inorganic salts.
    • Dry organic layer over anhydrous

      
      .
      
    • Concentrate in vacuo to yield a crude oil.

  • Purification:

    • Recrystallize from Hexanes/Ethyl Acetate (9:1) if solid, or perform vacuum distillation if liquid.

Visual 2: Experimental Workflow

Workflow cluster_check Quality Gate Step1 1. Charge Reactor (Substrate + Solvent + NBS) Step2 2. Heat to Reflux (Establish Thermal Equilibrium) Step1->Step2 Step3 3. Add Initiator (AIBN) (Trigger Radical Chain) Step2->Step3 Step4 4. Monitor via HPLC (Target: <2% Starting Material) Step3->Step4 Step5 5. Quench & Filter (Remove Succinimide) Step4->Step5

Figure 2: Operational workflow for the bromination protocol.

Quality Control & Troubleshooting

Achieving high purity requires monitoring the ratio of Mono-bromo (Target) to Di-bromo (Over-reaction) products.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 µm.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.

Retention Time (approx)ComponentLimit
4.2 minSuccinimideN/A (Workup removal)
8.5 minThis compound (SM)< 2.0%
11.2 min Methyl 4-(bromomethyl)-2-methylbenzoate > 95.0%
12.8 minMethyl 4-(dibromomethyl)-2-methylbenzoate< 3.0%
Troubleshooting Guide
  • Problem: High levels of Di-bromo impurity.

    • Cause: Excess NBS or reaction time too long.

    • Solution: Stop reaction at 95% conversion rather than 100%.

  • Problem: Reaction stalls.

    • Cause: Oxygen poisoning or "wet" solvent.

    • Solution: Degas solvents more thoroughly; add a second small portion of AIBN (0.01 eq).

Safety & Handling

  • Lachrymator Warning: Benzylic bromides are potent lachrymators (tear gas agents). All weighing and handling of the product must occur inside a functioning fume hood.

  • Radical Initiators: AIBN and BPO are temperature-sensitive and shock-sensitive. Store in a cool, dedicated flammables fridge.

  • Skin Contact: The product is an alkylating agent. Double-gloving (Nitrile) is mandatory.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6950159, this compound. Retrieved January 30, 2026, from [Link]

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.
  • Podgoršek, A., et al. (2009). "Green" bromination of benzylic compounds. Green Chemistry, 11, 120-126.

Sources

Application Note: High-Resolution GC-MS Profiling of Methyl 2,4-Dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 2,4-dimethylbenzoate (CAS: 23617-71-2).[1] It synthesizes theoretical mass spectrometry principles with practical method development strategies suitable for pharmaceutical impurity profiling and fragrance quality control.[1][2]


)
Matrix:  Pharmaceutical Intermediates / Fragrance Concentrates[1]

Introduction & Scientific Rationale

This compound is a functionalized aromatic ester often encountered as a synthesis intermediate or a minor component in complex fragrance matrices.[1] Its analysis requires high specificity to distinguish it from structural isomers (e.g., Methyl 2,5-dimethylbenzoate or Methyl 3,5-dimethylbenzoate) which possess identical molecular weights (


) and similar fragmentation patterns.[1]

Why GC-MS? While LC-MS is viable, GC-MS is the gold standard for this compound due to:

  • Volatility: The ester functionality and lack of hydrogen bond donors (unlike its acid precursor) make it highly amenable to gas phase separation without derivatization.[1][2]

  • Isomer Resolution: Capillary GC columns (specifically 5% phenyl phases) provide superior resolution of positional isomers compared to standard reverse-phase LC.[1][2]

  • Spectral Fingerprinting: Electron Ionization (EI) yields reproducible fragmentation patterns critical for structural confirmation against NIST/Wiley libraries.[1][2]

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (Purity >98%, CAS 23617-71-2).[1][3]

  • Internal Standard (IS): Methyl benzoate-d3 (preferred) or n-Dodecane (if isotopic labels are unavailable).[1][2]

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[1][2] DCM is preferred for broader solubility of potential matrix co-extractives.[1][2]

Sample Preparation Workflow

Rationale: A "Dilute-and-Shoot" approach is sufficient for high-purity raw materials.[1][2] For complex matrices (e.g., creams, biological fluids), a Liquid-Liquid Extraction (LLE) is implemented to protect the GC inlet.[1]

Protocol A: Direct Injection (Raw Materials)

  • Weigh

    
     of sample into a 
    
    
    
    scintillation vial.
  • Dissolve in

    
     DCM (Concentration: 
    
    
    
    ).
  • Serial Dilution: Dilute

    
     of stock into 
    
    
    
    DCM containing Internal Standard (
    
    
    final IS conc).
  • Vortex for 30 seconds and transfer to GC vial.

Protocol B: Matrix Extraction (Complex Media)

  • Disperse

    
     of sample in 
    
    
    
    saturated NaCl solution.
  • Add

    
     Hexane:DCM (1:1).[1][2]
    
  • Agitate for 20 minutes; Centrifuge at 3000 rpm for 5 minutes.

  • Collect organic supernatant; dry over anhydrous

    
    .
    
  • Inject directly or concentrate under

    
     stream if trace sensitivity (<100 ppb) is required.[1][2]
    
GC-MS Instrumentation Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent).[1]

Table 1: Gas Chromatography Parameters

Parameter Setting Scientific Rationale

| Column | DB-5MS UI (30m


 0.25mm 

0.25

m) | 5% Phenyl phase offers optimal selectivity for aromatic isomers based on polarity and

-

interactions.[1] | | Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency (HETP) across the temperature ramp.[1][2] | | Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation of the ester.[2] | | Injection | Split 20:1 | Prevents column saturation and improves peak shape for major components. | | Oven Program | 60°C (1 min)

15°C/min

200°C

25°C/min

300°C (3 min) | Slow ramp in the elution window (~120-160°C) maximizes resolution of dimethyl isomers.[1][2] |

Table 2: Mass Spectrometry Parameters

Parameter Setting Scientific Rationale
Source Temp 230°C Standard EI temperature to prevent source fouling while maintaining ion yield.[1]
Transfer Line 280°C Prevents condensation of high-boiling matrix components.[1][2]
Ionization EI (70 eV) Standard energy for library matching (NIST).[1][2]
Scan Mode Full Scan (m/z 40–350) Required for identification.[1][2] Use SIM (m/z 133, 164, 105) for trace quantitation.[1]

| Solvent Delay | 3.5 min | Protects filament from solvent surge.[2] |

Data Analysis & Interpretation

Mass Spectral Logic

The identification of this compound relies on characteristic fragmentation pathways.[1] Unlike aliphatic esters, the aromatic ring stabilizes specific cations.[1][2]

  • Molecular Ion (

    
    ): m/z 164 .[1][2] Distinctly visible due to the stability of the aromatic system.[1][2]
    
  • Base Peak (

    
    ): m/z 133 .[1][2] Loss of the methoxy group (
    
    
    
    ) to form the stable 2,4-dimethylbenzoyl cation (acylium ion).[1] This is the diagnostic quantifier ion.
  • Secondary Fragment (

    
    ): m/z 105 . Loss of the ester moiety (
    
    
    
    ) or subsequent loss of
    
    
    from the acylium ion, resulting in the dimethylphenyl cation .[1][2]
  • Tropylium Rearrangement: m/z 77/79/91 .[1][2] Typical aromatic ring degradation products.

Differentiation from Isomers: While m/z 133 is common to all methyl dimethylbenzoate isomers, the ratio of m/z 133 to m/z 105 and the precise Retention Index (RI) allow differentiation.[1][2]

  • Predicted RI (DB-5MS): ~1280–1300.[1][2]

  • Note: this compound generally elutes between the 2,6-dimethyl (sterically hindered, elutes earlier) and 3,4-dimethyl (more linear/flat, elutes later) isomers.[1]

Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to data validation.

GCMS_Workflow Start Start: Sample Receipt Prep Sample Prep (DCM Dilution or LLE) Start->Prep Inlet GC Inlet (250°C) Split 20:1 Prep->Inlet Separation Capillary Separation DB-5MS Column Inlet->Separation Ionization EI Source (70eV) Fragmentation Separation->Ionization Detection Mass Analyzer (Scan m/z 40-350) Ionization->Detection DataProc Data Processing Detection->DataProc Check1 Check: Retention Time (RI ~1290 ± 10) DataProc->Check1 Check2 Check: Ion Ratios (m/z 133/164) Check1->Check2 Pass Result_Fail Inconclusive Re-run or Check Isomers Check1->Result_Fail Fail (Wrong RT) Result_Pass Positive ID Quantify vs IS Check2->Result_Pass Pass Check2->Result_Fail Fail (Spectrum Mismatch)

Figure 1: Decision logic for the extraction, acquisition, and validation of this compound.

Method Validation Strategy (Self-Validating Protocol)

To ensure "Trustworthiness," the method must be validated against ICH Q2(R1) guidelines.[1]

Linearity & Range
  • Protocol: Prepare calibration standards at 5, 10, 50, 100, 250, and 500 ppm.

  • Acceptance Criteria:

    
    .
    
  • Weighting: Use

    
     weighting if the dynamic range spans two orders of magnitude to prioritize accuracy at the lower end.[1][2]
    
Precision (Repeatability)
  • Protocol: Inject the 50 ppm standard

    
     times.
    
  • Metric: Calculate %RSD of the Area Ratio (Analyte/IS).

  • Limit: RSD

    
     indicates a stable system.[2]
    
Specificity (Blank Check)
  • Protocol: Inject a solvent blank (DCM) immediately after the highest standard (500 ppm).[1][2]

  • Goal: Ensure carryover is

    
     of the analyte signal. This validates the split ratio and inlet temperature efficiency.[1][2]
    
Limit of Detection (LOD)
  • Calculation: Determine the signal-to-noise (S/N) ratio of the 5 ppm standard.

  • Formula:

    
     (where 
    
    
    
    is the standard deviation of the response and
    
    
    is the slope).[1][2]
  • Typical Target: < 1 ppm for SIM mode; < 10 ppm for Scan mode.

References

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of Methyl 2,5-dimethylbenzoate (Isomer Analog).[1] National Institute of Standards and Technology.[1][2] [Link][1]

  • PubChem. (2024).[1][2][4] this compound Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Adams, R. P. (2007).[1][2] Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.[1][2][5] Allured Publishing Corporation.[2] (Standard reference for Retention Indices of aromatic esters).

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

Sources

Application Note: High-Purity Isolation of Methyl 2,4-dimethylbenzoate via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the High-Performance Liquid Chromatography (HPLC) purification of Methyl 2,4-dimethylbenzoate (CAS: 23617-71-2).[1] While standard C18 chemistries are sufficient for general purity assessments, this protocol addresses the specific challenges of separating the target ester from its hydrolysis product (2,4-dimethylbenzoic acid) and closely related positional isomers (e.g., Methyl 3,5-dimethylbenzoate).[1] We present a scalable Reversed-Phase (RP) workflow suitable for both analytical quality control and preparative isolation in drug development contexts.[1]

Chemical Context & Physicochemical Profile

This compound is a hydrophobic aromatic ester often utilized as an intermediate in the synthesis of complex pharmaceutical scaffolds.[1] Its purification is critical because residual free acids can interfere with downstream nucleophilic substitutions, while positional isomers can lead to off-target biological activity.[1]

Table 1: Physicochemical Properties
PropertyValueImplication for HPLC
Molecular Weight 164.20 g/mol Suitable for UV and MS detection.[1]
LogP (Octanol/Water) ~2.8 – 3.0Hydrophobic; strong retention on C18.
Solubility High in ACN, MeOH; Low in

Sample diluent must contain organic solvent to prevent precipitation.[1]
UV Max (

)
~240-254 nmPrimary detection wavelength (aromatic

transition).
Key Impurities 2,4-Dimethylbenzoic acid; Positional isomersRequires pH control and specific selectivity.[1]

Method Development Strategy

The Isomer Challenge & Column Selection

Separating dimethylbenzoate isomers is non-trivial due to their identical molecular weights and similar polarities.[1]

  • Primary Choice (C18): A high-carbon-load C18 column is the baseline for separating the hydrophobic ester from the more polar free acid and reagents.[1]

  • Secondary Choice (Phenyl-Hexyl): If isomeric impurities (e.g., 2,5-dimethyl vs 2,4-dimethyl) co-elute on C18, a Phenyl-Hexyl column is recommended.[1] The

    
    -
    
    
    
    interactions between the phenyl stationary phase and the aromatic ring of the analyte provide alternative selectivity based on the electron density distribution of the isomers [1].[1]
Mobile Phase Chemistry
  • Solvent A (Aqueous): Water + 0.1% Formic Acid (FA).

    • Reasoning: The acid ensures that any residual 2,4-dimethylbenzoic acid (impurity) remains protonated (

      
      ). This prevents peak tailing of the impurity and ensures it elutes earlier than the target ester, maximizing resolution.[1]
      
  • Solvent B (Organic): Acetonitrile (ACN) + 0.1% FA.

    • Reasoning: ACN provides sharper peaks and lower backpressure than Methanol for this aromatic ester.[1]

Experimental Protocols

Sample Preparation[1][2]
  • Dissolution: Dissolve crude this compound in 50:50 Water:Acetonitrile at a concentration of 1 mg/mL for analytical scouting.

    • Critical Step: Do not dissolve in 100% ACN if injecting a large volume (>10 µL) onto a high-aqueous initial gradient; this causes "solvent shock" and peak distortion.[1]

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulates.[1]

Analytical Scouting Method (Gradient)

Use this method to assess purity and determine retention times before scale-up.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Reference 360 nm).[1]

Time (min)% Solvent B (ACN + 0.1% FA)Event
0.0030%Equilibration
15.0090%Linear Gradient Elution
17.0090%Wash
17.1030%Re-equilibration
22.0030%End

Expected Result:

  • Impurity (Free Acid): Elutes early (~3-5 min) due to polar carboxyl group.[1]

  • Target (Ester): Elutes late (~10-12 min) due to hydrophobic methyl capping.[1]

Preparative Scale-Up Protocol

To isolate mg to gram quantities.

  • Column Switch: Scale to a 21.2 x 150 mm Prep C18 column (5 µm).

  • Flow Rate: Increase to 20 mL/min (maintain linear velocity).

  • Loading: Inject up to 50-100 mg per run (depending on resolution).

  • Fraction Collection:

    • Trigger: Slope + Threshold (UV 254 nm).

    • Logic: Collect peaks eluting between 85-95% B (based on scouting).

  • Post-Processing: Evaporate ACN using a rotary evaporator (

    
    ), then lyophilize the remaining aqueous phase to recover the pure solid.
    

Visualized Workflows

Purification Workflow

The following diagram illustrates the critical decision path for isolating the target ester.

HPLC_Workflow Start Crude Mixture (Ester + Acid + Isomers) Prep Sample Prep (50:50 ACN:H2O) Start->Prep Scout Analytical Scouting (C18 Gradient 30-90%) Prep->Scout Check Check Resolution (Rs) Scout->Check Scale Prep Scale-Up (21.2mm Column) Check->Scale Rs > 1.5 Alt_Col Switch to Phenyl-Hexyl Column Check->Alt_Col Rs < 1.5 (Isomers) Collect Fraction Collection (UV 254nm) Scale->Collect Alt_Col->Scale Optimized Dry Rotary Evaporation & Lyophilization Collect->Dry

Figure 1: End-to-end purification workflow. Note the decision node for isomer resolution.

Isomer Separation Logic

When standard C18 fails to separate this compound from its 2,5- or 3,5- isomers, use this logic.

Isomer_Logic Problem Co-eluting Isomers (Unresolved Peak) Mech1 Mechanism: Hydrophobicity Only (C18) Problem->Mech1 Current State Mech2 Mechanism: Pi-Pi Interaction (Phenyl-Hexyl) Mech1->Mech2 Change Stationary Phase Action Switch Solvent: Methanol (Increases shape selectivity) Mech1->Action Change Mobile Phase Result Resolved Isomers Mech2->Result Action->Result

Figure 2: Strategy for resolving difficult positional isomers using stationary phase or solvent selectivity.

Troubleshooting & Optimization (Self-Validating Systems)

  • System Suitability Test (SST): Before injecting the crude sample, inject a standard of Benzoic Acid (or the specific 2,4-dimethylbenzoic acid impurity).

    • Validation: If the acid peak tails significantly (

      
      ), your mobile phase pH is too high or the column has active silanols. Add more Formic Acid or switch to a "base-deactivated" column [2].[1]
      
  • Ghost Peaks: If peaks appear during the blank gradient, they likely originate from the water source or contaminated ACN.[1] Run a "No-Injection" gradient to verify.

  • Retention Drift: Methyl esters are generally stable, but can hydrolyze if left in acidic water for days.[1] Always prepare fresh samples.

References

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids.[1] (Demonstrates the utility of alternative stationary phases for dimethylbenzoate isomers).

  • SIELC Technologies. Separation of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate on Newcrom R1 HPLC column. (Provides baseline conditions for substituted benzoate esters).

  • PubChem. 2,4-Dimethylbenzoate Compound Summary. (Source for physicochemical data and LogP values). [4]

  • Sigma-Aldrich. this compound Product Specification. (Reference for UV/Vis properties and solubility).

Sources

Application Note: Advanced Derivatization Strategies for Methyl 2,4-dimethylbenzoate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Context

Methyl 2,4-dimethylbenzoate (CAS: 23617-71-2) is a volatile aromatic ester utilized in fragrance formulations and as a chemical intermediate. While the neat compound is amenable to direct Gas Chromatography (GC) analysis, complex biological or environmental matrices often require derivatization.[1]

This guide addresses the "Ester Analytical Paradox" : The parent ester is stable and volatile, but its primary metabolite (2,4-dimethylbenzoic acid) is polar and non-volatile, causing severe peak tailing and adsorption in GC systems. Furthermore, in lipid-rich matrices, the methyl ester may co-elute with fatty acid methyl esters (FAMEs).

Scope of Application

This protocol details three distinct workflows based on the analytical objective:

  • Direct Analysis: For raw material purity (QC).

  • Hydrolysis-Silylation (The "Gold Standard"): For quantifying the acid metabolite in biological fluids or environmental degradation studies.

  • Transesterification: For resolving matrix interferences by shifting retention times.

Analytical Decision Matrix

The following decision tree illustrates the selection logic for the appropriate sample preparation pathway.

AnalyticalWorkflow Start Sample Type: this compound Q1 Is the analyte in a complex matrix (e.g., plasma, soil)? Start->Q1 Direct Workflow A: Direct GC-MS (Dilute & Shoot) Q1->Direct No (Neat/Solvent) Q2 Target Analyte? Q1->Q2 Yes AcidPath Target: 2,4-Dimethylbenzoic Acid (Metabolite/Degradant) Q2->AcidPath EsterPath Target: Parent Ester (Co-eluting with FAMEs) Q2->EsterPath Silylation Workflow B: Hydrolysis + Silylation (BSTFA Derivatization) AcidPath->Silylation TransEst Workflow C: Transesterification (Methyl -> Butyl Ester) EsterPath->TransEst

Caption: Analytical decision tree selecting between direct injection, silylation for metabolites, or transesterification for matrix resolution.

Workflow B: Hydrolysis & Silylation (Primary Protocol)

Objective: Quantitation of 2,4-dimethylbenzoic acid (the hydrolysis product) in plasma or soil. Rationale: Carboxylic acids form strong hydrogen bonds, leading to adsorption on the GC inlet liner and column. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the acidic proton with a trimethylsilyl (TMS) group, reducing polarity and increasing volatility.

Reagents & Materials
  • Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane). Note: TMCS acts as a catalyst to increase silylation power.

  • Solvent: Anhydrous Pyridine (Critical: acts as an acid scavenger and solvent).

  • Internal Standard: 2,4-Dichlorobenzoic acid (structurally similar but distinct mass spectrum).

  • Hydrolysis Base: 2M NaOH.

Step-by-Step Protocol
Phase 1: Hydrolysis & Extraction (If starting with Ester)
  • Hydrolysis: Add 500 µL of sample to a glass vial. Add 500 µL of 2M NaOH. Cap and heat at 60°C for 30 mins.

  • Acidification: Cool to room temperature. Add 6M HCl dropwise until pH < 2.

  • Extraction: Add 1 mL Ethyl Acetate. Vortex for 1 min. Centrifuge at 3000 rpm for 5 mins.

  • Drying: Transfer the upper organic layer to a new vial containing anhydrous Na₂SO₄ to remove trace water. Crucial: Moisture hydrolyzes TMS derivatives.

Phase 2: Derivatization (Silylation)[2][3]
  • Evaporation: Transfer 200 µL of the dried ethyl acetate extract to a GC autosampler vial. Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 40°C.

  • Reconstitution: Add 50 µL of Anhydrous Pyridine .

  • Reaction: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap immediately (PTFE-lined cap). Vortex. Heat at 65°C for 30 minutes .

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL directly into GC-MS.

Reaction Mechanism

The reaction involves the nucleophilic attack of the carboxyl oxygen on the silicon atom of the silylating agent.

ReactionMechanism Reactants 2,4-Dimethylbenzoic Acid + BSTFA Transition Transition State (Nucleophilic Attack) Reactants->Transition Pyridine/65°C Products TMS-Ester Derivative + TMS-Trifluoroacetamide Transition->Products - H+

Caption: Silylation mechanism converting the polar acid to a volatile TMS-ester.

Workflow C: Transesterification (Matrix Resolution)

Objective: Analysis of this compound in lipid-rich matrices where it co-elutes with C16/C18 FAMEs. Strategy: Convert the Methyl ester to a Butyl ester. This shifts the retention time significantly later, moving the analyte away from the "FAMEs noise" region.

Protocol
  • Sample Prep: Dissolve lipid extract in 500 µL n-Butanol .

  • Catalyst Addition: Add 50 µL of concentrated H₂SO₄ (Acid-catalyzed transesterification).

  • Reaction: Heat at 100°C for 60 minutes.

  • Neutralization: Cool. Add 1 mL of saturated NaHCO₃ (aq).

  • Extraction: Add 1 mL Hexane. Vortex and centrifuge.[4][5]

  • Analysis: Inject the Hexane layer.[5] The target is now Butyl 2,4-dimethylbenzoate .

GC-MS Instrument Parameters (Standardized)

The following parameters are optimized for the TMS-derivative (Workflow B) but are compatible with the parent ester (Workflow A) with minor retention time shifts.

ParameterSettingRationale
Column DB-5MS or ZB-5MS (30m x 0.25mm x 0.25µm)Low polarity phase ideal for aromatic esters/TMS derivatives.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency flow rate.
Inlet Temp 260°CEnsures rapid volatilization without thermal degradation.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace metabolites.
Oven Program 60°C (1 min) → 15°C/min → 300°C (3 min)Slow ramp prevents co-elution of isomers.
Transfer Line 280°CPrevents condensation of high-boiling silylated byproducts.
Ion Source 230°C (EI mode, 70eV)Standard ionization energy.
SIM Ions Target: 193, 105, 77 (TMS-Ester)m/z 193 is typically the [M-15]+ ion (Loss of methyl from TMS).

Scientific Validation & Troubleshooting

Moisture Control (Critical Failure Point)

Silyl derivatives are hydrolytically unstable.

  • Symptom: Appearance of the acid peak (tailing) and disappearance of the TMS-ester peak.

  • Prevention: Use fresh BSTFA. Ensure Na₂SO₄ drying step is not skipped. If "Ghost Peaks" appear (e.g., siloxanes), the septum or liner may be contaminated.

Isomer Separation

2,4-dimethylbenzoate has isomers (2,5-; 3,4-; 3,5-).

  • Validation: The 2,4- isomer is sterically hindered at the ortho position. It typically elutes earlier than the 3,4- or 3,5- isomers on non-polar columns due to reduced intermolecular forces (ortho-effect).

References
  • Silylation Mechanisms: Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. Link

  • Ester Analysis: AOCS Official Method Ce 2-66. Preparation of Methyl Esters of Fatty Acids. Link

  • General Derivatization: Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley. Link

(Note: While specific URLs for textbooks are generic, the methods cited are standard IUPAC/AOCS protocols verified via search context.)

Sources

Application Note: Synthesis of 2-(2,4-dimethylphenyl)propan-2-ol via Grignard Reaction with Methyl 2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental protocol for the synthesis of a tertiary alcohol, 2-(2,4-dimethylphenyl)propan-2-ol, through the reaction of methyl 2,4-dimethylbenzoate with a methylmagnesium halide Grignard reagent. This application note is intended for researchers, chemists, and professionals in drug development. It details the reaction mechanism, step-by-step procedures for synthesis and purification, critical safety precautions, and methods for spectroscopic characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Introduction and Scientific Principle

The Grignard reaction, discovered by François Auguste Victor Grignard for which he was awarded the 1912 Nobel Prize in Chemistry, remains one of the most fundamental and versatile carbon-carbon bond-forming reactions in organic synthesis.[1] It involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes, ketones, and esters.[1]

When an ester is used as the substrate, it reacts with two equivalents of the Grignard reagent to yield a tertiary alcohol. This occurs because the initial nucleophilic acyl substitution forms a ketone intermediate, which is typically more reactive than the starting ester.[2] This intermediate is then immediately attacked by a second equivalent of the Grignard reagent in a nucleophilic addition reaction to form the tertiary alcohol.[2] This protocol details the synthesis of 2-(2,4-dimethylphenyl)propan-2-ol by reacting this compound with methylmagnesium bromide.

Reaction Mechanism Causality

The core of the Grignard reaction's utility lies in the reversal of polarity (umpolung) of the carbon atom bonded to magnesium. The significant difference in electronegativity between carbon (2.55) and magnesium (1.31) renders the carbon atom strongly nucleophilic and basic.

The mechanism for the reaction with an ester involves two distinct stages:

  • Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent (R'-MgX) attacks the electrophilic carbonyl carbon of the ester (R-COOR''). This forms a tetrahedral intermediate which then collapses, expelling the alkoxy group (-OR'') as a leaving group to form a ketone (R-CO-R').[3]

  • Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester because the carbonyl carbon in a ketone is more electrophilic. Therefore, it rapidly reacts with a second equivalent of the Grignard reagent. This addition breaks the C=O pi bond, leading to a magnesium alkoxide intermediate.

  • Protonation: An acidic workup is required to protonate the magnesium alkoxide, yielding the final tertiary alcohol product and water-soluble magnesium salts.[4]

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Acyl Substitution cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acidic Workup Ester This compound Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 Attack on C=O Grignard1 CH₃MgBr (1st Eq.) Grignard1->Tetrahedral1 Ketone Intermediate Ketone (2-(2,4-dimethylphenyl)acetone) Tetrahedral1->Ketone Collapse & Elimination LeavingGroup CH₃OMgBr Tetrahedral1->LeavingGroup Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide Attack on C=O Grignard2 CH₃MgBr (2nd Eq.) Grignard2->Alkoxide Product Tertiary Alcohol (2-(2,4-dimethylphenyl)propan-2-ol) Alkoxide->Product Protonation Acid H₃O⁺ (e.g., aq. HCl) Acid->Product

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )AmountMolesNotes
Magnesium TurningsMg24.311.82 g0.075Activate before use.
BromomethaneCH₃Br94.94~7.1 g~0.075Typically used as a solution in ether. Caution: Toxic gas.
This compoundC₁₀H₁₂O₂164.204.11 g0.025Limiting reagent.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~100 mL-Must be anhydrous grade. Highly flammable.
IodineI₂253.811-2 small crystals-For activating magnesium.
Hydrochloric Acid (10%)HCl (aq)36.46~50 mL-For workup.
Saturated Sodium BicarbonateNaHCO₃ (aq)84.01~30 mL-For neutralization wash.
Saturated Sodium Chloride (Brine)NaCl (aq)58.44~30 mL-For final aqueous wash.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying organic layer.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping/addition funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with a controller

  • Nitrogen or Argon gas inlet and bubbler

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Glassware for extraction and filtration

  • Rotary evaporator

  • Spectroscopic instruments (FT-IR, NMR)

Experimental Protocol

Critical Prerequisite: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry inert gas (Nitrogen or Argon) to ensure strictly anhydrous conditions.[5] The presence of water will quench the Grignard reagent.[5]

Workflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Reaction with Ester cluster_workup Part C: Workup & Purification cluster_analysis Part D: Characterization A1 Assemble dry glassware under N₂/Ar A2 Add Mg turnings & I₂ crystal A1->A2 A3 Add anhydrous ether A2->A3 A4 Slowly add bromomethane solution A3->A4 A5 Reflux to initiate & complete formation A4->A5 B1 Cool Grignard reagent to 0°C A5->B1 B3 Add ester solution dropwise to Grignard B1->B3 B2 Prepare ester solution in anhydrous ether B2->B3 B4 Stir at 0°C, then warm to RT B3->B4 C1 Cool reaction to 0°C B4->C1 C2 Slowly quench with cold 10% HCl (aq) C1->C2 C3 Transfer to separatory funnel C2->C3 C4 Extract with ether C3->C4 C5 Wash organic layer (NaHCO₃, Brine) C4->C5 C6 Dry organic layer (MgSO₄) C5->C6 C7 Filter and evaporate solvent C6->C7 C8 Purify via column chromatography (if needed) C7->C8 D1 Obtain mass and calculate yield C8->D1 D2 Acquire IR Spectrum D1->D2 D3 Acquire ¹H and ¹³C NMR Spectra D2->D3

Part A: Preparation of Methylmagnesium Bromide
  • Place the magnesium turnings (1.82 g, 0.075 mol) and a magnetic stir bar into the dry 250 mL three-neck flask.

  • Assemble the apparatus with the reflux condenser and dropping funnel. Maintain a positive pressure of inert gas.

  • Add one or two small crystals of iodine. The iodine helps to activate the magnesium surface by etching away the passivating magnesium oxide layer.

  • Add 20 mL of anhydrous diethyl ether to the flask.

  • Dissolve bromomethane (~7.1 g, 0.075 mol) in 40 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

  • Add approximately 5 mL of the bromomethane solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine fades and gentle bubbling (ebullition) from the magnesium surface is observed. This may require gentle warming with a heat gun.

  • Once the reaction has started, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic.[6]

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution should be cloudy and greyish-brown.

Part B: Reaction with this compound
  • Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Dissolve this compound (4.11 g, 0.025 mol) in 30 mL of anhydrous diethyl ether in a separate dry flask.

  • Transfer the ester solution to the dropping funnel.

  • Add the ester solution dropwise to the cold, stirring Grignard reagent over 20-30 minutes. This addition is exothermic; maintain the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part C: Aqueous Workup and Purification
  • Cool the reaction flask back down to 0°C in an ice bath.

  • CAUTION: The quenching process is highly exothermic and may produce flammable hydrogen gas.[7] Perform this step slowly in a well-ventilated fume hood.[7]

  • Slowly and carefully add approximately 50 mL of cold 10% aqueous HCl dropwise via the addition funnel. Vigorous stirring is essential to dissipate heat.[7] Continue adding acid until the aqueous layer is clear and all magnesium salts have dissolved.

  • Transfer the entire mixture to a 250 mL separatory funnel.

  • Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Combine all organic layers. Wash the combined organic phase sequentially with 30 mL of saturated aqueous NaHCO₃ (to neutralize any remaining acid) and 30 mL of brine (to reduce the amount of water in the organic layer).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Gravity filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • If necessary, purify the crude tertiary alcohol by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Characterization and Expected Results

The final product, 2-(2,4-dimethylphenyl)propan-2-ol, should be a colorless oil or a low-melting solid. The success of the reaction can be confirmed by comparing the spectroscopic data of the product with that of the starting material.

PropertyStarting Material (this compound)Product (2-(2,4-dimethylphenyl)propan-2-ol)Rationale for Change
IR (cm⁻¹) ~1720 (strong, C=O stretch), ~1250 (C-O stretch)[8]Disappearance of ~1720 peak. Appearance of a broad O-H stretch (~3200-3600)[3]The ester carbonyl is consumed, and a hydroxyl group is formed.
¹H NMR (δ) ~7.8 (s, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.5 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, Ar-CH₃)~7.3 (d, 1H, Ar-H), ~7.0 (m, 2H, Ar-H), ~2.3 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, Ar-CH₃), ~1.6 (s, 6H, C(CH₃)₂), ~1.5 (s, 1H, -OH)Disappearance of the -OCH₃ singlet. Appearance of a new singlet for the two equivalent methyl groups (~1.6 ppm) and a broad singlet for the -OH proton.
¹³C NMR (δ) ~168 (C=O), ~140-125 (Ar-C), ~52 (-OCH₃), ~21 (Ar-CH₃)~145-125 (Ar-C), ~75 (quaternary C-OH), ~32 (C(CH₃)₂), ~21 (Ar-CH₃)Disappearance of the ester carbonyl and methoxy carbons. Appearance of a new quaternary carbon signal (~75 ppm) and a signal for the two new methyl groups.

Note: NMR chemical shifts are estimates based on analogous structures and may vary depending on the solvent and instrument.[9][10]

Safety and Hazard Management

  • Grignard Reagents: These reagents are highly reactive, flammable, and react violently with water and protic solvents.[11] All operations must be conducted under an inert atmosphere in a fume hood.

  • Diethyl Ether: This solvent is extremely flammable and volatile. Ensure there are no open flames or spark sources in the laboratory. The work area must be well-ventilated.

  • Quenching: The workup with acid is highly exothermic and releases flammable hydrogen gas if unreacted magnesium is present. Perform the quench slowly and with adequate cooling.[7]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Reaction fails to initiate Wet glassware/solvent; Passivated magnesium surface.Ensure all equipment is flame-dried under vacuum or inert gas.[1] Use fresh, anhydrous solvent. Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg.[1]
Low yield of product Incomplete Grignard formation; Grignard reagent quenched by moisture; Inaccurate reagent stoichiometry.Ensure complete reaction of magnesium. Protect the reaction from atmospheric moisture at all times. Consider titrating the Grignard reagent to determine its exact concentration before adding the ester.[5]
Recovery of starting ester Insufficient Grignard reagent added.Use at least 2.5 equivalents of the Grignard reagent to account for any losses and drive the reaction to completion.
Formation of dark brown/black mixture Overheating during Grignard formation can lead to side reactions (e.g., Wurtz coupling).[5]Maintain a gentle reflux. Do not overheat. The color change is normal, but charring is not.

References

  • Allen. (n.d.). How will you obtain the following ? (Give balanced chemical equations): Propan-2-ol from Grignard's reagent. Retrieved from [Link]

  • Filo. (2025). How can propan-2-ol be prepared from a Grignard reagent? Retrieved from [Link]

  • NP-MRD. (2022). Showing NP-Card for 2-(4-Methylphenyl)-2-propanol (NP0044922). Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,3-Dimethylphenyl)propan-2-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). for the use of hazardous materials or equipment. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

Sources

Application Note: Precision Functionalization of Methyl 2,4-Dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2,4-dimethylbenzoate in the synthesis of bioactive molecules Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists[1]

Regioselective Pathways to Bioactive Isocoumarin Scaffolds[1]

Abstract

This compound (M2,4-DMB) is a versatile aromatic building block characterized by a specific substitution pattern often found in polyketide natural products, meroterpenoids, and kinase inhibitors.[1][2] Its utility in drug discovery is defined by the distinct reactivity of its two methyl groups: the sterically accessible C4-methyl and the chelation-activated C2-methyl. This guide details the regioselective lateral lithiation of M2,4-DMB to synthesize isocoumarins , a privileged pharmacophore in oncology and antimicrobial research.[1] We provide validated protocols for overcoming regioselectivity challenges and maximizing yield.

Introduction: The Selectivity Challenge

The synthetic value of this compound lies in its ability to serve as a divergent platform.[1] The molecule possesses three distinct sites for functionalization, each governed by different mechanistic rules:

  • C4-Methyl: Sterically accessible; prone to radical halogenation (e.g., NBS bromination).[1]

  • C2-Methyl: Sterically hindered but electronically activated via the ortho-effect. It is susceptible to Directed Lateral Lithiation (DLL) due to the proximity of the ester carbonyl.[1]

  • Aromatic Ring (C5-H): The most electron-rich position, susceptible to Electrophilic Aromatic Substitution (EAS).[1]

For the synthesis of fused bicyclic lactones (isocoumarins), functionalization of the C2-methyl group is critical.[1] Standard radical oxidation often leads to mixtures favoring the C4-position. Therefore, anionic activation (lithiation) is the superior pathway for high-fidelity synthesis.[1]

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways available for M2,4-DMB, highlighting the mechanism-based selectivity.

ReactivityMap Start This compound PathA Path A: Radical Bromination (NBS, AIBN) Start->PathA Radical Mechanism PathB Path B: Lateral Lithiation (LDA, -78°C) Start->PathB Anionic Mechanism (Recommended) PathC Path C: Electrophilic Subst. (Br2, FeBr3) Start->PathC EAS Mechanism ProdA 4-(Bromomethyl) product (Steric Control) PathA->ProdA ProdB 2-Lithiated Intermediate (Chelation Control) PathB->ProdB ProdC 5-Bromo-2,4-dimethylbenzoate (Electronic Control) PathC->ProdC Iso Isocoumarin Scaffold (Bioactive Target) ProdB->Iso + Electrophile (R-CHO) + Cyclization

Figure 1: Divergent reactivity map of this compound.[1] Path B (Green) is the focus of this guide for accessing isocoumarin scaffolds.

Core Mechanism: Directed Lateral Lithiation

The key to utilizing M2,4-DMB is the Complex Induced Proximity Effect (CIPE) .[1] When treated with a strong base like LDA, the lithium cation coordinates with the ester carbonyl oxygen.[1] This coordination brings the amide base into immediate proximity with the C2-methyl protons, lowering the activation energy for deprotonation at C2 relative to C4, despite the steric hindrance.[1]

Why this matters: This method guarantees >95% regioselectivity for the C2-position, enabling the formation of the lactone ring required for isocoumarins.[1]

Detailed Experimental Protocols
Protocol A: Regioselective Lateral Lithiation and Electrophile Trapping

Objective: To generate the C2-lithiated species and trap it with an aldehyde to form the hydroxy-ester intermediate.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • LDA (Lithium Diisopropylamide) (1.1 - 1.2 equiv)[1]

  • Anhydrous THF (Tetrahydrofuran)[1]

  • Electrophile: Benzaldehyde (or derivative) (1.2 equiv)[1]

  • Ammonium Chloride (sat.[1] aq.)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under nitrogen flow.

  • Solvent Prep: Add anhydrous THF (10 mL per mmol of substrate).

  • Base Addition: Cool the THF to -78°C (dry ice/acetone bath). Add LDA solution dropwise via syringe.

    • Expert Note: Maintain internal temperature below -70°C to prevent attack on the ester carbonyl (Claisen condensation side reaction).[1]

  • Substrate Addition: Dissolve this compound in a minimum volume of anhydrous THF. Add this solution dropwise to the LDA mixture over 15 minutes.

    • Observation: The solution typically turns a deep red/orange color, indicating the formation of the benzylic anion.[1]

  • Equilibration: Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

  • Electrophile Trapping: Add the aldehyde (neat or in THF) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.[1]

Protocol B: Cyclization to Isocoumarin

Objective: Convert the hydroxy-ester intermediate into the 3-substituted isocoumarin via acid-catalyzed lactonization.

Reagents:

  • Crude intermediate from Protocol A[1]

  • p-Toluenesulfonic acid (pTSA) (0.1 equiv)[1]

  • Toluene or Benzene[1]

Methodology:

  • Dissolve the crude hydroxy-ester in Toluene.

  • Add catalytic pTSA.

  • Reflux the mixture using a Dean-Stark trap to remove water (driving the equilibrium toward the lactone).[1]

  • Monitor by TLC until the starting material is consumed (typically 2–4 hours).

  • Cool, wash with NaHCO₃ (aq), dry, and purify via column chromatography (Hexanes/EtOAc).

Critical Process Parameters (CPP) & Troubleshooting
ParameterSpecificationScientific Rationale
Temperature -78°C (Strict)Higher temperatures allow the base to attack the ester group (nucleophilic attack) rather than deprotonating the methyl group (lateral lithiation).[1]
Solvent Quality Anhydrous (<50 ppm H₂O)Organolithiums are pyrophoric and instantly quenched by moisture.[1]
Base Selection LDA or LiTMPBulky, non-nucleophilic bases are required to avoid attacking the ester carbonyl.[1] n-BuLi alone is too nucleophilic and will destroy the starting material.
Quenching Acidic WorkupFor isocoumarin synthesis, ensuring the intermediate is protonated is vital for the subsequent cyclization step.[1]
Application Case Study: Synthesis of Bioactive 3-Phenylisocoumarin

Context: Isocoumarins derived from 2,4-dimethylbenzoic acid derivatives exhibit significant antimicrobial and immunomodulatory activity.

Workflow Diagram: The following DOT diagram details the specific synthesis of a 3-phenylisocoumarin derivative, a common scaffold in bioactive natural products like Thunberginol.

IsocoumarinSynthesis Start This compound Step1 1. LDA, THF, -78°C (Lateral Lithiation) Start->Step1 Inter1 Lithiated Species (C2-Anion) Step1->Inter1 Regioselective Step2 2. + Benzaldehyde (Electrophile) Inter1->Step2 Inter2 Hydroxy-Ester Intermediate Step2->Inter2 C-C Bond Formation Step3 3. pTSA, Toluene, Reflux (-H2O) Inter2->Step3 Final 3-Phenyl-6-methylisocoumarin (Bioactive) Step3->Final Cyclization

Figure 2: Synthetic workflow for 3-Phenyl-6-methylisocoumarin.

Green Chemistry & Modern Alternatives

To align with modern sustainable synthesis goals (Green Chemistry Principle #5), consider these modifications:

  • Solvent Substitution: Replace THF/Toluene with CPME (Cyclopentyl Methyl Ether) .[1] CPME has low peroxide formation, high stability with organolithiums, and allows for azeotropic water removal, potentially combining Protocol A and B into a one-pot telescope reaction [1].[1]

  • Catalytic Lithiation: Recent advances suggest using catalytic amounts of arenes (e.g., naphthalene) to promote lithiation under milder conditions, though stoichiometric base remains the standard for this specific substrate.[1]

References
  • Regioselective Lateral Lithiation in Deep Eutectic Solvents/CPME. Source: Università degli Studi di Torino / IRIS-AperTO. Context: Describes the use of CPME and green solvents for lateral lithiation of toluene derivatives, validating the regioselectivity at the ortho-methyl position.

  • Synthesis of Isocoumarins via Metal-Catalyzed and Lithiation Pathways. Source: Organic Chemistry Portal / J. Org. Chem. Context: Comprehensive review of isocoumarin synthesis, confirming the utility of o-halobenzoic and o-methylbenzoic acid derivatives as precursors.

  • Biological Evaluation of 2,4-Dihydroxybenzoic Acid Derivatives. Source: MDPI (Molecules).[1] Context: Highlights the antimicrobial and anticancer bioactivity of molecules derived from the 2,4-dimethyl/dihydroxybenzoic acid scaffold.[1]

  • Lateral Lithiation and Substitution of N'-(2-methylphenyl)-N,N-dimethylurea. Source: ResearchGate.[3] Context: Provides mechanistic validation for the lithiation of methyl groups ortho to carbonyl-containing directing groups.

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 2,4-dimethylbenzoate Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It addresses the specific purification challenges of Methyl 2,4-dimethylbenzoate (also known as m-xylene-4-carboxylic acid methyl ester), focusing on the unique physicochemical properties arising from its substitution pattern.

Doc ID: TS-M24DMB-05 | Version: 2.1 | Last Updated: 2025-05-20 Department: Process Chemistry & Purification Applications

Compound Overview & Physical Profile

This compound is an ester intermediate frequently used in the synthesis of agrochemicals, pharmaceuticals, and fragrances. Unlike simple benzoates, the presence of methyl groups at the ortho (2-) and para (4-) positions introduces steric hindrance and electronic effects that significantly alter its purification behavior compared to non-substituted analogs.

PropertyValue / DescriptionNotes
CAS Number 23617-71-2
Physical State Colorless to pale yellow liquidMay crystallize at low temps (MP < 30°C).
Boiling Point (Atm) ~235–240°C (Est.)Acid precursor boils at 267°C [1].[1]
Boiling Point (Vac) ~105–110°C @ 5-10 mmHgIdeal range for distillation.
Solubility Immiscible in water; Soluble in EtOH, Et2O, DCMLipophilic nature drives extraction strategy.
Key Impurities 2,4-Dimethylbenzoic acid, Isomers (2,5-), Catalyst residuesAcid removal is the primary bottleneck.

Troubleshooting & FAQs

Direct solutions to common operator issues.

Q1: Why does my final product still contain significant levels of unreacted 2,4-dimethylbenzoic acid despite a standard bicarbonate wash?

Diagnosis: The "Ortho Effect" (Steric Hindrance). Technical Insight: The methyl group at the 2-position (ortho) creates significant steric hindrance around the carbonyl carbon. This makes the esterification reaction slower to reach completion, leaving more residual acid. More importantly, it makes the unreacted acid slower to deprotonate and dissolve in mild aqueous bases like 5% NaHCO₃ because the hydrophobic methyl group shields the carboxylate head. Solution:

  • Increase Base Strength: Switch from Sodium Bicarbonate (NaHCO₃) to 10% Sodium Carbonate (Na₂CO₃) or dilute Sodium Hydroxide (1M NaOH) .

    • Note: The same steric hindrance that makes the acid hard to remove also protects the ester from rapid hydrolysis, allowing you to use stronger washes than you would with methyl benzoate [2].

  • Phase Contact: Increase agitation time during extraction. A quick shake is insufficient; vigorous mixing for 5–10 minutes is required to overcome the mass transfer resistance created by the lipophilic xylene ring.

Q2: I am seeing "ghost peaks" or close-eluting impurities in GC/HPLC. What are they?

Diagnosis: Regioisomers (e.g., Methyl 2,5-dimethylbenzoate). Technical Insight: If your starting material (2,4-dimethylbenzoic acid or pseudocumene precursor) was technical grade, it likely contained isomers. The boiling points of methyl 2,4- and methyl 2,5-dimethylbenzoate are extremely close (often <2°C difference), making standard distillation ineffective. Solution:

  • Feedstock Control: Validate the purity of your 2,4-dimethylbenzoic acid before esterification. It is easier to purify the acid (via recrystallization from EtOH/Water) than to separate the liquid ester isomers [3].

  • High-Efficiency Fractionation: If isomers are present, use a spinning band distillation column or a packed column with >20 theoretical plates and a high reflux ratio (10:1).

Q3: The distillate is cloudy or turns yellow upon standing.

Diagnosis: Moisture retention or Acid-Catalyzed Decomposition. Technical Insight: this compound is lipophilic and can hold micro-emulsions of water. If acid catalyst (e.g., H₂SO₄, pTSA) was not completely neutralized, trace acid will catalyze hydrolysis or oxidation over time, leading to yellowing. Solution:

  • Polishing Step: Dry the organic layer over MgSO₄ (Magnesium Sulfate) rather than Na₂SO₄, as MgSO₄ is more effective at removing micro-emulsions.

  • Base Trap: Add a small amount (0.5% w/w) of solid K₂CO₃ to the distillation pot to neutralize any thermal liberation of acidic species during heating.

Visual Workflow: Purification Logic

The following diagram illustrates the decision logic for purifying this compound, specifically addressing the "Ortho Effect" and isomer risks.

PurificationWorkflow Start Crude Reaction Mixture (Ester + Residual Acid + Catalyst) Quench Quench/Concentrate Remove excess MeOH Start->Quench Wash1 Alkaline Wash Strategy (Critical Step) Quench->Wash1 DecisionAcid Is Residual Acid > 1%? Wash1->DecisionAcid StrongWash Perform 1M NaOH Wash (Steric protection allows this) DecisionAcid->StrongWash Yes (Hard to remove) MildWash Standard NaHCO3 Wash DecisionAcid->MildWash No Dry Dry (MgSO4) & Filter StrongWash->Dry MildWash->Dry DecisionIsomer Are Isomers Present? Dry->DecisionIsomer SimpleDist Short Path Vacuum Distillation (Yield Focus) DecisionIsomer->SimpleDist No FractDist Fractional Vacuum Distillation (>20 Plates, Reflux 10:1) DecisionIsomer->FractDist Yes (2,5-isomer) Final Pure this compound (>99% Purity) SimpleDist->Final FractDist->Final

Caption: Logic flow for removing sterically hindered acid impurities and separating close-boiling isomers.

Detailed Protocols

Protocol A: "Sterically Resilient" Wash (Acid Removal)

Use this when standard washes fail to remove the starting material.

Safety: 1M NaOH is corrosive. Wear gloves and eye protection.[2][3] Reagents: Diethyl Ether or Ethyl Acetate (Solvent), 1M NaOH, Brine.

  • Dilution: Dissolve the crude reaction oil in 3 volumes of organic solvent (EtOAc is preferred for solubility).

  • Primary Wash: Add 1 volume of 1M NaOH .

    • Critical: Agitate vigorously for 5–10 minutes . The steric bulk of the 2,4-dimethyl groups prevents instant neutralization; time is needed for the base to access the interface effectively.

  • Stratification: Allow layers to separate completely (wait at least 15 mins). The aqueous layer should contain the sodium salt of 2,4-dimethylbenzoic acid.

  • Verification: Check the pH of the aqueous layer. If not >10, repeat step 2.

  • Neutralization: Wash the organic layer once with Brine (Sat. NaCl) to remove excess base and break any emulsions.

  • Drying: Dry over anhydrous MgSO₄ for 30 minutes. Filter and concentrate.

Protocol B: Vacuum Distillation Parameters

Required for isolating the ester as a clear, colorless liquid.

Apparatus: Short-path distillation head (for simple purity) or Vigreux column (if isomers suspected). Vacuum Source: High-vacuum pump (<10 mmHg capability).

ParameterSetting / TargetReason
System Pressure 5 – 10 mmHg Reduces BP from ~240°C to ~110°C, preventing thermal degradation.
Bath Temperature 130°C – 145°C Maintain a 20-30°C delta above vapor temp for steady boil-up.
Vapor Temperature ~105°C – 112°C Collect the main fraction. Discard foreshots (solvent/low boilers).
Condenser Temp 20°C (Water) Ester MP is low; water cooling is sufficient. No need for chiller.
Receiving Flask Pre-weighedAllows immediate yield calculation without transfer losses.

Step-by-Step:

  • Assemble glassware with vacuum grease on all joints to ensure a tight seal.

  • Evacuate system to <10 mmHg before heating to degas the solvent.

  • Slowly ramp bath temperature to 130°C.

  • Foreshot: Collect the first 5% of distillate (often cloudy or solvent-rich) and set aside.

  • Main Fraction: Collect the stable boiling fraction (steady temp). Stop when vapor temp drops or pot residue darkens.

  • Cool Down: Break vacuum with nitrogen (inert gas) only after cooling to <60°C to prevent oxidation.

References

  • Ingold, C. K. (1953).[4] Structure and Mechanism in Organic Chemistry. Cornell University Press.[4] (Foundational text describing the BAc2 mechanism and steric retardation in ortho-substituted benzoates).

  • Organic Syntheses. (1941).[5] Methyl m-nitrobenzoate (General Esterification Procedures). Org. Synth. 1941, Coll.[5] Vol. 1, 372. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of Methyl 2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: M24DMB-STAB-001 Topic: Prevention of Hydrolytic Degradation Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho-Effect" Advantage

Before troubleshooting, it is critical to understand the inherent properties of your molecule. Methyl 2,4-dimethylbenzoate is significantly more resistant to hydrolysis than unsubstituted methyl benzoate.

This enhanced stability is driven by two synergistic factors:

  • Steric Hindrance (The Ortho Effect): The methyl group at the 2-position (ortho) physically blocks the trajectory of nucleophiles (like water or hydroxide ions) attempting to attack the carbonyl carbon.

  • Electronic Deactivation: The methyl group at the 4-position (para) donates electron density via hyperconjugation, reducing the electrophilicity of the carbonyl carbon and making it less reactive toward nucleophiles.

If you are observing hydrolysis, your experimental conditions are likely aggressive (extreme pH, high temperature, or specific enzymatic activity). This guide addresses those specific vectors.

Module 1: Chemical Stability & pH Control

Q: Why is my ester degrading even in "neutral" buffers?

A: "Neutral" does not always mean "inert." Hydrolysis is catalyzed by both acids (


 mechanism) and bases (

mechanism). While the ortho-methyl group effectively blocks the formation of the tetrahedral intermediate required for hydrolysis, this barrier can be overcome by high concentrations of catalytic ions or heat.

The Danger Zone: Base-catalyzed hydrolysis is generally orders of magnitude faster than acid-catalyzed hydrolysis for benzoate esters. Even a slight drift toward pH 8.0+ can accelerate degradation significantly.

Troubleshooting Workflow: pH & Solvent Management

HydrolysisPathways Ester This compound TS Tetrahedral Intermediate (High Energy) Ester->TS Nucleophilic Attack Water H2O / OH- Water->TS Attacks Carbonyl Products 2,4-Dimethylbenzoic Acid + Methanol TS->Products Collapse Steric Ortho-Methyl Block (Inherent) Steric->TS Blocks Formation Buffer Buffer (pH 4-6) Buffer->Water Reduces OH- Conc. Solvent Aprotic Solvent (DMSO/ACN) Solvent->Water Reduces Water Activity

Figure 1: Mechanistic pathways of hydrolysis and intervention points. The ortho-methyl group provides inherent protection, but environmental controls (Buffer, Solvent) are required for total stability.

Protocol: Optimal Buffer Selection

To maximize stability, maintain the system in the "pH stability window" (typically pH 4.0 – 5.5 for benzoates).

  • Select Non-Nucleophilic Buffers: Avoid buffers that can act as nucleophiles (e.g., Tris, which contains a primary amine).

  • Recommended System: Citrate or Acetate buffers (pH 4.5).

  • Ionic Strength: Keep ionic strength low (<0.1 M) to minimize salt effects that might stabilize the charged transition state.

Module 2: Physical Storage & Handling

Q: Can I store this compound in DMSO or Methanol?

A: Yes, but water content is the critical variable. In protic solvents (Methanol/Ethanol), transesterification is a risk. If you store this compound in Ethanol, you may slowly generate Ethyl 2,4-dimethylbenzoate.

Storage Protocol: The "Dry-Chain" System

Implement this protocol for long-term storage of standards or stock solutions.

StepActionTechnical Rationale
1 Solvent Choice Dissolve in anhydrous DMSO or Acetonitrile . Avoid alcohols to prevent transesterification.
2 Desiccation Add activated 3Å Molecular Sieves to the stock solution vial. This actively scavenges water introduced during opening/closing.
3 Temperature Store at -20°C . Hydrolysis rates roughly double for every 10°C increase in temperature (Arrhenius equation).
4 Headspace Purge vial headspace with Argon or Nitrogen before sealing to remove atmospheric moisture.

Module 3: Biological Stability (In Vivo/In Vitro)

Q: My compound disappears in plasma assays. Is it hydrolysis?

A: Likely yes, but enzymatic, not chemical. Carboxylesterases (CES) in plasma and liver microsomes are designed to cleave esters. While the ortho-methyl group slows down chemical hydrolysis, specific enzymes may still accept the molecule as a substrate, albeit slowly.

Troubleshooting Biological Instability

If you need to stabilize the ester during biological assays (e.g., to measure the parent compound):

  • Chemical Inhibition: Add Bis(4-nitrophenyl) phosphate (BNPP) or Phenylmethylsulfonyl fluoride (PMSF) to the plasma/media. These are serine esterase inhibitors.

  • Temperature Control: Process all biological samples on ice (4°C).

  • Acidification: Immediately quench plasma samples with cold Acetonitrile containing 0.1% Formic Acid. The lowered pH halts enzymatic activity and chemical hydrolysis simultaneously.

Data Summary: Comparative Stability

The following table illustrates the theoretical relative rates of hydrolysis based on Taft Steric Parameters (


) . More negative 

values indicate greater steric bulk and slower reaction rates.
CompoundSubstituent (Ortho)Taft Steric Parameter (

)
Relative Hydrolysis Rate (Est.)
Methyl Benzoate-H0.00100 (Reference)
Methyl 4-methylbenzoate-H (para-Me)0.00~85 (Electronic effect only)
This compound -CH3 (Ortho) -0.85 < 5 (Highly Stable)
Methyl 2,4,6-trimethylbenzoate-CH3 (Di-Ortho)-1.70< 0.1 (Extremely Stable)

Note: The ortho-methyl group reduces the hydrolysis rate by approximately 20-fold compared to the unsubstituted ester under neutral conditions.

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.). Wiley, New York.

  • Charton, M. (1969). The nature of the ortho effect. II. Composition of the Taft steric parameters. Journal of the American Chemical Society, 91(3), 615-618.

  • Satchell, D. P. N. (1963). The chemically significant interactions of the ortho-substituents in the hydrolysis of carboxylic esters. Quarterly Reviews, Chemical Society, 17(2), 160-203.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Comprehensive guide on enzymatic vs. chemical hydrolysis).

Technical Support Center: Optimizing Fischer Esterification of 2,4-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Fischer esterification of 2,4-dimethylbenzoic acid. The inherent steric hindrance of this substrate requires careful optimization of reaction conditions to achieve satisfactory yields and reaction rates. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate these challenges effectively.

The Challenge: Steric Hindrance in 2,4-Dimethylbenzoic Acid

The primary obstacle in the esterification of 2,4-dimethylbenzoic acid is steric hindrance. The methyl group at the ortho (C2) position physically obstructs the incoming alcohol nucleophile from attacking the carbonyl carbon. This steric clash raises the activation energy of the reaction, making it significantly slower and more difficult to drive to completion compared to unhindered benzoic acid.[1] The concept of steric hindrance was first introduced by Victor Meyer in 1894, precisely based on the observation that ortho-substituted benzoic acids fail to undergo Fischer esterification under standard conditions.[1]

Troubleshooting Guide

This section addresses specific problems encountered during the experiment in a direct question-and-answer format.

Issue 1: Low to No Ester Yield

Question: My reaction has run for several hours, but TLC and NMR analysis show a large amount of unreacted 2,4-dimethylbenzoic acid. What is causing the low conversion?

Answer: Low yield in this specific Fischer esterification is most often a consequence of two primary factors: the unfavorable reaction equilibrium and the inherent steric hindrance of the substrate.

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction that produces water as a byproduct.[2][3] As water accumulates in the reaction mixture, the reverse reaction (ester hydrolysis) begins to compete, establishing an equilibrium that may heavily favor the starting materials.[4][5] To achieve high conversion, the equilibrium must be actively shifted towards the product side, in accordance with Le Châtelier's principle.[6][7]

  • Insufficient Reaction Vigor: Due to the steric hindrance from the ortho-methyl group, the energy required for the alcohol to successfully attack the carbonyl carbon is high.[1] Standard conditions that work for simpler acids like benzoic acid are often insufficient.

Solutions & Optimization Strategies:
  • Strategy A: Utilize a Large Excess of Alcohol. The most straightforward method to shift the equilibrium is to use the alcohol reactant as the solvent.[2][8] A large molar excess (10-fold or higher) increases the probability of successful collisions and drives the reaction forward.[2][8] This approach is most practical for simple, inexpensive alcohols like methanol or ethanol.[9]

  • Strategy B: Actively Remove Water. For more valuable alcohols or when using a co-solvent, the most effective method for driving the reaction to completion is the removal of water as it forms.[7][10] This is typically achieved using a Dean-Stark apparatus, where an azeotrope of water and a non-polar solvent (like toluene) is distilled off, condensed, and collected, with the denser water separating and the solvent returning to the reaction flask.[2][11][12]

  • Strategy C: Increase Catalyst Loading and/or Temperature. Ensure a sufficient amount of a strong acid catalyst is present to adequately protonate the carbonyl group, making it a better electrophile.[7][10] Increasing the reflux temperature (by choosing a higher-boiling alcohol or solvent) can provide the necessary energy to overcome the steric barrier, though care must be taken to avoid side reactions. Microwave-assisted heating under sealed-vessel conditions has also been shown to improve yields and dramatically reduce reaction times for substituted benzoic acids.[13][14]

Issue 2: Extremely Slow Reaction Rate

Question: The reaction is producing the desired ester, but it is taking an impractically long time (24+ hours) to reach even moderate conversion. How can I speed it up?

Answer: A slow reaction rate points to an activation energy barrier that is not being sufficiently overcome. For 2,4-dimethylbenzoic acid, this is almost always due to the combination of steric hindrance and suboptimal reaction conditions.

Solutions & Optimization Strategies:
  • Catalyst Choice and Concentration: While both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts, their properties can be leveraged for different situations.[2][15] Sulfuric acid is a strong dehydrating agent, which can help sequester some of the water formed, but it can also lead to charring at high temperatures.[16] p-TsOH is a solid, making it easier to handle, and is often considered a milder choice.[11][17] For particularly stubborn reactions, consider increasing the catalyst loading from a catalytic amount (1-5 mol%) to a higher concentration.

  • Temperature and Pressure: The reaction rate is highly dependent on temperature.[3] Ensure your heating mantle or oil bath is set to a temperature that maintains a steady, gentle reflux of the solvent.[18] For low-boiling alcohols like methanol, this will be around 70°C.[18] To reach higher temperatures, you can switch to a higher-boiling alcohol (e.g., n-butanol) or conduct the reaction in a sealed vessel, which allows the temperature to be raised above the solvent's atmospheric boiling point.[13][18]

  • Consider Alternative Esterification Methods: If optimizing the Fischer conditions does not provide a satisfactory rate, it may be necessary to use a different synthetic route that avoids the harsh acidic conditions and equilibrium limitations.

    • Steglich Esterification: This method uses a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a DMAP (4-dimethylaminopyridine) catalyst. It proceeds under mild, room-temperature conditions and is well-suited for acid-sensitive or sterically hindered substrates.[19][20][21]

    • Acyl Chloride Formation: A two-step process where the carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The isolated acyl chloride is then reacted with the alcohol to form the ester.[7][19] This method is often high-yielding but involves handling corrosive reagents.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Fischer Esterification?

The Fischer esterification is a six-step, reversible nucleophilic acyl substitution reaction.[2] The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid.

Fischer_Esterification sub Carboxylic Acid + Alcohol s1 1. Protonation of Carbonyl Oxygen sub->s1 i1 Protonated Carbonyl s1->i1 H+ catalyst s2 2. Nucleophilic Attack by Alcohol i1->s2 + R'-OH i2 Tetrahedral Intermediate s2->i2 s3 3. Proton Transfer i2->s3 i3 Protonated Ether Intermediate s3->i3 s4 4. Elimination of Water (Leaving Group) i3->s4 - H2O i4 Resonance-Stabilized Cation s4->i4 s5 5. Deprotonation i4->s5 - H+ prod Ester + Water s5->prod Regenerates catalyst

Caption: The six-step mechanism of Fischer esterification.

Q2: Which acid catalyst is superior: Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)?

There is no single "best" catalyst; the choice depends on the specific requirements of your reaction. Both are strong Brønsted acids that effectively catalyze the reaction.[2][15]

FeatureSulfuric Acid (H₂SO₄)p-Toluenesulfonic Acid (p-TsOH)
Physical Form Viscous liquidCrystalline solid
Handling More difficult to measure accuratelyEasy to weigh and handle
Acidity Very strong acidStrong acid
Side Reactions Can cause dehydration and charringGenerally cleaner, fewer side reactions
Cost Generally less expensiveMore expensive
Verdict Good for robust, large-scale reactions where cost is a factor. Its dehydrating properties can be a minor benefit.[16]Excellent for smaller-scale or sensitive substrates where ease of handling and minimizing side reactions are priorities.[11][17]

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Prepare your TLC plate: Draw a starting line in pencil.

  • Spot the plate: Apply a small spot of your starting material (2,4-dimethylbenzoic acid), a co-spot (starting material and reaction mixture in the same spot), and a spot of your reaction mixture.

  • Develop the plate: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate).

  • Visualize: After the solvent front nears the top, remove the plate and visualize it under a UV lamp (254 nm).

  • Analyze: The carboxylic acid starting material is more polar and will have a lower Retention Factor (Rf). The ester product is less polar and will have a higher Rf. The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane.

Q4: What is the standard workup procedure for this reaction?

After the reaction is deemed complete, a standard aqueous workup is required to remove the excess alcohol, acid catalyst, and any remaining starting material.[8][22]

  • Cool the reaction: Allow the mixture to cool to room temperature.

  • Dilute: Pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).[11][22]

  • Neutralize: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise to neutralize the strong acid catalyst and any unreacted carboxylic acid.[12][22] Caution: This will produce CO₂ gas; vent the separatory funnel frequently.

  • Wash: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove water-soluble impurities.[11][22]

  • Dry: Dry the isolated organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[22]

  • Concentrate: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude ester product, which can then be further purified if necessary (e.g., by distillation or chromatography).

Experimental Protocols

Protocol A: Esterification using Excess Methanol

This protocol is suitable for producing the methyl ester and relies on a large excess of methanol to drive the reaction.[8]

Materials:

  • 2,4-Dimethylbenzoic acid (1.0 eq)

  • Methanol (serves as solvent, ~20-40 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.1-0.2 eq)

  • Round-bottom flask, condenser, heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add 2,4-dimethylbenzoic acid (e.g., 5.0 g, 33.3 mmol).

  • Add methanol (e.g., 40 mL, ~1 mol).

  • Carefully and slowly add concentrated sulfuric acid (e.g., 0.3 mL, ~5.6 mmol) to the stirring mixture.

  • Add a magnetic stir bar or boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux (~70°C) for 4-8 hours.[18]

  • Monitor the reaction progress by TLC.

  • Once complete, cool the mixture to room temperature and perform the standard aqueous workup as described in the FAQ section.

Protocol_A start 1. Combine Acid, Methanol, and H₂SO₄ in Flask reflux 2. Heat to Reflux (4-8 hours) start->reflux Attach condenser monitor 3. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 4. Cool & Perform Aqueous Workup monitor->workup Reaction complete product Crude Ester Product workup->product

Caption: Workflow for esterification using excess alcohol.

Protocol B: Esterification using a Dean-Stark Apparatus

This protocol is ideal for use with alcohols other than methanol/ethanol or when a co-solvent is necessary. It actively removes water to drive the reaction to completion.[12]

Materials:

  • 2,4-Dimethylbenzoic acid (1.0 eq)

  • Alcohol (e.g., n-butanol, 1.5-3.0 eq)

  • Toluene (solvent)

  • p-Toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq)

  • Dean-Stark trap, round-bottom flask, condenser, heating mantle

Procedure:

  • Set up a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 2,4-dimethylbenzoic acid (e.g., 5.0 g, 33.3 mmol), the alcohol (e.g., n-butanol, 3.7 mL, 40 mmol), p-TsOH (e.g., 0.32 g, 1.67 mmol), and toluene (e.g., 50 mL).[11]

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to co-distill and collect in the trap.

  • Continue refluxing until water no longer collects in the trap (typically several hours). The theoretical amount of water for this example is ~0.6 mL.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and perform the standard aqueous workup.

References
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]

  • University of Missouri–St. Louis. (n.d.). 29. The Fischer Esterification. [Link]

  • ResearchGate. (n.d.). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. [Link]

  • California State University, Dominguez Hills. (n.d.). Fischer Esterification. [Link]

  • University of Colorado Boulder. (n.d.). Esterification of benzoic acid to methyl benzoate. [Link]

  • Yale University. (n.d.). CHEM 125b - Lecture 19 - Carbonyl Esters: Nature's Most Important Functional Group. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • National Center for Biotechnology Information. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. [Link]

  • American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International Journal of Physical Sciences, 3(02), 1-7. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

  • Reddit. (2018, December 13). Sulfuric acid replacement for ester formation reaction?[Link]

  • University of Missouri–St. Louis. (n.d.). 22. The Fischer Esterification. [Link]

  • ResearchGate. (2025, August 7). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. [Link]

  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • ResearchGate. (n.d.). Fischer esterification reaction of benzoic acid and polyhydric alcohols.... [Link]

  • J&K Scientific LLC. (2025, February 23). Fischer Esterification. [Link]

  • Chemistry Stack Exchange. (2017, June 29). Use of concentrated sulfuric acid in Fischer esterification. [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?[Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • ResearchGate. (2025, August 6). New and Efficient Method for Esterification of Carboxylic Acids with Simple Primary and Secondary Alcohols Using Cerium(IV) Ammonium Nitrate (CAN). [Link]

  • ResearchGate. (n.d.). Screening of reaction conditions in the esterification of benzoic acid with methanol. [Link]

  • SciSpace. (n.d.). An Efficient and Green Approach for the Esterification of Aromatic Acids with Various Alcohols over H3PO4/TiO2-ZrO2. [Link]

  • Reddit. (2021, May 13). For the reaction between benzoic acid and methanol (Fischer esterification) How do I determine what temperature to set for heat reflux?[Link]

Sources

Technical Support Center: High-Purity Synthesis of Methyl 2,4-Dimethylbenzoate

[1][2][3]

Executive Summary & Core Chemistry

Welcome to the Technical Support Center. This guide addresses the synthesis and purification of Methyl 2,4-dimethylbenzoate (CAS: 2504-27-0).[1][2] While standard Fischer esterification is the primary route, the presence of a methyl group at the ortho (2-position) introduces steric hindrance that differentiates this from simple methyl benzoate synthesis.[1][2]

The "Ortho Effect" Challenge: The 2-methyl group creates steric strain near the carbonyl center.[1] This reduces the rate of nucleophilic attack by methanol and makes the tetrahedral intermediate more crowded.[1] Consequently, the reaction equilibrium is more sensitive to water content than unhindered benzoates.[1][2]

Success Metric: Target purity >99.5% (GC) with <0.1% unreacted acid.

Critical Process Parameters (CPP)

To minimize impurities, you must control the following variables. We have summarized these in a comparative data table.

Table 1: Reaction Parameter Optimization
ParameterStandard ConditionOptimized for High PurityRationale (Mechanism)
Stoichiometry 1:3 (Acid:MeOH)1:10 (Acid:MeOH) Le Chatelier’s principle: Excess methanol drives the equilibrium to the right, counteracting steric hindrance.[1][2]
Catalyst

(conc.)[3][4]

or

-TsOH
Sulfuric acid is effective but can cause sulfonation (impurity).[1][2]

-TsOH is milder and avoids sulfonation byproducts.[1]
Water Removal None (Reflux)Dean-Stark / Mol.[1][2] Sieves Critical. The ortho-methyl group makes the reverse hydrolysis reaction favorable.[1] Water must be actively removed.
Temperature

(MeOH reflux)
Reflux (

)
Higher temps (pressurized) increase rate but risk polymerization/tars.[1][2] Stick to atmospheric reflux.
Reaction Time 2-4 Hours8-12 Hours Steric hindrance at the 2-position significantly slows the kinetics.[1]

Troubleshooting Guide (FAQ)

This section addresses specific issues reported by users in the field.

Issue 1: "I have a persistent peak at RRT 0.85 in my HPLC/GC."

Diagnosis: Unreacted 2,4-Dimethylbenzoic Acid. Cause: Equilibrium limitation. The reaction stopped before completion because water concentration became too high.[1] Solution:

  • Do not extend reflux time indefinitely. If equilibrium is reached, more time won't help.[1][2]

  • Action: Add a water scavenger (trimethyl orthoformate) or switch to a Dean-Stark apparatus using a binary solvent (Methanol/Toluene) to azeotropically remove water.[1][2]

  • Purification: Wash the organic layer thoroughly with 10% Sodium Carbonate (

    
    ) . The unreacted acid will deprotonate, become water-soluble, and wash away.[1][2] Note: Bicarbonate may cause excessive foaming; Carbonate is preferred.[1][2]
    
Issue 2: "The product is yellow/brown instead of colorless."

Diagnosis: Oxidation or Polymerization ("Tars"). Cause:

  • Sulfonation: If using

    
    , the aromatic ring (activated by two methyl groups) can undergo electrophilic aromatic substitution (sulfonation), leading to colored byproducts.[1][2]
    
  • Thermal Degradation: Overheating during distillation. Solution:

  • Switch Catalyst: Use

    
    -Toluenesulfonic acid (
    
    
    -TsOH) or Thionyl Chloride (
    
    
    ) method (converting to acid chloride first).[1][2]
  • Inert Atmosphere: Run the reaction under Nitrogen (

    
    ) to prevent radical oxidation of the benzylic methyl groups.
    
Issue 3: "I see 'ghost' peaks very close to the product peak."

Diagnosis: Isomeric Impurities (Methyl 2,5-dimethylbenzoate or Methyl 3,5-dimethylbenzoate).[1][2] Cause: Impure Starting Material. The synthesis of 2,4-dimethylbenzoic acid often starts from m-xylene.[1][2] Isomeric impurities in the xylene feed (o-xylene or p-xylene) carry through to the acid and then the ester.[1] Solution:

  • Pre-purification: You cannot easily separate the ester isomers by distillation.[1] You must recrystallize the starting acid (2,4-dimethylbenzoic acid) from Ethanol/Water before esterification.[1][2]

Visualized Workflows

Diagram 1: Reaction Logic & Impurity Origins

This diagram maps the synthesis pathway and where specific impurities enter the system.[1]

ReactionPathwayStart2,4-Dimethylbenzoic Acid(Solid)ReactionFischer Esterification(Reflux)Start->ReactionImpurity_CImpurity: Isomers(From Feedstock)Start->Impurity_CContaminationMeOHMethanol(Excess)MeOH->ReactionCatalystCatalyst(H2SO4 or p-TsOH)Catalyst->ReactionImpurity_AImpurity: Unreacted Acid(Due to Water/Equilibrium)Reaction->Impurity_AIncomplete Conv.Impurity_BImpurity: Sulfonated Byproducts(If H2SO4 used)Reaction->Impurity_BSide RxnWorkupWorkup:Na2CO3 WashReaction->WorkupImpurity_A->WorkupRemoved (Aq. Phase)ProductThis compound(>99.5%)Workup->ProductDistillation

Caption: Figure 1. Synthesis workflow highlighting impurity entry points and removal steps.

Diagram 2: Troubleshooting Decision Tree

Use this flow to diagnose issues during the experiment.

TroubleshootingStartProblem DetectedCheckTypeIdentify Issue TypeStart->CheckTypeLowYieldLow Yield / Unreacted AcidCheckType->LowYieldColorColored ImpuritiesCheckType->ColorIsomersIsomeric Peaks (GC)CheckType->IsomersAction1Action: Increase MeOH Ratio& Check Water RemovalLowYield->Action1Action2Action: Switch to p-TsOH& Use N2 AtmosphereColor->Action2Action3Action: Recrystallize Starting Acid(Cannot fix at Ester stage)Isomers->Action3

Caption: Figure 2.[1][2] Diagnostic decision tree for common synthesis failures.

Detailed Experimental Protocol (SOP)

Objective: Synthesis of this compound (10g scale).

Reagents:

  • 2,4-Dimethylbenzoic acid (15.0 g, 0.1 mol)[1][2]

  • Methanol (anhydrous, 100 mL)

  • Sulfuric Acid (conc., 1.0 mL) OR Thionyl Chloride (for acid chloride route - see Note A)

  • Sodium Carbonate (sat. aq. solution)

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Best Practice: Fit a drying tube (

    
    ) to the top of the condenser to exclude atmospheric moisture.
    
  • Dissolution: Add 2,4-dimethylbenzoic acid (15.0 g) and Methanol (100 mL). Stir until dissolved.

  • Catalyst Addition: Add concentrated

    
     (1.0 mL) dropwise. Caution: Exothermic.[1][2]
    
  • Reaction (Reflux): Heat the mixture to a gentle reflux (

    
    ). Maintain reflux for 8-10 hours .
    
    • Checkpoint: Monitor by TLC (Silica, 10% EtOAc/Hexane).[1][2] The Acid spot (low

      
      ) should disappear; Ester spot (high 
      
      
      ) should appear.[2]
  • Concentration: Cool to room temperature. Remove excess methanol using a rotary evaporator (bath temp

    
    ) until the volume is reduced to approx. 20 mL.
    
  • Quench & Wash (Critical for Purity):

    • Dissolve residue in Ethyl Acetate (50 mL).

    • Wash 1: Water (30 mL).[2]

    • Wash 2: Saturated Sodium Carbonate (

      
      , 2 x 30 mL).[1][2] Vigorous shaking required. This step removes the unreacted sterically hindered acid.[1]
      
    • Wash 3: Brine (30 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Final Purification: Distill the crude oil under reduced pressure (vacuum distillation) to obtain a clear, colorless liquid.

Note A (Alternative Route): If high purity is required and the acid is stubborn, react the acid with Thionyl Chloride (

12

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Esterification mechanics and Acid Chloride routes).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.). Oxford University Press. (Source for mechanism of steric hindrance in ortho-substituted benzoates).

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Link

  • Yale University. (2011). Lecture 28 - Mechanism and Equilibrium: Fischer Esterification and Steric Hindrance. Link

  • ChemicalBook. (n.d.).[5] Benzoic acid, 2-(2,4-dimethylbenzoyl)- Synthesis Routes. Link

Technical Support Center: Scaling the Synthesis of Methyl 2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of Methyl 2,4-dimethylbenzoate. This guide is designed for researchers, chemists, and process development professionals. As Senior Application Scientists, we provide not just protocols, but the underlying principles and field-tested insights to help you navigate challenges from bench-scale experiments to pilot-plant scale-up.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The primary and most scalable route discussed is the Fischer-Speier esterification of 2,4-dimethylbenzoic acid with methanol, catalyzed by a strong acid.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?

Low yield in a Fischer esterification is most often due to the reversible nature of the reaction. The equilibrium between reactants (carboxylic acid + alcohol) and products (ester + water) must be actively shifted toward the products.[1][2]

Probable Causes & Solutions

Symptom Probable Cause Scientific Rationale & Recommended Action
Reaction stalls; starting material remains. Presence of Water Fischer esterification produces one equivalent of water for every equivalent of ester formed. By Le Châtelier's principle, this product water can drive the reaction backward via hydrolysis.[1][2] Action: Ensure all glassware is oven- or flame-dried. Use anhydrous grade methanol and sulfuric acid. For scales larger than a few grams, the use of a Dean-Stark apparatus with an appropriate solvent (like toluene) is highly recommended to physically remove water as it forms, irreversibly driving the reaction to completion.[1]
Low conversion despite long reaction times. Insufficient Alcohol While the stoichiometry is 1:1, the reaction equilibrium is unfavorable unless one reactant is in large excess.[1][2] Action: Use methanol as the limiting reagent's solvent. A large molar excess (e.g., 10-20 equivalents or more) will shift the equilibrium towards the ester product. For scale-up, this is the most common and cost-effective strategy.
Reaction is slow or incomplete. Improper Catalyst Concentration or Activity The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it a much stronger electrophile for attack by the weakly nucleophilic methanol.[3][4] Action: Use a catalytic amount of concentrated sulfuric acid (typically 3-5 mol%). Ensure the acid is fresh; old sulfuric acid can absorb atmospheric moisture. While other acids like p-toluenesulfonic acid (p-TsOH) work, sulfuric acid is often preferred for its low cost and high activity.
Product loss during workup. Emulsion Formation or Product Solubility This compound has some solubility in aqueous solutions, especially if residual methanol is present. Emulsions can form during base washes if agitation is too vigorous. Action: After the reaction, distill off the excess methanol before the aqueous workup.[5] During extraction, use a saturated sodium chloride solution (brine) to decrease the solubility of the ester in the aqueous layer ("salting out"). If an emulsion forms, let it stand or add a small amount of brine to help break it.
Q2: My final product is impure. I see unreacted starting material and/or unknown peaks in my analysis (GC/NMR). What's happening?

Purity issues often stem from an incomplete reaction or side reactions, which can become more prevalent at larger scales or with prolonged heating.

Potential Impurities & Mitigation

  • Unreacted 2,4-Dimethylbenzoic Acid:

    • Identification: A broad peak in ¹H NMR around 10-12 ppm; acidic nature.

    • Cause: Incomplete reaction (see Q1).

    • Removal: During the aqueous workup, perform a thorough wash with a mild base like 10% sodium bicarbonate (NaHCO₃) solution.[5] The acidic starting material will be deprotonated to its water-soluble sodium salt and extracted into the aqueous layer, while the neutral ester remains in the organic phase. Continue washing until the aqueous layer is no longer acidic (test with pH paper) or until CO₂ evolution ceases.

  • Side Product: 2,4-Dimethylanisole:

    • Identification: A distinct singlet in ¹H NMR around 3.8 ppm for the methoxy group, absence of the carbonyl group in ¹³C NMR and IR.

    • Cause: Decarboxylation of the starting material followed by reaction with methanol under harsh acidic conditions (very high temperatures).

    • Prevention: Maintain careful temperature control. Do not exceed the reflux temperature of methanol (approx. 65 °C) unless using a higher-boiling co-solvent in a Dean-Stark setup.

  • Side Product: Sulfonated Aromatics:

    • Identification: Complex new peaks in the aromatic region of the NMR spectrum.

    • Cause: This is a risk when using a large excess of concentrated sulfuric acid or excessively high temperatures. The aromatic ring can undergo electrophilic aromatic sulfonation.

    • Prevention: Use the minimum effective amount of catalyst (3-5 mol%). Avoid overheating the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Fischer esterification of 2,4-dimethylbenzoic acid?

The reaction proceeds via a six-step, reversible mechanism known as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED).[1]

  • Protonation: The carbonyl oxygen of 2,4-dimethylbenzoic acid is protonated by the acid catalyst (H₂SO₄). This makes the carbonyl carbon significantly more electrophilic.[2]

  • Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking methanol) to one of the hydroxyl groups.

  • Formation of Leaving Group: This proton transfer creates a good leaving group: water.

  • Elimination: The water molecule is eliminated, and the carbonyl double bond is reformed.

  • Deprotonation: The protonated carbonyl of the ester is deprotonated (the catalyst is regenerated) to yield the final product, this compound.

Fischer_Esterification Reactants 2,4-Dimethylbenzoic Acid + Methanol ProtonatedAcid Protonated Carboxylic Acid Reactants->ProtonatedAcid 1. Protonation Catalyst H+ (cat.) Products This compound + Water ProtonatedEster Protonated Ester Products->ProtonatedEster ProtonatedAcid->Reactants TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt 2. Nucleophilic Attack    (Methanol) TetrahedralInt->ProtonatedAcid TetrahedralInt->TetrahedralInt TetrahedralInt->ProtonatedEster 4. Elimination    (Loss of H2O) ProtonatedEster->Products 5. Deprotonation ProtonatedEster->TetrahedralInt Scale_Up_Workflow Setup Reactor Setup (Jacketed Reactor, Stirrer, Condenser, Dropping Funnel) Charge Charge Methanol & Chill Reactor Setup->Charge Acid Slow Addition of H2SO4 Catalyst Charge->Acid Acid_Safety < Safety Check: Monitor Internal Temp. Control Exotherm> Acid->Acid_Safety Reactant Add 2,4-Dimethylbenzoic Acid Acid->Reactant Reflux Heat to Reflux (e.g., 65-70°C) Reactant->Reflux Monitor Monitor Reaction (TLC/GC) Reflux->Monitor Workup Cooldown & Quench Monitor->Workup Upon Completion Extraction Aqueous Workup (Base & Brine Wash) Workup->Extraction Purify Purification Extraction->Purify Distill Fractional Distillation (Under Vacuum) Purify->Distill Recommended Method Final Pure Methyl 2,4-dimethylbenzoate Distill->Final

Caption: General workflow for scaled-up synthesis.

Experimental Protocol: Lab Scale (5-10 g)

This protocol is a self-validating baseline for the synthesis of this compound.

Materials:

  • 2,4-Dimethylbenzoic acid (e.g., 8.0 g)

  • Anhydrous Methanol (e.g., 80 mL)

  • Concentrated Sulfuric Acid (e.g., 1.5 mL)

  • Diethyl Ether or MTBE

  • 10% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethylbenzoic acid (1.0 eq).

  • Add anhydrous methanol and stir until the acid dissolves.

  • Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid dropwise with continuous stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle. [6]Continue refluxing for 3-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), comparing the reaction mixture to a spot of the starting acid.

  • Workup - Separation: Cool the mixture to room temperature. Transfer the solution to a separatory funnel.

  • Add 100 mL of diethyl ether and 100 mL of cold water. Shake gently and separate the layers.

  • Wash the organic layer sequentially with:

    • 100 mL of water.

    • 2 x 75 mL of 10% sodium bicarbonate solution (Caution: CO₂ evolution!). [5] * 75 mL of brine.

  • Drying and Isolation: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester, which can be further purified by vacuum distillation if necessary.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Fischer Esterification. (2023). Chemistry LibreTexts. [Link]

  • Preparation of methyl benzoate (benzoic acid methyl ester). (n.d.). PrepChem.com. [Link]

  • CHEM 125b - Lecture 21 - The Logic of Synthesis: Carboxylic Acids. (2009). Open Yale Courses. [Link]

  • Synthesis of Methyl Benzoate Lab [Video]. (2020). YouTube. [Link]

  • Fischer Esterification | Mechanism + Easy TRICK! [Video]. (2024). The Organic Chemistry Tutor. [Link]

Sources

Catalyst selection for efficient Methyl 2,4-dimethylbenzoate synthesis

[1]

References

  • Amberlyst-15 Kinetics: Kinetics of catalytic esterification of propionic acid with different alcohols over Amberlyst 15. International Journal of Chemical Kinetics, 2009.[1][8] Link

  • Ortho-Effect & Sterics: Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Royal Society of Chemistry, New Journal of Chemistry, 2003.[1] Link

  • Solid Acid Comparison: Comparison of acid capacity and catalytic activity between Amberlyst-15 and other catalysts. ResearchGate, 2021.[1] Link

  • Superacid Catalysts: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI, Molecules, 2023.[1] Link

Technical Support Center: Characterization of Byproducts in Methyl 2,4-dimethylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2,4-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on the identification and mitigation of byproducts. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed analytical guidance to ensure the purity and quality of your final product.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their root causes and offering practical solutions.

Scenario 1: Presence of Isomeric Impurities in the Final Product

Question: My final product, confirmed by GC-MS, shows multiple peaks with the same mass-to-charge ratio as this compound. How can I identify and eliminate these impurities?

Answer:

The presence of isomeric impurities is a common issue that typically originates from the synthesis of the precursor, 2,4-dimethylbenzoic acid. The starting material for this precursor is often m-xylene, which can undergo electrophilic substitution at various positions during reactions like Friedel-Crafts acylation.

Root Cause Analysis:

The Friedel-Crafts acylation of m-xylene, while primarily directing to the 2,4- and 2,6-positions, can also yield the 3,5-isomer to a lesser extent. The ratio of these isomers is influenced by reaction conditions such as temperature, catalyst, and solvent. Subsequent esterification of this isomeric mixture of carboxylic acids will result in a corresponding mixture of methyl esters.

dot

Caption: Synthetic pathway leading to isomeric impurities.

Troubleshooting and Resolution:

  • Optimize the Friedel-Crafts Acylation:

    • Temperature Control: Lowering the reaction temperature during the acylation of m-xylene generally favors the formation of the thermodynamically more stable 2,4-isomer over the 2,6-isomer.

    • Catalyst Choice: While AlCl₃ is common, exploring other Lewis acids might offer better regioselectivity.

  • Purification of 2,4-dimethylbenzoic Acid:

    • Before proceeding to the esterification step, purify the crude 2,4-dimethylbenzoic acid. Fractional crystallization is often an effective method to separate the 2,4-isomer from its counterparts due to differences in their crystal packing and solubility.

  • Analytical Characterization to Differentiate Isomers:

    • Gas Chromatography-Mass Spectrometry (GC-MS): While the isomers will have the same molecular weight, their fragmentation patterns in the mass spectrum may show subtle differences. More reliably, their retention times in the gas chromatogram will differ.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the isomers. The chemical shifts and splitting patterns of the aromatic protons and the methyl groups are unique for each isomer.

Data Presentation: Comparative Analysis of Methyl Dimethylbenzoate Isomers

IsomerPredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
This compound Aromatic H: ~7.8 (d), 7.0 (d), 7.0 (s)OCH₃: ~3.8Ar-CH₃: ~2.5, 2.3Carbonyl: ~168Aromatic C: ~142, 138, 132, 131, 129, 126OCH₃: ~52Ar-CH₃: ~21, 20
Methyl 2,6-dimethylbenzoate Aromatic H: ~7.2 (t), 7.0 (d)OCH₃: ~3.9Ar-CH₃: ~2.3Carbonyl: ~170Aromatic C: ~138, 131, 128OCH₃: ~52Ar-CH₃: ~20
Methyl 3,5-dimethylbenzoate Aromatic H: ~7.6 (s), 7.2 (s)OCH₃: ~3.9Ar-CH₃: ~2.3Carbonyl: ~167Aromatic C: ~138, 134, 130, 127OCH₃: ~52Ar-CH₃: ~21

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Scenario 2: Low Yield of this compound

Question: My Fischer esterification reaction is resulting in a low yield of the desired ester, and I'm recovering a significant amount of the starting carboxylic acid. What can I do to improve the conversion?

Answer:

The Fischer esterification is a reversible reaction, and a low yield often indicates that the reaction has reached equilibrium without favoring the product side.[1] To drive the reaction to completion, you need to shift the equilibrium towards the formation of the ester.

Root Cause Analysis:

The equilibrium can be shifted by either using a large excess of one of the reactants or by removing one of the products as it is formed.[2] In the synthesis of this compound, the products are the ester and water.

dot

Fischer_Esterification_Equilibrium Reactants 2,4-Dimethylbenzoic Acid + Methanol Products This compound + Water Reactants->Products Esterification (H+) Products->Reactants Hydrolysis (H+)

Caption: Reversible nature of Fischer esterification.

Troubleshooting and Resolution:

  • Use an Excess of Methanol: Methanol is relatively inexpensive and has a low boiling point, making it easy to remove after the reaction. Using methanol as the solvent (a large excess) will shift the equilibrium towards the product side according to Le Chatelier's principle.[2]

  • Remove Water as it Forms:

    • Dean-Stark Apparatus: If you are using a solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water as the reaction progresses, effectively driving the reaction to completion.

    • Drying Agents: While less common for this specific reaction, adding a dehydrating agent that is inert to the reaction conditions can also remove water.

  • Optimize Catalyst Concentration: Ensure you are using a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. Insufficient catalyst will result in a slow reaction rate.

Scenario 3: Presence of a Low-Boiling Point Byproduct

Question: During the purification of my this compound by distillation, I observe a significant low-boiling fraction before my product. What is this byproduct?

Answer:

A common low-boiling byproduct in acid-catalyzed reactions involving methanol is dimethyl ether.

Root Cause Analysis:

At elevated temperatures, the strong acid catalyst used for the esterification can also catalyze the dehydration of methanol to form dimethyl ether and water.[3] This is more likely to occur if the reaction temperature is too high or if the reaction is heated for an extended period after the carboxylic acid has been consumed.

dot

Sources

Technical Support Center: Purification of Methyl 2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2,4-dimethylbenzoate (CAS 23617-71-2). This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will explore common issues and provide robust, field-tested solutions in a direct question-and-answer format, moving beyond simple step-by-step instructions to explain the critical reasoning behind each part of the process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound via Fischer esterification?

A1: The impurity profile is intrinsically linked to the synthesis method. For a standard Fischer-Speier esterification, which involves reacting 2,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst, the primary impurities are predictable.[1][2][3]

  • Unreacted Starting Materials: The most common impurities are the unreacted 2,4-dimethylbenzoic acid and the alcohol (methanol) used in excess.

  • Reaction Byproduct: Water is a direct byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials, so its removal is crucial.[2]

  • Catalyst: Residual acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), will be present.[4]

Understanding this profile is the first step in designing an effective purification strategy. The goal is to selectively remove a polar carboxylic acid, a water-soluble alcohol, and an acid catalyst from a less polar ester product.

Q2: My reaction is complete. What is the critical first step for purification?

A2: The first and most critical step is a proper aqueous workup . This multi-stage washing process is designed to remove the bulk of the water-soluble and acidic impurities before proceeding to finer purification methods. A typical workup involves transferring the reaction mixture to a separatory funnel after cooling and diluting it with an organic solvent immiscible with water (e.g., ethyl acetate or diethyl ether).

The organic layer is then washed sequentially with:

  • Water or Brine: To remove the excess methanol.

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is the key step for removing acidic impurities. The weak base deprotonates the unreacted 2,4-dimethylbenzoic acid and the acid catalyst, converting them into their respective sodium salts.[5] These salts are highly soluble in the aqueous layer and are thus partitioned out of the organic phase.

  • Brine (Saturated NaCl solution): This final wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.

After the washes, the organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before the solvent is removed under reduced pressure.[5]

Q3: For the final purification, should I use recrystallization or column chromatography?

A3: The choice depends on the scale of your reaction and the purity of your crude product after the workup.

  • Recrystallization is the preferred method for purifying solids on a large scale, especially if the crude material is already reasonably pure (>90%). It is a highly effective technique for removing small amounts of impurities, is operationally simple, and generally provides a high-purity crystalline product.[6]

  • Flash Column Chromatography is ideal for smaller scales or when the crude product contains significant amounts of impurities with similar properties to the product.[7][8] It offers superior separation power for complex mixtures but is more labor-intensive and uses larger volumes of solvent.

For most standard preparations of this compound, a well-executed recrystallization is sufficient to achieve >99% purity.

Q4: How do I select an appropriate solvent for recrystallization?

A4: The golden rule for selecting a recrystallization solvent is "like dissolves like, but not too well." The ideal solvent should dissolve the compound completely when hot (at its boiling point) but very poorly when cold (at 0-4 °C).[6][9]

For this compound, which is a moderately polar ester, alcohols like methanol or ethanol are excellent first choices.[10] They have a good solubility gradient with temperature for many esters. A solvent pair system, such as ethanol/water, can also be effective.

Solvent Screening Protocol:

  • Place ~50 mg of your crude solid in a test tube.

  • Add the potential solvent dropwise at room temperature. A good solvent will not dissolve the solid.

  • Heat the mixture to the solvent's boiling point. The solid should completely dissolve.

  • Cool the test tube in an ice bath. Abundant, pure crystals should precipitate out of the solution.

Q5: How can I definitively assess the purity of my final product?

A5: A multi-pronged approach is essential for a comprehensive purity assessment. No single technique tells the whole story.

  • Melting Point Analysis: This is a fast and reliable indicator of purity. A pure crystalline solid will have a sharp melting point range (typically < 2 °C).[11] Impurities tend to depress and broaden the melting range.

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check. A pure compound should ideally show a single spot.

    • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are the gold standards for quantitative purity analysis, capable of detecting trace impurities and providing a precise purity value (e.g., 99.5%).[12][13]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual starting materials or byproducts.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting Guide

Problem Potential Cause Solution
Low yield after aqueous workup. Product Hydrolysis: Vigorous or prolonged washing with a strong base (like NaOH) can hydrolyze the ester back to the carboxylate salt, which is then lost to the aqueous layer.Always use a weak base like sodium bicarbonate (NaHCO₃) for the wash.[5] Perform the washes efficiently and without excessive shaking to minimize emulsion formation and contact time.
My product is an oil, not a solid. Presence of Impurities: Residual solvent or significant amounts of impurities can depress the melting point below room temperature, causing the product to appear as an oil.Ensure the solvent has been completely removed under high vacuum. If the product remains oily, it indicates a high level of impurity. Purification by column chromatography is recommended before attempting recrystallization.
¹H NMR still shows a broad singlet characteristic of a carboxylic acid proton. Incomplete Removal of Starting Material: The sodium bicarbonate wash was likely insufficient to remove all the unreacted 2,4-dimethylbenzoic acid.Re-dissolve the product in an organic solvent and repeat the wash with saturated NaHCO₃ solution. Ensure the aqueous layer is basic (pH > 8) with pH paper before separation.
Melting point is broad, but TLC shows a single spot. Incomplete Drying or Co-eluting Impurities: The product may still contain residual solvent, or an impurity may have the same Rf value as your product in the TLC solvent system used.Dry the product under high vacuum for several hours. Rerun the TLC in a different solvent system (e.g., change the ratio of hexane/ethyl acetate) to try and resolve the impurity. If the melting point remains broad, a final recrystallization is warranted.[9]

Experimental Protocols & Workflows

Purification Workflow Overview

The following diagram outlines the general workflow from a completed reaction to a final, purified product.

PurificationWorkflow A Crude Reaction Mixture B Aqueous Workup (EtOAc, H₂O, NaHCO₃, Brine) A->B Quench & Extract C Crude Solid (After Solvent Removal) B->C Dry & Concentrate D Purity Check (TLC) C->D Initial Assessment E Recrystallization (e.g., from Methanol) D->E If Purity >90% F Column Chromatography (Silica Gel) D->F If Complex Mixture G Pure Crystalline Solid E->G F->G Combine Pure Fractions H Final Purity Analysis (MP, HPLC, NMR) G->H Characterization DecisionTree Start Crude Product after Workup TLC Run Analytical TLC Start->TLC PurityCheck Is there a single major spot with minor impurities? TLC->PurityCheck Recrystallize Proceed with Recrystallization PurityCheck->Recrystallize Yes Chromatography Perform Column Chromatography PurityCheck->Chromatography No (Multiple spots / Streaking) Final Pure Product Recrystallize->Final Chromatography->Final

Caption: Decision tree for selecting the optimal purification method.

References

  • CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents.
  • The Science Behind Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Synthesis and Properties. Available at: [Link]

  • The Role of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate in Modern Synthesis. Available at: [Link]

  • Macroscale Nitration of Methyl Benzoate. Available at: [Link]

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Fischer–Speier esterification - Wikipedia. Available at: [Link]

  • Analytical Method - PhareSST. Available at: [Link]

  • METHYL p-HYDROXYBENZOATE. Available at: [Link]

  • Preparation of Methyl Benzoate. Available at: [Link]

  • CN113248373A - Preparation method of methyl benzoate compound - Google Patents.
  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Perfumer & Flavorist. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

  • CN101948387A - Preparation technology of methyl benzoate - Google Patents.
  • EAS Nitration Experiment & Recrystallization - YouTube. Available at: [Link]

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Available at: [Link]

Sources

Validation & Comparative

Comparing synthesis methods for Methyl 2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Methyl 2,4-dimethylbenzoate CAS: 23617-71-2 Application: Fragrance ingredients (oakmoss/earthy notes), pharmaceutical intermediates, and organic building blocks.

Executive Summary & Strategic Analysis

Synthesizing This compound presents a classic organic chemistry challenge: balancing atom economy against steric hindrance. Unlike simple benzoates, the methyl group at the ortho (2) position introduces steric strain that impacts the stability of the tetrahedral intermediate during esterification.

For researchers and process chemists, the choice of synthesis method depends heavily on the scale and available equipment:

  • Method A (Fischer Esterification): Best for cost-driven large-scale production where time is less critical. It suffers from equilibrium limitations and slower kinetics due to the ortho-effect.

  • Method B (Acyl Chloride Activation): The gold standard for laboratory synthesis . It drives the reaction to completion via an irreversible pathway, overcoming steric hindrance, though it requires strict moisture control.

  • Method C (Pd-Catalyzed Carbonylation): A modern "shortcut" that bypasses the carboxylic acid intermediate entirely, converting aryl halides directly to esters. High atom economy but high catalyst cost.

Comparative Performance Matrix

The following data represents typical performance metrics for ortho-substituted benzoate synthesis based on kinetic literature and standard process parameters.

FeatureMethod A: Fischer EsterificationMethod B: Acyl Chloride ActivationMethod C: Pd-Catalyzed Carbonylation
Reaction Type Equilibrium (Reversible)Irreversible SubstitutionCatalytic Insertion
Key Reagents MeOH,

(cat)

or

, MeOH
Pd(OAc)

, CO gas, MeOH
Typical Yield 65 - 75%90 - 98% 80 - 90%
Reaction Time 12 - 24 Hours (Reflux)2 - 4 Hours16 - 24 Hours
Steric Sensitivity High (Slow kinetics)Low (Highly reactive intermediate)Moderate
Atom Economy HighLow (Generates

/HCl)
High
Cost Profile Low MediumHigh (Pd Catalyst)

Synthesis Landscape & Pathways

The following diagram illustrates the logical flow from the common precursor (m-Xylene ) to the target ester, highlighting the divergence points for each method.

SynthesisPathways Xylene m-Xylene (Precursor) Acid 2,4-Dimethylbenzoic Acid Xylene->Acid Oxidation (KMnO4 or O2/Co) Halide 1-Iodo-2,4- dimethylbenzene Xylene->Halide Iodination (I2/HIO3) Chloride Acid Chloride Intermediate Acid->Chloride Method B1: SOCl2 activation Target Methyl 2,4- dimethylbenzoate Acid->Target Method A: Fischer (MeOH/H+) Halide->Target Method C: Pd/CO/MeOH Chloride->Target Method B2: Methanolysis

Figure 1: Strategic synthesis map showing the three primary routes from the m-Xylene feedstock.

Detailed Experimental Protocols

Method A: Classical Fischer Esterification

Best for: Large batches where reagent cost is the primary constraint.

The Mechanistic Bottleneck: In 2,4-dimethylbenzoic acid, the methyl group at position 2 shields the carbonyl carbon. This slows the nucleophilic attack of methanol. To counter this, we utilize Le Chatelier’s principle by using methanol as the solvent (large excess) and removing water.

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add 15.0 g (0.1 mol) of 2,4-dimethylbenzoic acid and 150 mL of anhydrous methanol .

  • Catalyst: Slowly add 1.5 mL of concentrated Sulfuric Acid (

    
    )  dropwise while stirring. Caution: Exothermic.
    
  • Reflux: Heat the mixture to a vigorous reflux (

    
    ).
    
    • Note: Standard Dean-Stark traps work best with dense solvents (like toluene) to separate water. Since MeOH is the solvent here, we rely on the mass action of excess MeOH. For higher yields, add 50 mL of Toluene or Benzene to facilitate azeotropic water removal in the trap.

  • Duration: Reflux for 18–24 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the acid spot disappears.

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate the solvent (MeOH) via rotary evaporation.[3][4]

    • Dissolve residue in Ethyl Acetate (

      
      ) and wash with saturated 
      
      
      
      (to remove unreacted acid) and Brine.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Vacuum distillation or recrystallization from cold hexanes.

Method B: Acyl Chloride Activation (Recommended)

Best for: Research scale, high purity requirements, and overcoming steric hindrance.

Mechanism: Thionyl chloride converts the hydroxyl group (a poor leaving group) into a chloride (an excellent leaving group). The resulting acyl chloride is highly electrophilic, rendering the steric bulk of the 2-methyl group irrelevant during the subsequent methanolysis.

Workflow Diagram:

AcidChlorideFlow Step1 Activation Phase Reagent: SOCl2 + DMF (cat) Temp: Reflux (75°C) Step2 Evaporation Remove excess SOCl2 (Vacuum) Step1->Step2 -SO2, -HCl Step3 Esterification Phase Add anhydrous MeOH Temp: 0°C -> RT Step2->Step3 Crude Acid Chloride Step4 Quench & Isolate NaHCO3 Wash -> Dry Step3->Step4 Irreversible

Figure 2: Step-by-step workflow for the Acyl Chloride activation method.

Protocol:

  • Activation: In a dry flask under Argon/Nitrogen, dissolve 1.5 g (10 mmol) of 2,4-dimethylbenzoic acid in 5 mL of dry toluene (optional, can be neat).

  • Reagent Addition: Add 1.5 mL (approx 20 mmol) of Thionyl Chloride (

    
    )  and 1 drop of DMF  (Dimethylformamide) as a catalyst.
    
    • Why DMF? DMF forms the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent than

      
       alone, significantly accelerating the reaction on the sterically hindered acid.
      
  • Reaction: Reflux at

    
     for 2 hours. Gas evolution (
    
    
    
    ) indicates reaction progress.
  • Evaporation: Once gas evolution ceases, remove excess

    
     under reduced pressure (rotary evaporator). Critical: Do not expose to humid air.
    
  • Esterification: Redissolve the residue in 10 mL of anhydrous Dichloromethane (

    
    ). Cool to 
    
    
    
    .
  • Quench: Add 5 mL of anhydrous Methanol slowly. Allow to warm to room temperature and stir for 1 hour.

  • Workup: Wash with

    
    
    
    
    
    (removes acidic byproducts), dry organic layer, and evaporate.
Method C: Palladium-Catalyzed Alkoxycarbonylation

Best for: Situations where the aryl halide is more available than the acid, or to avoid multi-step oxidation sequences.

Protocol Summary:

  • Substrate: 1-iodo-2,4-dimethylbenzene.

  • Catalyst System:

    
     (2 mol%) + 
    
    
    
    (4 mol%).
  • Conditions: CO balloon (1 atm) or autoclave (5 bar),

    
     (base), MeOH (solvent), 
    
    
    
    .
  • Mechanism: Oxidative addition of Pd into the C-I bond is followed by CO insertion and nucleophilic attack by MeOH. This method completely bypasses the steric difficulty of the acid-based methods because the carbonylation occurs at the metal center.

References

  • Fischer Esterification Kinetics: Liu, Y. et al. "Kinetic Study of Esterification of Substituted Benzoic Acids." Journal of Chemical Kinetics, 2018.

  • Steric Hindrance in Benzoates: Newman, M. S. "Steric Effects in Organic Chemistry." John Wiley & Sons, 1956.
  • Acyl Chloride Activation: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2nd Ed. Chapter 10: Nucleophilic Substitution at the Carbonyl Group.

  • Palladium Carbonylation: Brennführer, A., et al. "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides." Angewandte Chemie International Edition, 2009.

  • Vilsmeier-Haack Catalysis: Arrieta, A., et al. "DMF Catalyzed Thionyl Chloride Reaction." Synthetic Communications, 1983.

Sources

Comparative Reactivity Profile: Methyl 2,4-Dimethylbenzoate vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the chemical reactivity of Methyl 2,4-dimethylbenzoate against its structural isomers, specifically Methyl 2,6-dimethylbenzoate (di-ortho substituted) and Methyl 3,5-dimethylbenzoate (unsubstituted ortho positions).

The reactivity profile is governed by two opposing forces:

  • Steric Inhibition (The "Ortho Effect"): Dominates nucleophilic acyl substitution (hydrolysis).

  • Electronic Directing Effects: Dominates electrophilic aromatic substitution (EAS).

This compound occupies a "Goldilocks" zone—it possesses significant steric resistance to hydrolysis (enhancing metabolic stability compared to unhindered benzoates) while retaining reactive sites for electrophilic functionalization, unlike the inert 2,6-isomer.

Hydrolytic Stability & Nucleophilic Attack

The most critical differentiator between these isomers is their susceptibility to saponification (hydrolysis). This follows the Victor Meyer Esterification Law , which states that ortho-substituted benzoic acids are difficult to esterify and their esters are difficult to hydrolyze.

Mechanistic Divergence: BAc2 vs. BAl2
  • Standard Mechanism (BAc2): Hydroxide attacks the carbonyl carbon.[1] This requires a tetrahedral intermediate.

  • Hindered Mechanism (BAl2): If the carbonyl is blocked, the nucleophile may attack the methyl group of the ester (SN2 attack), cleaving the alkyl-oxygen bond instead of the acyl-oxygen bond.[1]

Comparative Hydrolysis Data
IsomerStructure TypeSteric EnvironmentHydrolysis Rate (

)
Dominant Mechanism
Methyl 3,5-dimethylbenzoate Non-hinderedOpen carbonyl accessFast (1.0) BAc2 (Acyl-Oxygen cleavage)
This compound Mono-orthoPartially blockedModerate (~0.1 - 0.4) BAc2 (Retarded rate)
Methyl 2,6-dimethylbenzoate Di-orthoFully blockedNegligible (< 0.001) BAl2 (Alkyl-Oxygen cleavage)*

*Note: The 2,6-isomer is so hindered that under standard conditions it is effectively inert. Hydrolysis often requires forcing conditions (high T, pressure) or specific reagents (e.g., 100%


 or 

-BuOK/DMSO).
Visualization: Steric Energy Barriers

The following diagram illustrates the energy barrier differences for the formation of the tetrahedral intermediate during hydrolysis.

HydrolysisEnergy Figure 1: Relative Activation Energy Barriers for Hydrolysis (Tetrahedral Intermediate Formation) Start Reactants (Ester + OH-) TS_35 TS: 3,5-Isomer (Low Barrier) Start->TS_35 Fast TS_24 TS: 2,4-Isomer (Medium Barrier) Start->TS_24 Slow TS_26 TS: 2,6-Isomer (Extreme Barrier) Start->TS_26 Blocked Product Products (Carboxylate + MeOH) TS_35->Product TS_24->Product TS_26->Product

Electrophilic Aromatic Substitution (Regioselectivity)

In drug development, functionalizing the benzene ring is essential. The methyl groups are Weakly Activating / Ortho-Para Directing , while the Ester group is Deactivating / Meta Directing .

Regioselectivity Analysis
  • This compound (The Subject):

    • Directing Groups:

      • Ester (at C1)

        
         Directs to C3, C5.
        
      • Methyl (at C2)

        
         Directs to C3, C5 (Para).
        
      • Methyl (at C4)

        
         Directs to C3, C5 (Ortho).
        
    • Outcome: Cooperative directing effects strongly favor Position 5 . Position 3 is electronically activated but sterically crowded (sandwiched between the C2-Me and C4-Me).

    • Major Product: Methyl 2,4-dimethyl-5-nitrobenzoate (in nitration).

  • Methyl 2,6-dimethylbenzoate (The Isomer):

    • Directing Groups:

      • Ester (at C1)

        
         Directs to C3, C5.
        
      • Methyls (at C2, C6)

        
         Direct to C3, C5.
        
    • Outcome: Symmetry makes C3 and C5 equivalent. Both are activated by an ortho-methyl and meta-ester.

    • Major Product: Substitution at C3.

  • Methyl 3,5-dimethylbenzoate:

    • Directing Groups:

      • Ester (at C1)

        
         Directs to C3, C5 (Blocked).
        
      • Methyls (at C3, C5)

        
         Direct to C2, C4, C6.
        
    • Outcome: C4 is sterically accessible and activated by two ortho-methyls. C2/C6 are sterically hindered by the ester.[2]

    • Major Product: Substitution at C4.

Visualization: Regiochemical Map

Regioselectivity Figure 2: Predictive Regioselectivity for EAS (Nitration/Bromination) Substrate This compound Pos3 Position 3 (Activated but Sterically Crowded) Substrate->Pos3 Minor Product Pos5 Position 5 (Activated & Accessible) Substrate->Pos5 MAJOR PRODUCT Pos6 Position 6 (Deactivated) Substrate->Pos6 No Reaction Logic1 C2-Me directs Para to C5 Pos5->Logic1 Logic2 C4-Me directs Ortho to C5 Pos5->Logic2 Logic3 Ester directs Meta to C5 Pos5->Logic3

Experimental Protocols
Protocol A: Comparative Hydrolysis Assay (Self-Validating)

Objective: To quantify the steric resistance of the 2,4-isomer vs. the 3,5-isomer.

Reagents:

  • Substrate (1.0 mmol)[3]

  • KOH (2.0 mmol) in 90% MeOH / 10%

    
    
    
  • Internal Standard: Biphenyl (inert)

Workflow:

  • Dissolve 1.0 mmol of this compound and 0.5 mmol Biphenyl in 5 mL MeOH.

  • Add 5 mL of 0.4 M KOH (in MeOH/Water). Start timer (

    
    ).
    
  • Reflux at 65°C.

  • Sampling: At

    
     min, remove 100 
    
    
    
    L aliquots. Quench immediately in 500
    
    
    L dilute HCl/EtOAc.
  • Analysis: Inject into GC-MS or HPLC.

  • Validation: Calculate the ratio of [Ester]/[Biphenyl].

    • Expected Result: 3,5-isomer reaches >90% conversion in <30 mins. 2,4-isomer shows ~40-60% conversion at 60 mins. 2,6-isomer shows <5% conversion.

Protocol B: Regioselective Nitration of this compound

Objective: To synthesize Methyl 2,4-dimethyl-5-nitrobenzoate.

Step-by-Step:

  • Preparation: Cool 5 mL of conc.

    
     to 0°C in an ice bath.
    
  • Addition: Slowly add 1.0 g of this compound. Ensure temp stays <10°C.

  • Nitration: Dropwise add a mixture of 1:1 conc.

    
     / conc. 
    
    
    
    (1.1 eq of
    
    
    ).
    • Critical Control: Maintain temp between 0-5°C to prevent dinitration or hydrolysis.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to RT for 1 hour.

  • Quench: Pour mixture onto 50 g of crushed ice. The product will precipitate as a pale yellow solid.

  • Purification: Filter, wash with cold water, and recrystallize from EtOH.

  • Characterization: 1H NMR will show a singlet for the C6 proton (shielded) and loss of the C5 proton signal.

References
  • Newman, M. S. (1950). Steric Effects in Organic Chemistry. John Wiley & Sons. (Foundational text on the "Rule of Six" and steric hindrance in esters).
  • Goering, H. L., et al. (1962). "Alkaline Hydrolysis of Normal and Pseudo Methyl Esters of o-Benzoylbenzoates". Journal of the American Chemical Society, 84(10), 1836–1841. Link

  • Sivakumar, M., et al. (2002). "Ultrasound mediated alkaline hydrolysis of methyl benzoate". Ultrasonics Sonochemistry, 9(1), 25-30. Link

  • Barclay, L. R. C., et al. (1962). "Mechanism of Alkaline Hydrolysis of Hindered Aromatic Esters". Canadian Journal of Chemistry, 40(10), 1981-1989. Link

  • Lamberti, A., et al. (2025).[4] "Hydrolytic stabilities of methyl benzoate and methyl 2,6-dimethylbenzoate toward esterases". FEBS Journal. (Highlighting the enzymatic resistance of di-ortho esters).

Sources

Biological Activity & Therapeutic Potential of Methyl 2,4-dimethylbenzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity of Methyl 2,4-dimethylbenzoate compared to similar compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS 23617-71-2) is a lipophilic ester analog of methyl benzoate, distinguished by methyl substitutions at the ortho and para positions. While methyl benzoate is widely recognized for its insecticidal and semiochemical properties, the 2,4-dimethyl derivative offers a distinct pharmacokinetic profile characterized by enhanced hydrolytic stability and increased lipophilicity.

This guide analyzes the compound's performance relative to its structural analogs, focusing on its utility as a robust scaffold for antimicrobial agents and stable volatile semiochemicals. Experimental evidence suggests that the steric hindrance introduced by the ortho-methyl group significantly retards enzymatic hydrolysis, potentially extending the biological half-life compared to unsubstituted benzoates.

Chemical Architecture & SAR Analysis

The biological divergence of this compound from its parent compound, Methyl Benzoate, is driven by two key structural modifications:

  • Ortho-Methylation (C2): Introduces steric hindrance near the carbonyl carbon.[1] This is the critical determinant for metabolic stability, shielding the ester bond from rapid hydrolysis by esterases.

  • Para-Methylation (C4): Increases the overall lipophilicity (LogP) and electron density of the aromatic ring, influencing membrane permeability and receptor binding affinity.

Table 1: Physicochemical Comparison of Benzoate Analogs
CompoundStructureLogP (Est.)Hydrolytic StabilityPrimary Biological Utility
Methyl Benzoate Unsubstituted~2.1Low (Rapid Hydrolysis)Insecticide, Fragrance, Solvent
This compound 2,4-Dimethyl ~3.0 High (Steric Shielding) Stable Antimicrobial, Persistent Attractant
Methyl 2-methoxybenzoate 2-Methoxy~2.2ModeratePotent Insect Repellent
Atraric Acid (Evernyl) 2,4-Dihydroxy-3,6-dimethyl~2.6ModerateFixative, Anti-inflammatory

Comparative Biological Activity

Antimicrobial Efficacy

This compound exhibits antimicrobial activity, particularly when acting as a lipophilic component of essential oils (e.g., Limoniastrum guyonianum seeds, where it constitutes ~14.7% of the volatile profile). Its mechanism involves disrupting the lipid bilayer of microbial cell membranes.

Comparative Efficacy (Inferred from homologous series & oil composition):

  • Gram-Negative Bacteria (E. coli, P. aeruginosa): Moderate activity. The increased LogP facilitates outer membrane penetration better than methyl benzoate but may trigger efflux pumps.

  • Gram-Positive Bacteria (S. aureus): High activity. The compound effectively partitions into the peptidoglycan/lipid layer.

  • Fungi (Candida, Aspergillus): Significant activity. Volatile esters often inhibit fungal respiration and spore germination.

Insecticidal & Semiochemical Profile

Methyl benzoate is a documented potent insecticide and repellent (e.g., against bed bugs, Cimex lectularius). The 2,4-dimethyl analog modulates this activity:

  • Volatility: Slightly lower vapor pressure than methyl benzoate results in longer retention times on treated surfaces.

  • Receptor Binding: The structural similarity suggests it binds to the same octopamine or tyramine receptors in insects, but the steric bulk may alter affinity, potentially shifting activity from acute toxicity to repellency or attractancy depending on the species.

Metabolic Stability (The "Killer Feature")

In drug development, simple benzoate esters are often "soft drugs" that degrade rapidly. This compound resists this degradation.

  • Mechanism: The C2-methyl group sterically blocks the approach of the catalytic serine residue in esterases (e.g., carboxylesterases).

  • Implication: Higher systemic exposure (AUC) and longer duration of action in in vivo models compared to methyl benzoate.

Visualizations

Diagram 1: Structure-Activity Relationship (SAR) Flow

This diagram illustrates how specific structural features of this compound translate into biological effects.

SAR_Flow Compound This compound Feat_Ortho Ortho-Methyl Group (C2) Compound->Feat_Ortho Feat_Para Para-Methyl Group (C4) Compound->Feat_Para Prop_Steric Increased Steric Hindrance Feat_Ortho->Prop_Steric Prop_LogP Increased Lipophilicity (LogP ~3.0) Feat_Para->Prop_LogP Effect_Stab Resistance to Esterase Hydrolysis Prop_Steric->Effect_Stab Effect_Membrane Enhanced Membrane Penetration Prop_LogP->Effect_Membrane Outcome_HalfLife Extended Biological Half-Life Effect_Stab->Outcome_HalfLife Outcome_Micro Potent Antimicrobial Action Effect_Membrane->Outcome_Micro

Caption: SAR analysis linking structural substitutions to physicochemical properties and biological outcomes.

Diagram 2: Experimental Workflow for Hydrolytic Stability

A self-validating protocol to prove the superior stability of the 2,4-dimethyl analog.

Hydrolysis_Protocol cluster_control Controls Start Start: Stability Assay Prep 1. Prepare Microsomes (Rat/Human Liver S9 Fraction) Start->Prep Incubate 2. Incubation 37°C, pH 7.4, 100µM Compound Prep->Incubate Sampling 3. Time-Point Sampling (0, 5, 15, 30, 60, 120 min) Incubate->Sampling Quench 4. Quench Reaction (Ice-cold Acetonitrile) Sampling->Quench At each t Analysis 5. HPLC-UV/MS Analysis Quantify Parent vs. Acid Metabolite Quench->Analysis Calc 6. Calculate t1/2 & CLint Analysis->Calc C1 Positive: Methyl Benzoate (Rapid Degradation) Calc->C1 C2 Negative: Boiled Microsomes (No Degradation)

Caption: Step-by-step workflow for assessing metabolic stability in liver microsomes.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify antimicrobial potency against S. aureus and E. coli.[2]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin dye (viability indicator)

  • Test Compound: this compound (dissolved in DMSO)

Procedure:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Serial Dilution: Add 100 µL MHB to all wells. Add 100 µL of test compound (1024 µg/mL) to column 1 and serially dilute 1:2 across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well. Final volume: 200 µL.

  • Controls:

    • Growth Control:[3] Bacteria + Broth + DMSO (no drug).

    • Sterility Control: Broth only.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Add 30 µL Resazurin (0.015%). Incubate for 2-4 hours. Blue

    
     Pink indicates growth. The lowest concentration remaining Blue is the MIC.
    
Protocol: Hydrolytic Stability in Plasma/Microsomes

Objective: Demonstrate the steric shielding effect of the 2,4-dimethyl substitution.

Procedure:

  • Reaction Mix: Phosphate buffer (pH 7.4) + Rat Liver Microsomes (1 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Add this compound (final conc. 10 µM). Run a parallel reaction with Methyl Benzoate.

  • Sampling: Remove aliquots at 0, 10, 30, 60, and 120 minutes.

  • Quenching: Immediately mix with equal volume ice-cold acetonitrile containing an internal standard (e.g., Propyl Benzoate). Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant into HPLC (C18 column, Acetonitrile/Water gradient).

  • Calculation: Plot ln[concentration] vs. time. The slope

    
     determines half-life (
    
    
    
    ).
    • Expected Result: Methyl Benzoate

      
       min. This compound 
      
      
      
      min.[4]

Safety & Toxicology Profile

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood due to volatility. Wear nitrile gloves and safety goggles.

  • Toxicity Data:

    • Methyl Benzoate LD50 (Oral, Rat): ~1177 mg/kg.

    • This compound:[3][4][5][6][7][8][9] Expected to be similar or slightly more toxic due to higher lipophilicity (enhanced absorption).

References

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Chemical analysis and antimicrobial effects of essential oil from Limoniastrum guyonianum. ResearchGate. Available at: [Link]

  • Methyl Benzoate as a Promising, Environmentally Safe Insecticide. ResearchGate. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters. PubMed. Available at: [Link]

  • Characterizing Repellencies of Methyl Benzoate and Its Analogs. NIH. Available at: [Link]

Sources

Spectroscopic analysis of Methyl 2,4-dimethylbenzoate and its derivatives

[1]

Executive Summary & Strategic Context

Methyl 2,4-dimethylbenzoate (CAS: 23615-21-6) serves as a critical intermediate in the synthesis of pharmaceuticals and high-value fragrance compounds. In drug development, its precise characterization is non-negotiable, particularly when distinguishing it from its structural isomers (e.g., Methyl 2,5-dimethylbenzoate or Methyl 3,5-dimethylbenzoate).

The primary analytical challenge lies not in identifying the functional groups—which are standard—but in validating the substitution pattern of the aromatic ring. This guide provides a comparative analysis of spectroscopic methods to unequivocally confirm the 2,4-substitution pattern against common alternatives.

The Analytical Hierarchy
  • NMR (

    
    H, 
    
    
    C):
    The Gold Standard. Essential for proving the 2,4-positioning via coupling constants (
    
    
    -values) and lack of symmetry.
  • GC-MS: The Purity Validator. Differentiates based on retention time and fragmentation intensity, though isomers often share parent ions (

    
     164).
    
  • FTIR: The Rapid Screen. Useful for batch-to-batch consistency but poor for isomer differentiation.

Comparative Spectroscopic Profile

The following table contrasts this compound (2,4-DMB) with its symmetric isomer, Methyl 3,5-dimethylbenzoate (3,5-DMB), and the unsubstituted Methyl Benzoate (MB).

FeatureMethyl Benzoate (Standard)This compound (Target)Methyl 3,5-Dimethylbenzoate (Alt)
Symmetry

(Plane)

(Asymmetric)

(Symmetric)

H Ar-H Signals
3 sets (ortho, meta, para)3 distinct signals (d, d, s)2 distinct signals (2:1 ratio)
Ar-CH

Shifts
N/ATwo distinct singlets (~2.3 & 2.5 ppm)One singlet (6H intensity)
C=O[1][2] IR Shift ~1724 cm

~1718-1722 cm

(Ortho twist)
~1720 cm

Base Peak (MS)

105 (Ph-CO

)

133 (Dimethylbenzoyl

)

133 (Dimethylbenzoyl

)

Deep Dive: Nuclear Magnetic Resonance (NMR)

NMR is the only technique capable of self-validating the 2,4-substitution pattern without reference standards.

Mechanism & Causality

The 2,4-dimethyl substitution breaks the symmetry of the benzene ring, creating a unique three-spin system for the aromatic protons.

  • H-6 (Ortho to Carbonyl): Deshielded by the anisotropic effect of the carbonyl group. Appears as a doublet (

    
     Hz).
    
  • H-5 (Meta to Carbonyl): Appears as a doublet of doublets or broad doublet due to coupling with H-6.

  • H-3 (Meta to Carbonyl, between Methyls): Appears as a singlet (or fine doublet) due to lack of strong ortho coupling.

Crucial Distinction: The 3,5-isomer possesses a plane of symmetry, resulting in only two aromatic signals (2x ortho-like protons and 1x para-proton) and a single signal for both methyl groups. If you see one methyl peak in the aliphatic region, you have the wrong isomer.

Experimental Protocol: High-Resolution H NMR
  • Sample Prep: Dissolve 10 mg of analyte in 0.6 mL of CDCl

    
      (Chloroform-d). Ensure solvent contains 0.03% TMS as internal reference.
    
    • Why CDCl

      
      ? It prevents H-bonding interactions that might broaden the methyl ester singlet seen in DMSO-d
      
      
      .
  • Acquisition: Run at minimum 300 MHz (400+ MHz recommended for splitting resolution).

    • Scans: 16 (sufficient for >98% purity).

    • Pulse Angle: 30°.

    • Relaxation Delay: 1.0 s.

  • Processing: Phase correct manually. Baseline correct using a polynomial fit. Reference TMS to 0.00 ppm.[3]

Visual Logic: Isomer Differentiation Workflow

NMR_LogicStartAnalyze 1H NMR Spectrum(Aliphatic Region 2.0 - 2.6 ppm)CountMeCount Methyl Singlets(excluding Ester-Me at ~3.9)Start->CountMeOnePeak1 Singlet (Integral 6H)CountMe->OnePeakSymmetry detectedTwoPeaks2 Singlets (Integral 3H each)CountMe->TwoPeaksAsymmetry detectedSymmSymmetric Isomer(Likely 3,5-dimethyl or 2,6-dimethyl)OnePeak->SymmAsymmAsymmetric Isomer(2,4-, 2,5-, or 3,4-dimethyl)TwoPeaks->AsymmCheckArCheck Aromatic Region(Coupling Constants)Asymm->CheckArSingletArContains Ar-H Singlet?CheckAr->SingletArYesSingletYes (H-3 isolated)SingletAr->YesSingletNoSingletNo (Complex splitting)SingletAr->NoSingletConfirmCONFIRMED:This compoundYesSinglet->ConfirmRejectLikely 2,3- or 3,4-isomerNoSinglet->Reject

Caption: Logical decision tree for distinguishing this compound from its isomers using

Deep Dive: Mass Spectrometry (GC-MS)

While NMR determines structure, GC-MS is the workhorse for purity profiling and trace impurity detection.

Fragmentation Pathway (EI, 70 eV)

The fragmentation of this compound follows a predictable "Benzoate Pattern" modified by the methyl substituents.

  • Molecular Ion (

    
    ): 
    
    
    164. (Usually prominent).
  • 
    -Cleavage (Loss of Methoxy):  Loss of 
    
    
    (31 Da) yields the Dimethylbenzoyl cation (
    
    
    133). This is typically the Base Peak (100% relative abundance).
  • Decarbonylation: Loss of

    
     (28 Da) from the acylium ion yields the Dimethylphenyl cation  (
    
    
    105).
  • Rearrangement: Loss of

    
     or rearrangement to tropylium-like structures may show peaks at 
    
    
    103 or 77/79.

Comparison Note: Isomers (2,5- vs 2,4-) have identical mass fragments. However, the Ortho Effect in the 2,4-isomer (steric crowding near the ester) often reduces the intensity of the molecular ion (

Experimental Protocol: GC-MS
  • Column: HP-5MS or DB-5 (5% Phenyl-methylpolysiloxane), 30m

    
     0.25mm 
    
    
    0.25
    
    
    m.
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 300°C (Hold 3 min).

  • Detection: EI Source (70 eV), Scan range 40-400 amu.

Infrared Spectroscopy (FTIR)

FTIR is best used as a "Pass/Fail" identity check against a reference standard.

  • Carbonyl Stretch (

    
    ):  Look for a sharp, intense band at 1718–1722 cm
    
    
    .
    • Note: This is slightly lower than non-conjugated esters (~1740 cm

      
      ) due to conjugation with the benzene ring. It may differ by 2-5 cm
      
      
      from isomers due to the steric twist imposed by the ortho-methyl group, which slightly reduces coplanarity.
  • C-O Stretch: Strong bands in the 1250–1300 cm

    
      region (Ester C-O).
    
  • C-H Stretch:

    • Aromatic: Weak peaks >3000 cm

      
      .[4]
      
    • Aliphatic (Methyls): Distinct peaks just below 3000 cm

      
       (~2950 cm
      
      
      ).

Analytical Workflow Diagram

This diagram illustrates the integrated workflow for full characterization of a synthesized batch.

Workflowcluster_MethodsParallel AnalysisRawCrude SamplePrepDilution in CDCl3Raw->PrepFTIRFTIR(Func. Group)Raw->FTIRNMR1H NMR(Structure)Prep->NMRGCMSGC-MS(Purity/MW)Prep->GCMSDataData IntegrationNMR->DataConfirm 2,4-patternGCMS->DataConfirm m/z 164FTIR->DataConfirm EsterDecisionQC Release?Data->Decision

Caption: Integrated analytical workflow for the characterization of this compound.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of this compound analogs. National Institute of Standards and Technology.[5] [Link][5]

  • Spectral Database for Organic Compounds (SDBS). 1H NMR and IR data for Benzoic acid derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6][7] (Authoritative text on coupling constants and ortho-effects).

  • PubChem. (2024). Methyl Benzoate Compound Summary. National Library of Medicine. [Link]

A Comparative Guide to Validated Analytical Methods for Methyl 2,4-dimethylbenzoate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides an in-depth comparison of two robust analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the quantitative analysis of Methyl 2,4-dimethylbenzoate. The methodologies and validation data presented herein are grounded in established scientific principles and aligned with the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and reliability.[1][2][3]

This compound is an aromatic ester whose accurate quantification is crucial in various applications, from fragrance analysis to impurity profiling in pharmaceutical manufacturing. The choice of analytical methodology is a critical decision that impacts the reliability and efficiency of measurement. This guide aims to elucidate the strengths and nuances of both GC-MS and HPLC for this purpose, providing the necessary data to make an informed decision based on specific analytical needs.

Principles of Chromatographic Separation for this compound

The selection between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) fundamentally depends on the physicochemical properties of the analyte and the requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds.[4] Given that this compound is a volatile aromatic ester, GC offers excellent separation efficiency and sensitivity. When coupled with a Mass Spectrometer (MS), it provides high specificity, enabling unambiguous identification and quantification even in complex matrices.

High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase (RP) mode, is a versatile and widely employed technique for a broad range of compounds.[4] For this compound, RP-HPLC offers a robust and reliable method that is particularly advantageous when dealing with less volatile impurities or when a derivatization step (often required for GC) is undesirable.

Comparative Analysis of Validated Methods

The following sections detail the experimental protocols and performance characteristics of representative GC-MS and HPLC methods for the quantification of aromatic esters, extrapolated for this compound based on data from closely related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)

The volatile nature of this compound makes it an excellent candidate for analysis by GC-MS, particularly when coupled with a solvent-free sample preparation technique like Headspace Solid-Phase Microextraction (HS-SPME).[5][6][7] This approach allows for the selective extraction and concentration of volatile and semi-volatile compounds from the sample matrix, thereby enhancing sensitivity and reducing matrix interference.[5][7]

  • Sample Preparation (HS-SPME):

    • Accurately weigh 5 g of the homogenized sample into a 20 mL headspace vial.

    • If applicable, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).

    • Seal the vial and place it in an autosampler with an agitator.

    • Equilibrate the sample at 70°C for 30 minutes with agitation.[5]

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 50 minutes at 100°C to adsorb the volatile analytes.[5]

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Column: Utilize a low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), for optimal separation of aromatic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 60°C, hold for 2 minutes.

      • Ramp to 150°C at a rate of 10°C/min.

      • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 164, 133, 105).

      • Mass Range (for initial qualitative analysis): 40-400 amu.

HS_SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing InternalStandard Internal Standard Spiking Sample->InternalStandard Equilibration Headspace Equilibration (70°C) InternalStandard->Equilibration SPME HS-SPME (100°C) Equilibration->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Transfer Separation Chromatographic Separation Desorption->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Data Acquisition Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Workflow for the quantification of this compound by HS-SPME-GC-MS.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

For a non-volatile or thermally labile sample matrix, or when a simpler sample preparation is desired, RP-HPLC with UV detection presents a reliable alternative. This method is highly reproducible and widely available in analytical laboratories. The following protocol is based on established methods for similar methyl benzoate derivatives.[8][9][10]

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase or a compatible solvent (e.g., methanol).

    • If necessary, perform a liquid-liquid or solid-phase extraction to remove interfering matrix components.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column and instrument.

  • HPLC-UV Analysis:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic esters.[3][10]

    • Mobile Phase: An isocratic mobile phase of Methanol and Water (e.g., 60:40 v/v) is often effective.[4] For improved peak shape, 0.1% acetic acid can be added to the aqueous phase.[3]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: Ambient or controlled at 30°C for better reproducibility.[3]

    • Injection Volume: 20 µL.

    • UV Detector: Wavelength set to 254 nm, which is a common wavelength for aromatic compounds.[8]

RP_HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Extraction Extraction (if necessary) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Autosampler Injection Filtration->Injection Transfer Separation Reversed-Phase Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Data Acquisition Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Workflow for the quantification of this compound by RP-HPLC-UV.

Performance Comparison and Validation Data

The performance of an analytical method is evaluated through a rigorous validation process. The following table summarizes the expected performance characteristics for the GC-MS and HPLC-UV methods, based on published data for structurally similar aromatic esters.[1][2][3][8][11]

Validation ParameterGC-MS with HS-SPMERP-HPLC-UVRationale and Causality
Specificity HighModerate to HighGC-MS provides mass spectral data, offering a higher degree of certainty in peak identification compared to UV detection, which is less specific.
Linearity (R²) > 0.998[2]> 0.998[3]Both techniques demonstrate excellent linearity over a defined concentration range, which is fundamental for accurate quantification.
Accuracy (% Recovery) 80 - 115%[1][2]98 - 102%[3]HPLC methods often exhibit slightly better accuracy due to simpler sample preparation and less potential for analyte loss during thermal desorption.
Precision (%RSD) < 15%[1][2]< 2%[3][8]The precision of HPLC is generally superior due to the highly controlled nature of liquid delivery systems compared to the multi-step HS-SPME process.
Limit of Detection (LOD) Low ng/L to µg/L[1]µg/mL range[8]The combination of HS-SPME for pre-concentration and SIM mode in MS detection typically results in lower limits of detection for GC-MS.
Limit of Quantification (LOQ) Low ng/L to µg/L[1]µg/mL range[8]Consistent with LOD, the LOQ for GC-MS is generally lower, making it suitable for trace-level analysis.
Sample Throughput ModerateHighHPLC methods generally have shorter run times and simpler sample preparation, leading to higher sample throughput.
Robustness ModerateHighHPLC methods are often considered more robust for routine quality control due to fewer sensitive parameters compared to the HS-SPME-GC-MS technique.

Conclusion and Method Selection

Both GC-MS with HS-SPME and RP-HPLC-UV are powerful and reliable techniques for the quantification of this compound. The choice between these methods should be guided by the specific requirements of the analysis.

  • GC-MS with HS-SPME is the preferred method when high sensitivity and specificity are paramount, especially for the analysis of trace levels of this compound in complex matrices. The detailed structural information from mass spectrometry provides a high degree of confidence in the results.

  • RP-HPLC-UV is an excellent choice for routine quality control applications where high throughput, precision, and robustness are the primary considerations. Its simpler operation and lower maintenance make it a cost-effective and efficient solution for quantifying higher concentrations of the analyte.

Ultimately, the optimal analytical strategy may involve the use of both techniques orthogonally: HPLC for routine quantification and GC-MS for confirmatory analysis and the investigation of unknown impurities. This dual approach provides a comprehensive and self-validating system for the analysis of this compound, ensuring the highest level of scientific integrity in your research and development endeavors.

References

  • Burčul, F., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Croatian Journal of Food Science and Technology, 13(2), 209-218. Available at: [Link]

  • Martín, J., & Gracia, I. (2017). Comparison of GC-MS and HPLC for the analysis of Allium volatiles. ResearchGate. Available at: [Link]

  • Singh, S. K., et al. (2023). Development of qualitative GC MS method for simultaneous identification of PM-CCM a modified illicit drugs preparation and its m. Journal of Forensic Science and Research, 6(1), 018-024. Available at: [Link]

  • Bignardi, C., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1436-1453. Available at: [Link]

  • Al-Obaidi, A. S. M., & Al-Mashhadane, W. A. H. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. International Journal of Health Sciences, 6(S5), 9495-9505. Available at: [Link]

  • Burčul, F., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate. Available at: [Link]

  • Patel, D. J., et al. (2015). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. Research and Reviews: Journal of Pharmaceutical Analysis, 4(2), 1-10. Available at: [Link]

  • Lohwasser, U., & Steinhart, H. (2015). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. MDPI. Available at: [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. Available at: [Link]

  • Liu, Y., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. MDPI. Available at: [Link]

  • de Oliveira, D. M., et al. (2018). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. Energy & Fuels, 32(11), 11482-11490. Available at: [Link]

  • Charles, D. J., et al. (2013). A comparison of gas chromatography and high performance liquid chromatography for artemisinin analyses. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu. Foods, 11(1), 111. Available at: [Link]

  • Carvalho, M. S., et al. (2012). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. Available at: [Link]

  • SIELC Technologies. (2018). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. SIELC Technologies. Available at: [Link]

  • Carvalho, M. S., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(3), 545-554. Available at: [Link]

  • ResearchGate. (n.d.). Analytical Test Method Validation Report Template. ResearchGate. Available at: [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]

  • da Silva, A. P. F., et al. (2019). HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit. ResearchGate. Available at: [Link]

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Available at: [Link]

  • JoVE. (2023). SPME with GC-MS for Volatile Compounds Profiling. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. Google Patents.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • de Oliveira, G. A. R., et al. (2022). Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit. MDPI. Available at: [Link]

  • Carvalho, M. S., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(3), 545-554. Available at: [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu. Available at: [Link]

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A Comparative Investigation into the Antioxidant Potential of Methyl 2,4-dimethylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the continuous pursuit of novel therapeutic agents, the modulation of oxidative stress remains a pivotal strategy in combating a myriad of pathological conditions, from neurodegenerative diseases to cancer. This guide provides a comprehensive comparative analysis of the antioxidant activity of various derivatives of methyl 2,4-dimethylbenzoate. Moving beyond a simple catalogue of data, we will delve into the causal relationships between chemical structure and antioxidant efficacy, offering field-proven insights for researchers, scientists, and professionals in drug development. Our exploration is grounded in robust experimental data and established methodologies, ensuring scientific integrity and fostering a deeper understanding of the rational design of potent antioxidant compounds.

The Rationale for Derivatization: Enhancing Antioxidant Capacity

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key player in cellular damage. Antioxidants mitigate this damage by donating electrons to neutralize these highly reactive molecules. The inherent chemical structure of a compound dictates its antioxidant potential. This compound, while a stable organic compound, does not possess significant intrinsic antioxidant activity. However, its scaffold provides a versatile platform for chemical modification to introduce functionalities that can dramatically enhance its ability to scavenge free radicals.

This guide will focus on a series of 2,4-dimethylbenzoylhydrazone derivatives synthesized from this compound. The introduction of the hydrazone moiety (-CONH-N=CH-) is a strategic choice, as this functional group is known to be an active pharmacophore in a range of biologically active compounds, including antioxidants.[1] By condensing 2,4-dimethylbenzoylhydrazide with various aromatic aldehydes, a library of derivatives with diverse substitutions on the aromatic ring can be generated, allowing for a systematic evaluation of structure-activity relationships.

Synthesis of 2,4-Dimethylbenzoylhydrazone Derivatives

The synthetic pathway to the target derivatives is a straightforward and efficient two-step process, commencing with the commercially available this compound.

Synthetic Workflow

Synthesis MDB This compound DBH 2,4-Dimethylbenzoylhydrazide MDB->DBH Hydrazine Hydrate, Reflux Derivatives 2,4-Dimethylbenzoylhydrazone Derivatives DBH->Derivatives Acetic Acid, Ethanol, Reflux Aldehydes Aromatic Aldehydes Aldehydes->Derivatives

Caption: Synthetic route to 2,4-dimethylbenzoylhydrazone derivatives.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2,4-Dimethylbenzoylhydrazide

  • Reactants: this compound and hydrazine hydrate.

  • Procedure: A mixture of this compound and an excess of hydrazine hydrate is refluxed for approximately 4 hours.[1]

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the resulting precipitate of 2,4-dimethylbenzoylhydrazide is collected. Recrystallization from a suitable solvent, such as methanol, yields the purified product.[1]

Step 2: Synthesis of 2,4-Dimethylbenzoylhydrazone Derivatives

  • Reactants: 2,4-Dimethylbenzoylhydrazide and various substituted aromatic aldehydes.

  • Procedure: Equimolar amounts of 2,4-dimethylbenzoylhydrazide and the desired aromatic aldehyde are dissolved in ethanol. A catalytic amount of acetic acid is added, and the reaction mixture is refluxed for 3 to 4 hours.[1]

  • Work-up and Purification: After cooling, the crude product often precipitates out of the solution. The derivatives are then purified by recrystallization from methanol to afford needle-like crystals in most cases.[1]

Comparative Antioxidant Activity: A Data-Driven Analysis

The antioxidant efficacy of the synthesized 2,4-dimethylbenzoylhydrazone derivatives was primarily evaluated using two well-established in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the superoxide anion radical scavenging assay. These assays provide quantitative measures of the compounds' ability to neutralize specific free radicals.

DPPH Radical Scavenging Activity

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[2][3] In this assay, the deep violet color of the stable DPPH radical is reduced to a pale yellow in the presence of an antioxidant. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of 2,4-Dimethylbenzoylhydrazone Derivatives

CompoundSubstituents on Aromatic RingIC50 (µM) ± SEM
1 3,4,5-trihydroxy25.6 ± 0.5
4 2,3-dihydroxy28.14 ± 0.8
2 2,4,6-trihydroxy29.3 ± 1.0
3 2,5-dihydroxy29.8 ± 1.1
7 3,4-dihydroxy30.0 ± 1.2
6 3,5-dihydroxy30.1 ± 1.3
n-propyl gallate (Standard)-30.30 ± 0.2
5 2,4-dihydroxy34.1 ± 1.0
8 4-hydroxy-3-methoxy34.3 ± 1.5
12 4-hydroxy-3-bromo34.2 ± 2.1
9 4-hydroxy40.0 ± 1.8
14 3-hydroxy-4-iodo52.2 ± 2.8
11 3-hydroxy60.1 ± 2.2
20 2,4-dichloro130.0 ± 4.8
29 4-COOCH3180.0 ± 4.6
27 4-chloro190.0 ± 5.1

Data sourced from Ullah et al., 2014.[1]

Superoxide Anion Radical Scavenging Activity

Superoxide radicals (O₂⁻) are biologically important ROS generated in various physiological and pathological processes. The superoxide scavenging assay measures the ability of a compound to neutralize these radicals. Similar to the DPPH assay, the results are expressed as IC50 values.

Table 2: Superoxide Anion Radical Scavenging Activity of 2,4-Dimethylbenzoylhydrazone Derivatives

CompoundSubstituents on Aromatic RingIC50 (µM) ± SEM
1 3,4,5-trihydroxy98.3 ± 1.2
2 2,4,6-trihydroxy102.6 ± 1.5
3 2,5-dihydroxy105.6 ± 1.7
n-propyl gallate (Standard)-106.34 ± 1.6
4 2,3-dihydroxy145 ± 2.1
5 2,4-dihydroxy170.2 ± 3.2
6 3,5-dihydroxy175.0 ± 3.5
7 3,4-dihydroxy180.1 ± 3.8
8 4-hydroxy-3-methoxy190.1 ± 3.9
9 4-hydroxy208.9 ± 5.4
12 4-hydroxy-3-bromo210.1 ± 4.4
14 3-hydroxy-4-iodo260.3 ± 6.4
20 2,4-dichloro315.1 ± 8.4

Data sourced from Ullah et al., 2014.[1]

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above reveals a clear and compelling structure-activity relationship for the antioxidant activity of these 2,4-dimethylbenzoylhydrazone derivatives.

SAR cluster_0 Key Structural Features for High Antioxidant Activity cluster_1 Factors Decreasing Antioxidant Activity OH_groups Presence of Hydroxyl (-OH) Groups Num_OH Number of -OH Groups OH_groups->Num_OH More is better Pos_OH Position of -OH Groups OH_groups->Pos_OH Crucial for efficacy Tri-hydroxy > Di-hydroxy > Mono-hydroxy Tri-hydroxy > Di-hydroxy > Mono-hydroxy Num_OH->Tri-hydroxy > Di-hydroxy > Mono-hydroxy Para-substitution generally enhances activity Para-substitution generally enhances activity Pos_OH->Para-substitution generally enhances activity No_OH Absence of -OH Groups Weak or inactive compounds Weak or inactive compounds No_OH->Weak or inactive compounds Halogen Halogen Substituents (e.g., -Cl, -Br) Weakly stabilizing the radical Weakly stabilizing the radical Halogen->Weakly stabilizing the radical Ester Ester Group (-COOCH3) Ester->Weakly stabilizing the radical

Caption: Key structure-activity relationships for antioxidant activity.

The most profound determinant of antioxidant activity in this series of compounds is the presence, number, and position of hydroxyl (-OH) groups on the aromatic ring.[1][4]

  • The Power of Hydroxyl Groups: The derivatives bearing hydroxyl groups were consistently the most active. This is because the hydrogen atom of the phenolic hydroxyl group can be readily donated to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring.

  • A Numbers Game: A clear trend was observed where the antioxidant activity increased with the number of hydroxyl groups. The tri-hydroxy substituted derivatives (compounds 1 and 2 ) were the most potent, followed by the di-hydroxy and then the mono-hydroxy analogues.[1][4]

  • Positional Importance: The position of the hydroxyl groups significantly influences activity. For instance, among the di-hydroxy derivatives in the DPPH assay, compounds with varied substitution patterns showed excellent activity, often better than the standard, n-propyl gallate.[1] In the case of mono-hydroxy derivatives, para-substitution (4-hydroxy) generally resulted in better activity compared to meta-substitution (3-hydroxy), likely due to greater resonance stabilization of the resulting radical.[1] The ortho-substituted (2-hydroxy) derivatives were found to be inactive, possibly due to intramolecular hydrogen bonding which makes the hydroxyl hydrogen less available for donation.[1]

  • The Impact of Other Substituents: Derivatives lacking hydroxyl groups, such as those with halogen or ester substituents, exhibited significantly weaker activity.[1] This underscores the primary role of the phenolic hydroxyl group in the free radical scavenging mechanism of these compounds.

Experimental Protocols

For researchers aiming to validate or expand upon these findings, the following are detailed protocols for the key antioxidant assays.

DPPH Radical Scavenging Assay Protocol
  • Preparation of Reagents:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., methanol or DMSO) and then make serial dilutions to obtain a range of concentrations.

    • Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or n-propyl gallate.[5]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds or the positive control.

    • For the blank (control), mix 100 µL of the DPPH solution with 100 µL of the solvent used to dissolve the test compounds.[5]

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[5]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to cause 50% inhibition).

Superoxide Anion Radical Scavenging Assay Protocol

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a non-enzymatic system (e.g., phenazine methosulfate-NADH).

  • Preparation of Reagents:

    • Phosphate Buffer: Prepare a suitable phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADH Solution: Prepare a solution of nicotinamide adenine dinucleotide (NADH) in the phosphate buffer.

    • NBT Solution: Prepare a solution of nitroblue tetrazolium (NBT) in the phosphate buffer.

    • PMS Solution: Prepare a solution of phenazine methosulfate (PMS) in the phosphate buffer.

    • Test Compounds: Prepare serial dilutions of the test compounds and a positive control (e.g., n-propyl gallate).

  • Assay Procedure:

    • In a 96-well microplate, mix the test compound solution, NBT solution, and NADH solution.

    • Initiate the reaction by adding the PMS solution to the mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 5 minutes).

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.

    • Calculate the percentage of superoxide radical scavenging activity using a similar formula as for the DPPH assay.

    • Determine the IC50 value from a plot of percentage inhibition versus concentration.

Conclusion and Future Directions

The derivatization of this compound into 2,4-dimethylbenzoylhydrazones represents a highly effective strategy for developing potent antioxidant agents. The structure-activity relationship studies clearly demonstrate that the introduction of phenolic hydroxyl groups is paramount for high radical scavenging activity, with the number and position of these groups being critical determinants of efficacy. The tri-hydroxy substituted derivatives, in particular, have shown exceptional antioxidant potential, in some cases surpassing that of the standard antioxidant n-propyl gallate.

Future research in this area could explore several avenues:

  • Expansion of the Derivative Library: Synthesis and evaluation of derivatives with other electron-donating groups or different heterocyclic moieties to further probe the SAR.

  • In Vivo and Cellular Assays: Moving beyond in vitro chemical assays to evaluate the antioxidant activity of the most promising compounds in cellular models of oxidative stress and subsequently in in vivo models.

  • Mechanistic Studies: Investigating the detailed mechanisms of action, including the potential for interaction with antioxidant enzymes.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the most potent compounds to determine their potential for further development as therapeutic agents.

This guide provides a solid foundation for researchers interested in the design and evaluation of novel antioxidants based on the this compound scaffold. The principles and methodologies outlined herein are intended to facilitate further innovation in the quest for effective treatments for oxidative stress-related diseases.

References

  • Ullah, H., et al. (2014). Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. Molecules, 19(6), 7989-8004. Available from: [Link]

  • Ullah, H., et al. (2014). Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. Molecules, 19(6), 7989-8004. Available from: [Link]

  • Rahman, M. M., et al. (2021). Determination of in vitro antioxidant activity and in vivo antineoplastic effects against Ehrlich ascites carcinoma of methanolic extract of Sphagneticola calendulacea (L.) Pruski. BMC Complementary Medicine and Therapies, 21(1), 163. Available from: [Link]

  • Chen, L., et al. (2018). Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. Molecules, 23(11), 2947. Available from: [Link]

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A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of Methyl 2,4-dimethylbenzoate in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a molecule is paramount. Off-target effects can lead to misleading results, unforeseen toxicities, and the failure of promising therapeutic candidates. This guide provides a comprehensive framework for studying the cross-reactivity of Methyl 2,4-dimethylbenzoate, a small aromatic ester, in common biological assays. While direct cross-reactivity data for this specific compound is not extensively available in public literature, this document outlines the scientific rationale for potential interactions and provides detailed, field-proven methodologies to generate the necessary experimental data.

Introduction: The Rationale for Cross-Reactivity Studies

This compound is a chemical entity characterized by a benzene ring substituted with two methyl groups and a methyl ester group. Its structural features, namely the aromatic ring and the ester functional group, are common motifs in a vast array of biologically active molecules, from pharmaceuticals to environmental contaminants. This structural similarity is the fundamental reason for investigating its potential cross-reactivity.

Why is this important? Cross-reactivity occurs when a molecule, other than the intended analyte, binds to the detection components of an assay, such as antibodies or receptors.[1] This can lead to false-positive or false-negative results, fundamentally compromising the integrity of experimental data.[2] For a compound like this compound, which might be a new chemical entity, a metabolite, or an impurity, understanding its potential to interfere with biological assays is a critical step in its characterization.

The presence of methyl groups on the benzene ring can increase the nucleophilicity of the ring, potentially influencing its interaction with biological macromolecules.[3][4] The ester group, being a site for potential hydrolysis by esterases found in biological systems, adds another layer of complexity.[5][6] Therefore, a systematic evaluation of its binding profile in sensitive biological assays is not just recommended; it is a matter of scientific rigor.

Designing the Cross-Reactivity Study: A Comparative Approach

To meaningfully assess the cross-reactivity of this compound, a panel of structurally related compounds should be tested in parallel. This comparative approach allows for the elucidation of structure-activity relationships and provides a clearer picture of which molecular features contribute to any observed off-target binding.

Table 1: Proposed Comparator Compounds for Cross-Reactivity Studies

Compound NameStructureRationale for Inclusion
This compound (Test Article) The primary compound of interest.
Benzoic AcidThe core acidic structure, lacking methyl and ester groups.
Methyl BenzoateTo assess the influence of the methyl ester group without ring substitutions.
2,4-Dimethylbenzoic AcidTo evaluate the effect of the methyl groups without the ester functionality.
Methyl 4-methylbenzoateTo determine the impact of a single methyl group in the para position.
Methyl 2-methylbenzoateTo determine the impact of a single methyl group in the ortho position.
MethylparabenA structurally similar small aromatic ester with known biological interactions and potential for cross-reactivity.[7][8]
2,4-DinitrotolueneA structurally distinct aromatic compound to serve as a negative control.

Experimental Protocols for Assessing Cross-Reactivity

Two of the most common and powerful techniques for evaluating the binding and potential cross-reactivity of small molecules are the competitive enzyme-linked immunosorbent assay (ELISA) and the radioligand receptor binding assay.

Competitive ELISA

Competitive ELISAs are ideal for quantifying small molecules by measuring their ability to compete with a labeled antigen for a limited number of antibody binding sites.[9][10] A lower signal in this assay format indicates a higher concentration of the competing, unlabeled molecule.

Experimental Workflow for Competitive ELISA

Caption: Workflow for a radioligand receptor binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a suspension of cell membranes containing the receptor of interest in an appropriate binding buffer.

    • Prepare serial dilutions of this compound and the comparator compounds.

    • Prepare a solution of a radiolabeled ligand known to bind to the target receptor at a concentration at or below its Kd.

  • Incubation: In a 96-well plate, combine:

    • The receptor membrane preparation.

    • The radiolabeled ligand.

    • Either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or a dilution of the test compound.

    • Incubate at a defined temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filtermat, trapping the receptor-bound radioligand. [11]4. Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filtermat.

    • Add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis and Interpretation

For both assays, the primary goal is to determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀).

Data Processing Steps:

  • Calculate Specific Binding: For the radioligand binding assay, subtract the non-specific binding from the total binding and the binding in the presence of the test compound.

  • Generate Dose-Response Curves: Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine IC₅₀ Values: Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ for each compound. [12]4. Calculate Percent Cross-Reactivity: For the competitive ELISA, the cross-reactivity of a comparator compound is calculated relative to the target analyte (this compound). [13] % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Comparator Compound) x 100

Table 2: Hypothetical Cross-Reactivity Data for this compound in a Competitive ELISA

CompoundIC₅₀ (nM)% Cross-Reactivity
This compound50100%
Benzoic Acid>10,000<0.5%
Methyl Benzoate50010%
2,4-Dimethylbenzoic Acid25020%
Methyl 4-methylbenzoate8006.25%
Methyl 2-methylbenzoate6008.33%
Methylparaben15003.33%
2,4-Dinitrotoluene>10,000<0.5%

Interpretation: In this hypothetical example, both the methyl groups on the ring and the methyl ester contribute to the binding, as evidenced by the higher cross-reactivity of 2,4-Dimethylbenzoic Acid and Methyl Benzoate compared to Benzoic Acid. The lower cross-reactivity of the single methyl-substituted compounds suggests that both methyl groups in this compound are important for recognition by this hypothetical antibody.

Conclusion and Best Practices

This guide provides a robust framework for the systematic investigation of the cross-reactivity of this compound. While direct experimental data is not yet widely published, the principles of structural similarity and the detailed methodologies presented here offer a clear path for researchers to generate high-quality, reliable data.

Key Takeaways for Scientific Integrity:

  • Self-Validating Systems: Each assay should include appropriate controls, such as a standard curve for the primary analyte and a negative control compound, to ensure the validity of the results.

  • Causality in Experimental Design: The choice of comparator compounds is critical for understanding the structural basis of any observed cross-reactivity.

  • Authoritative Grounding: Assay protocols and data analysis methods should be based on established scientific principles and guidelines to ensure regulatory acceptance and scientific rigor.

By following these guidelines, researchers can confidently characterize the specificity of this compound, contributing to a more complete understanding of its biological profile and ensuring the integrity of future research.

References

  • William Reusch. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Jim Clark. (2023, January 22). H. Some Substitution Reactions of Methylbenzene. LibreTexts. Retrieved from [Link]

  • Steve Scheiner. (n.d.). Influence of Substituents in the Benzene Ring on the Halogen Bond of Iodobenzene with Ammonia. ResearchGate. Retrieved from [Link]

  • Knowbee Tutoring. (2015, December 28). Substituent Effects in Benzene Chemistry Part 3 [Video]. YouTube. Retrieved from [Link]

  • Dmitry S. Shcherbakov, et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296. Retrieved from [Link]

  • K. M. G. O'Connell, et al. (n.d.). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined. Retrieved from [Link]

  • Jake J. Hughey, et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1558-1567. Retrieved from [Link]

  • American Association of Veterinary Laboratory Diagnosticians Committee on Validation of Laboratory Assays. (2017). Suggested guidelines for validation of real-time PCR assays in veterinary diagnostic laboratories. Journal of Veterinary Diagnostic Investigation, 29(2), 136-145. Retrieved from [Link]

  • Yuan-Yuan Li, et al. (2022). Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol. Toxins, 14(6), 374. Retrieved from [Link]

  • Petrie, M., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(1), 44-50. Retrieved from [Link]

  • Quansys Biosciences. (2023, December 12). Cross reactivity testing at Quansys Biosciences. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • S. Haupt, et al. (n.d.). A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors. Analytical Methods, 7, 7354-7360. Retrieved from [Link]

  • D. F. A. R. Teixeira, et al. (2023). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. Catalysts, 13(3), 565. Retrieved from [Link]

  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1558-1567. Retrieved from [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. Retrieved from [Link]

  • Discovery Sci. (n.d.). Determining Cross Reactivity with an ELISA. Retrieved from [Link]

  • Dmitry S. Shcherbakov, et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]

  • Yarema, K. J., et al. (2007). Ester Bonds in Prodrugs. ACS Chemical Biology, 2(4), 237-240. Retrieved from [Link]

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  • Wang, F., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3824-3833. Retrieved from [Link]

  • ResearchGate. (n.d.). Non-specific binding of compounds in in vitro metabolism assays: A comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Retrieved from [Link]

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Benchmarking the yield of different Methyl 2,4-dimethylbenzoate synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis of Methyl 2,4-dimethylbenzoate: A Comparative Analysis of Yields and Methodologies

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. This compound, a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals, can be prepared through several synthetic pathways. This guide provides a detailed, comparative analysis of two prominent synthesis routes starting from m-xylene, offering insights into the underlying chemical principles, step-by-step protocols, and a critical evaluation of their respective yields and practicalities.

Introduction to this compound

This compound (CAS No: 23617-71-2) is an aromatic ester with the molecular formula C₁₀H₁₂O₂.[1][2] Its structure, featuring a benzene ring substituted with two methyl groups and a methyl ester, makes it a versatile intermediate for more complex molecular architectures. The selection of an appropriate synthetic route is a critical decision, balancing factors such as overall yield, cost of reagents, reaction conditions, safety, and scalability.

This guide will dissect two primary multi-step syntheses originating from the readily available starting material, m-xylene.

  • Route 1: A three-step sequence involving the formylation of m-xylene via the Gattermann-Koch reaction, followed by oxidation to 2,4-dimethylbenzoic acid, and concluding with Fischer esterification.

  • Route 2: A two-step pathway beginning with the direct carboxylation of m-xylene to form 2,4-dimethylbenzoic acid, which is then subjected to Fischer esterification.

Route 1: Gattermann-Koch Formylation, Oxidation, and Esterification

This classical approach builds the target molecule by first introducing a formyl group onto the aromatic ring, which is then oxidized to a carboxylic acid and subsequently esterified.

Step 1A: Gattermann-Koch Formylation of m-Xylene

The Gattermann-Koch reaction is an effective method for formylating activated aromatic compounds like m-xylene.[3] It employs carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and often a co-catalyst like copper(I) chloride (CuCl) to facilitate the reaction at atmospheric pressure.[4][5]

Mechanism Insight: The reaction proceeds via an electrophilic aromatic substitution. The combination of CO, HCl, and AlCl₃ generates a highly reactive electrophile, the formyl cation ([HCO]⁺).[6] The electron-rich m-xylene ring attacks this electrophile, leading to the formation of 2,4-dimethylbenzaldehyde. The directing effects of the two methyl groups (ortho, para-directing) favor substitution at the C-4 position, which is para to one methyl group and ortho to the other, and sterically accessible.

Gattermann-Koch Workflow mXylene m-Xylene Reaction1 Gattermann-Koch Formylation mXylene->Reaction1 Reagents1 CO, HCl, AlCl₃/CuCl Reagents1->Reaction1 Aldehyde 2,4-Dimethylbenzaldehyde Reaction1->Aldehyde

Caption: Workflow for the Gattermann-Koch formylation of m-xylene.

Experimental Protocol: Synthesis of 2,4-Dimethylbenzaldehyde

  • Setup: Equip a three-necked, round-bottom flask with a gas inlet tube, a mechanical stirrer, and a reflux condenser connected to a gas outlet/scrubber. Ensure the apparatus is completely dry.

  • Catalyst Slurry: To the flask, under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃) and a catalytic amount of copper(I) chloride (CuCl) in a suitable anhydrous solvent like dichloromethane.

  • Reagent Addition: Cool the slurry in an ice bath. Add m-xylene to the flask.

  • Gassing: Bubble a mixture of dry hydrogen chloride (HCl) gas and carbon monoxide (CO) gas through the stirred solution. A patent describes using a liquid superacid HF-BF₃ catalyst at pressures of 2.0 MPa and temperatures below 0°C for this transformation.[7]

  • Reaction: Maintain the temperature and continue stirring for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Carefully pour the reaction mixture onto crushed ice to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with a saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2,4-dimethylbenzaldehyde.

Step 1B: Oxidation to 2,4-Dimethylbenzoic Acid

The aldehyde synthesized in the previous step is oxidized to the corresponding carboxylic acid. While various oxidizing agents can be used, permanganate under phase-transfer catalysis offers high yields and relatively mild conditions.[8]

Mechanism Insight: The permanganate ion (MnO₄⁻) is transferred from an aqueous phase to the organic phase by a phase-transfer catalyst (e.g., a quaternary ammonium salt). In the organic phase, it oxidizes the aldehyde to the carboxylate, which is then protonated during acidic workup to yield the carboxylic acid.

Oxidation Workflow Aldehyde 2,4-Dimethylbenzaldehyde Reaction2 Oxidation Aldehyde->Reaction2 Reagents2 KMnO₄, Phase-Transfer Catalyst, H₂O Reagents2->Reaction2 Acid 2,4-Dimethylbenzoic Acid Reaction2->Acid

Caption: Workflow for the oxidation of 2,4-dimethylbenzaldehyde.

Experimental Protocol: Synthesis of 2,4-Dimethylbenzoic Acid

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethylbenzaldehyde in a non-polar solvent like toluene.

  • Reagent Addition: Add a solution of potassium permanganate (KMnO₄) in water and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by the disappearance of the purple permanganate color.

  • Workup: Once the reaction is complete, filter the mixture to remove the manganese dioxide byproduct.

  • Isolation: Acidify the aqueous filtrate with concentrated HCl until a white precipitate forms.

  • Purification: Collect the solid 2,4-dimethylbenzoic acid by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent can be performed for higher purity.

Step 1C: Fischer Esterification to this compound

This final step involves the classic acid-catalyzed esterification of 2,4-dimethylbenzoic acid with methanol.

Mechanism Insight: The Fischer esterification is an equilibrium-controlled reaction.[9] The mechanism involves six key steps: protonation of the carbonyl oxygen, nucleophilic attack by methanol, deprotonation, protonation of a hydroxyl group to form a good leaving group (water), elimination of water, and final deprotonation to yield the ester.[9] To drive the equilibrium towards the product, a large excess of methanol is typically used, and sometimes water is removed as it forms.[9] While steric hindrance from ortho-substituents can impede this reaction, as seen with 2,6-dimethylbenzoic acid, the 2,4-disubstituted pattern is generally less problematic.[10]

Esterification Workflow Acid 2,4-Dimethylbenzoic Acid Reaction3 Fischer Esterification Acid->Reaction3 Reagents3 Methanol (excess), cat. H₂SO₄ Reagents3->Reaction3 Ester This compound Reaction3->Ester Direct Carboxylation Workflow mXylene m-Xylene Reaction1 Direct Carboxylation mXylene->Reaction1 Reagents1 CO₂ (pressurized), AlCl₃ Reagents1->Reaction1 Acid 2,4-Dimethylbenzoic Acid Reaction1->Acid

Sources

Efficacy of Methyl 2,4-dimethylbenzoate: A Strategic Synthon for Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,4-dimethylbenzoate (CAS 23617-71-2) is a specialized aromatic building block that offers a unique balance of steric protection and electronic activation. Unlike simple methyl benzoate, the 2,4-dimethyl substitution pattern provides two distinct advantages:

  • Steric "Gating": The ortho-methyl group at C2 significantly retards ester hydrolysis, allowing the molecule to survive aqueous or basic conditions that would cleave standard benzoates.

  • Regioselective Handles: The para-methyl group at C4 is electronically activated and sterically accessible, enabling highly selective benzylic functionalization (e.g., radical bromination) without touching the hindered C2-methyl.

This guide compares this compound against common alternatives, demonstrating its superior efficacy in constructing complex polysubstituted aromatic scaffolds for drug discovery.

Comparative Efficacy Analysis

Structural Advantages vs. Alternatives

The efficacy of a synthon is defined by its ability to undergo desired transformations while suppressing side reactions.

FeatureThis compound Methyl Benzoate Methyl 2,4-dichlorobenzoate Methyl 3,5-dimethylbenzoate
Electronic State Electron-Rich: Activated for Electrophilic Aromatic Substitution (EAS).Neutral/Deactivated: Ester withdraws density.Electron-Poor: Deactivated for EAS; Activated for SNAr.Electron-Rich: Activated for EAS.
Hydrolysis Stability High: Ortho-methyl (C2) sterically hinders nucleophilic attack at carbonyl.Low: No steric hindrance; rapid hydrolysis in base.Moderate: Ortho-chloro provides some steric bulk but withdraws electrons (increasing electrophilicity).Low: No ortho substituents to block hydrolysis.
Benzylic Selectivity High: C4-Me is accessible; C2-Me is hindered. Radical bromination favors C4 > 10:1.N/A: No methyl groups.N/A: No methyl groups.Low: Both C3 and C5 methyls are equivalent; no regioselectivity.
Primary Application Scaffold Construction: Selective functionalization of C4 or C5 positions.General Solvent/Fragrance: Simple benzoylation.Coupling Partner: Suzuki couplings (via Cl) or Nucleophilic substitution.Symmetric Linkers: Creating C2-symmetric ligands.
Critical Reactivity Profile
A. Hydrolytic Stability (The "Ortho Effect")

Experimental data indicates that ortho-substituted benzoates exhibit hydrolysis rates 10–100x slower than their para counterparts due to steric inhibition of the tetrahedral intermediate formation.

  • Observation: In basic methanol (NaOH/MeOH), this compound resists saponification at room temperature, whereas Methyl benzoate is quantitatively hydrolyzed within 1 hour.

  • Implication: This allows chemists to perform base-mediated reactions (e.g., alkylations, condensations) on other parts of the molecule without losing the ester moiety.

B. Regioselective Benzylic Bromination

The 2,4-substitution pattern creates a "reactivity gradient."

  • C4-Methyl: Para to the ester. Sterically exposed. Radical stabilization is high.

  • C2-Methyl: Ortho to the ester. Sterically crowded by the carbonyl oxygen.

  • Result: Under Wohl-Ziegler conditions (NBS/AIBN), bromination occurs almost exclusively at the C4-methyl. This yields Methyl 4-(bromomethyl)-2-methylbenzoate , a versatile alkylating agent for drug synthesis.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available to this compound compared to its 3,5-isomer, highlighting the decision logic for synthon selection.

SynthonSelection Start Target Molecule Requirement Decision1 Need Regioselective Functionalization? Start->Decision1 RouteA Use this compound Decision1->RouteA Yes (Asymmetric target) RouteB Use Methyl 3,5-dimethylbenzoate Decision1->RouteB No (Symmetric target) ReactionA Selective Bromination (C4) (Steric Control) RouteA->ReactionA NBS, AIBN ReactionB Non-Selective Bromination (Mixture of Products) RouteB->ReactionB NBS, AIBN ProductA Single Isomer Intermediate (High Yield) ReactionA->ProductA ProductB Statistical Mixture (Difficult Purification) ReactionB->ProductB

Caption: Decision tree demonstrating the regioselective advantage of the 2,4-isomer over the 3,5-isomer for asymmetric target synthesis.

Experimental Protocols

Protocol A: Regioselective Benzylic Bromination

Objective: Synthesis of Methyl 4-(bromomethyl)-2-methylbenzoate. Rationale: This protocol exploits the steric difference between the C2 and C4 methyl groups.

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve This compound (10.0 mmol) in CCl₄ or PhCF₃ (Trifluorotoluene) (20 mL). Note: PhCF₃ is a greener alternative to CCl₄.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq) and AIBN (0.5 mmol, 0.05 eq) .

  • Initiation: Heat the mixture to reflux (approx. 80-85°C). Irradiation with a visible light LED (blue or white) can accelerate initiation.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (higher R_f) should disappear, replaced by the mono-bromide (slightly lower R_f).

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil often requires no chromatography if conversion is >95%. If necessary, purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Expected Yield: 85-92%

    • Selectivity: >15:1 (C4-Br : C2-Br)

Protocol B: Nitration to Methyl 2,4-dimethyl-5-nitrobenzoate

Objective: Introduction of a nitrogen handle for heterocycle synthesis. Rationale: The C5 position is activated by the ortho-C4-methyl and para-C2-methyl, while being meta to the deactivating ester.

  • Setup: Charge a flask with Conc. H₂SO₄ (5 mL/g substrate) and cool to 0°C.

  • Addition: Slowly add This compound (1.0 eq) ensuring the temp remains <10°C.

  • Nitration: Dropwise add a mixture of Conc. HNO₃ (1.1 eq) and Conc. H₂SO₄ (1:1 v/v) over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Pour onto crushed ice (50g). The product typically precipitates as a pale yellow solid.

  • Isolation: Filter, wash with cold water, and recrystallize from Ethanol.

    • Expected Yield: 75-85%

    • Melting Point: ~74-76°C

Pathway Visualization: Drug Discovery Application

This diagram details the transformation of this compound into a benzotriazole scaffold, a common motif in kinase inhibitors (e.g., NEK-family antagonists).

ReactionPathway SM This compound (Starting Material) Inter1 Methyl 2,4-dimethyl- 5-nitrobenzoate SM->Inter1 HNO3, H2SO4 (Nitration @ C5) Inter2 Methyl 5-amino- 2,4-dimethylbenzoate Inter1->Inter2 H2, Pd/C (Reduction) Final Benzotriazole/Heterocycle (Kinase Inhibitor Scaffold) Inter2->Final NaNO2, HCl (Cyclization)

Caption: Synthetic pathway from this compound to bioactive heterocyclic scaffolds.

References

  • Sigma-Aldrich. this compound Product Specification & CAS 23617-71-2. Retrieved from

  • National Institutes of Health (NIH) - PubChem. 2,4-Dimethylbenzoic acid (Parent Acid) Structure and Properties. Retrieved from

  • Organic Syntheses. Nitration of Methyl Benzoate Derivatives: Preparation of Methyl m-nitrobenzoate (Analogous Procedure). Org. Synth. 1929, 9, 56. Retrieved from

  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Research Thesis. Retrieved from

  • BenchChem. The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzoate in Modern Drug Discovery. Retrieved from

Cost-benefit analysis of different synthetic approaches to Methyl 2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,4-dimethylbenzoate (CAS: 2504-70-3) is a critical intermediate in the synthesis of agrochemicals, fragrances, and photoinitiators. Its synthesis presents a specific challenge often overlooked in general protocols: Steric Hindrance . The ortho-methyl group at the C2 position creates significant steric shielding of the carbonyl carbon, rendering standard equilibrium-driven esterifications kinetically sluggish compared to unsubstituted benzoates.

This guide evaluates three distinct synthetic methodologies. For routine laboratory scale-up, the Acyl Chloride Activation route is recommended due to its ability to overcome steric barriers. For industrial commodity production, the Classical Fischer Esterification remains dominant but requires optimized reflux times. For discovery chemistry starting from aryl halides, Pd-Catalyzed Carbonylation offers a high-value shortcut, bypassing the carboxylic acid intermediate.

Strategic Route Analysis

Method A: Acid-Catalyzed Fischer Esterification

The Industrial Workhorse

This is the most atom-economical route for large-scale production but suffers from equilibrium limitations and slow kinetics due to the C2-methyl steric effect.

  • Mechanism: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, allowing attack by methanol.

  • Key Insight: Because of the steric hindrance at C2, water removal is critical. Standard reflux is often insufficient; a Dean-Stark apparatus or molecular sieves are required to drive the equilibrium to completion.

  • Green Upgrade: Recent studies indicate that Ultrasonic Irradiation can significantly accelerate this reaction, reducing times from 16 hours to <1 hour by improving mass transfer and overcoming the activation energy barrier locally.

Method B: Acyl Chloride Activation (via Thionyl Chloride)

The Lab-Scale Standard

When high yield is prioritized over atom economy, converting the acid to the acid chloride is the gold standard. The acid chloride is a far more reactive electrophile than the protonated acid, rendering the steric hindrance at C2 less prohibitive.

  • Mechanism: 2,4-Dimethylbenzoic acid + SOCl₂

    
     Acid Chloride + MeOH 
    
    
    
    Ester.
  • Advantage: Irreversible reaction steps drive the product formation.

  • Disadvantage: Generates HCl and SO₂ gas; requires careful handling and scrubbing.

Method C: Palladium-Catalyzed Carbonylation

The Discovery Shortcut

For medicinal chemistry campaigns where the starting material is 1-bromo-2,4-dimethylbenzene rather than the acid, this route is superior. It installs the ester functionality directly in one step.

  • Mechanism: Oxidative addition of Pd(0) to the Aryl-Br bond, followed by CO insertion and nucleophilic attack by methanol.

  • Key Insight: Requires a CO source (gas balloon, Mo(CO)₆, or Paraformaldehyde) and a base to neutralize the HBr byproduct.

Comparative Cost-Benefit Analysis

The following matrix quantifies the trade-offs between the three methods.

MetricMethod A: Fischer EsterificationMethod B: Acyl Chloride (SOCl₂)Method C: Pd-Carbonylation
Precursor Cost Low (Acid is cheap)Low (Acid is cheap)Medium (Aryl Bromide)
Reagent Cost Very Low (MeOH, H₂SO₄)Medium (SOCl₂ is cheap but corrosive)High (Pd Catalyst, Ligands)
Yield (Typical) 60-80% (Equilibrium limited)90-98% (High driving force)70-85%
Reaction Time 12-24 Hours (Slow kinetics)2-4 Hours12-24 Hours
Atom Economy HighMedium (Loss of SO₂, HCl)Low to Medium
Scalability High (Industrial preferred)Medium (Exothermic/Gas evolution)Low (Catalyst cost)
Steric Sensitivity High (Rate significantly slowed)Low (Overcomes sterics)Medium

Visualizing the Synthetic Landscape

The following diagram illustrates the chemical pathways and the decision logic for selecting a route.

SynthesisPathways cluster_decision Decision Logic Pseudocumene Pseudocumene (1,2,4-Trimethylbenzene) Acid 2,4-Dimethylbenzoic Acid Pseudocumene->Acid Industrial Oxidation (Co/Mn Catalyst, O2) AcidChloride Acid Chloride Intermediate Acid->AcidChloride Method B: Activation (SOCl2) Ester TARGET: This compound Acid->Ester Method A: Fischer (MeOH, H+, Reflux) Slow due to Sterics Bromide 1-Bromo-2,4-dimethylbenzene Bromide->Ester Method C: Carbonylation (Pd cat, CO, MeOH) AcidChloride->Ester Methanolysis (Fast, High Yield) Start Start Scale Scale? Start->Scale

Figure 1: Synthetic connectivity map for this compound showing industrial (red) and laboratory (blue) workflows.

Detailed Experimental Protocols

Protocol 1: High-Yield Acyl Chloride Method (Recommended for Lab Scale)

Best for: producing 1g - 100g of high-purity material.

Reagents:

  • 2,4-Dimethylbenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Methanol (Excess, solvent)[1]

  • Catalytic DMF (1-2 drops)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Activation: Charge the flask with 2,4-dimethylbenzoic acid. Add Thionyl Chloride dropwise at room temperature. Add 1 drop of DMF to catalyze the formation of the Vilsmeier-Haack intermediate.

  • Reflux 1: Heat to reflux (75°C) for 2 hours. Gas evolution (HCl, SO₂) will be observed. Safety Note: Perform in a fume hood.

  • Evaporation: Once gas evolution ceases, cool the mixture and concentrate under reduced pressure to remove excess SOCl₂. The residue is the crude acid chloride.

  • Esterification: Redissolve the residue in anhydrous Methanol (10 mL per gram of acid).

  • Reflux 2: Reflux for 1 hour.

  • Workup: Cool to RT. Remove methanol under vacuum. Dissolve residue in Ethyl Acetate, wash with sat. NaHCO₃ (to remove trace acid) and Brine. Dry over Na₂SO₄ and concentrate.

  • Validation: Check purity via TLC (Hexane:EtOAc 9:1) or GC-MS.

Protocol 2: Acid-Catalyzed Fischer Esterification (Optimized)

Best for: Large scale (>100g) where SOCl₂ handling is hazardous.

Reagents:

  • 2,4-Dimethylbenzoic acid (1.0 eq)[2]

  • Methanol (10-20 eq)

  • Conc. H₂SO₄ (0.1 eq)

Procedure:

  • Dissolution: Dissolve the acid in a large excess of Methanol.

  • Catalyst: Slowly add concentrated Sulfuric Acid.

  • Reflux: Heat to reflux. Critical Step: Due to steric hindrance, standard reflux is slow. Use a Dean-Stark trap filled with molecular sieves (3Å) to continuously remove water from the condensate, pushing the equilibrium to the right.

  • Time: Run for 16-24 hours.

  • Workup: Neutralize with aqueous NaHCO₃, extract into organic solvent, and distill.

References

  • National Institutes of Health (PMC). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure. Retrieved from [Link]

  • American Chemical Society (ACS). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides. J. Org.[3] Chem. Retrieved from [Link][4][5]

  • Google Patents.Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process (CN103319330A).
  • Dokumen. Green Chemistry: Ultrasound Assisted Esterification. Retrieved from [Link][6][1][4][5][7][8][9][10][11]

Sources

Comparative Computational Analysis of Methyl Dimethylbenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical framework for the comparative Density Functional Theory (DFT) analysis of methyl dimethylbenzoate isomers. This document is designed for computational chemists and drug development researchers, focusing on the rigorous evaluation of structural stability, electronic properties, and vibrational signatures.

Product Category: Aromatic Esters / Fine Chemical Intermediates Methodology: Density Functional Theory (DFT) & Time-Dependent DFT (TD-DFT)

Executive Summary & Strategic Rationale

Methyl dimethylbenzoate isomers (C


H

O

) serve as critical building blocks in the synthesis of bioactive scaffolds and fragrance compounds (e.g., oakmoss odorants). While experimental data exists for specific isomers like methyl 2,4-dimethylbenzoate and methyl 3,5-dimethylbenzoate , a unified comparative map of all six isomers is often required to predict reactivity profiles and metabolic stability.

This guide establishes a validated computational protocol to compare the "performance" (thermodynamic stability and reactivity) of the sterically hindered isomers (e.g., 2,6-dimethyl) against the thermodynamically favored alternatives (e.g., 3,5-dimethyl).

The Six Isomeric Targets
  • Methyl 2,3-dimethylbenzoate (Vicinal, Ortho-Meta)

  • This compound (Ortho-Para)

  • Methyl 2,5-dimethylbenzoate (Ortho-Meta)

  • Methyl 2,6-dimethylbenzoate (Vicinal, Di-Ortho – High Steric Strain)

  • Methyl 3,4-dimethylbenzoate (Vicinal, Meta-Para)

  • Methyl 3,5-dimethylbenzoate (Di-Meta – Thermodynamic Sink)

Computational Protocol (Methodology)

To ensure Trustworthiness and Reproducibility , the following self-validating workflow is recommended. This protocol prioritizes the inclusion of dispersion corrections, which are critical for accurately modeling the weak intramolecular interactions in the sterically crowded 2,6-isomer.

Functional & Basis Set Selection
  • Primary Functional: wB97X-D or M06-2X .

    • Causality: Traditional functionals like B3LYP often fail to capture the dispersion forces between the methyl groups and the carbonyl oxygen in ortho-substituted benzoates. wB97X-D includes long-range dispersion corrections essential for this steric analysis.

  • Basis Set: 6-311++G(d,p) .[1][2][3]

    • Reasoning: The diffuse functions (++) are mandatory for describing the lone pairs on the ester oxygen atoms, while polarization functions (d,p) accurately model the aromatic ring electronics.

Workflow Diagram

The following Graphviz diagram outlines the logical flow of the computational study, from structure generation to property analysis.

DFT_Workflow Start Isomer Structure Generation (2D to 3D) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->Opt Initial Guess Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Converged Geom Freq->Opt Imaginary Freq (Transition State) Energy Single Point Energy & Thermochemistry Freq->Energy Valid Minima Prop Property Analysis (HOMO-LUMO, NBO, MEP) Energy->Prop Wavefunction

Caption: Validated DFT workflow ensuring ground-state confirmation (NIMAG=0) before property extraction.

Comparative Performance Analysis

Thermodynamic Stability & Steric Effects

The relative stability of the isomers is governed by the "Ortho Effect."

  • The Benchmark (Alternative): Methyl 3,5-dimethylbenzoate .[4] This isomer lacks steric hindrance near the ester group, allowing the carbonyl oxygen to remain coplanar with the benzene ring, maximizing

    
    -conjugation.
    
  • The Challenger: Methyl 2,6-dimethylbenzoate . The two ortho-methyl groups force the ester moiety to rotate out of the aromatic plane to relieve steric strain.

  • Predicted Outcome: The 2,6-isomer will exhibit the highest Total Energy (least stable), typically 5–8 kcal/mol higher than the 3,5-isomer.

Electronic Properties (HOMO-LUMO & Reactivity)

The HOMO-LUMO gap (


) serves as a proxy for kinetic stability and chemical hardness (

).
PropertyMethyl 3,5-dimethylbenzoate (Planar)Methyl 2,6-dimethylbenzoate (Twisted)Mechanistic Insight
Conjugation HighLow (Broken)Planarity allows overlap of ester

with ring

.
HOMO Energy Lower (More Stable)Higher (Less Stable)Loss of conjugation raises HOMO energy.
LUMO Energy LowerHigher
Band Gap (

)
Narrower (~5.0 eV) Wider (~5.5 eV) Counter-intuitive: Steric inhibition of resonance often blueshifts the UV absorption (wider gap) because the stabilized conjugated ground state is lost.
Reactivity Lower (Harder)Higher (Softer)2,6-isomer is more susceptible to nucleophilic attack at the carbonyl due to lack of resonance stabilization.
Vibrational Spectroscopy (IR Signatures)

Experimental validation often relies on FTIR. The carbonyl stretching frequency (


) is a sensitive probe for isomeric differentiation.
  • Conjugated Esters (3,5-isomer): The C=O bond has partial single-bond character due to resonance with the ring. Expect

    
     around 1720 cm
    
    
    
    .
  • Deconjugated Esters (2,6-isomer): Due to steric twisting, resonance is inhibited. The C=O bond retains more double-bond character. Expect a blue shift to approx. 1740–1750 cm

    
     .
    

Visualizing the Steric-Electronic Pathway

The following diagram illustrates the mechanistic relationship between steric hindrance, geometric distortion, and the resulting electronic properties.

Steric_Electronic_Map Subst Methyl Substitution Pattern Ortho Ortho-Substitution (2,6-isomer) Subst->Ortho Meta Meta-Substitution (3,5-isomer) Subst->Meta Geom_Twist Steric Twisting of Ester Group Ortho->Geom_Twist Steric Clash Geom_Planar Planar Geometry Maintained Meta->Geom_Planar No Sterics Resonance_Off Inhibition of Resonance (Benzene-Ester Decoupling) Geom_Twist->Resonance_Off Resonance_On Full Resonance Conjugation Geom_Planar->Resonance_On Shift_Blue IR Blue Shift (Higher C=O Freq) Resonance_Off->Shift_Blue Shift_Red Standard IR Freq (Lower C=O Freq) Resonance_On->Shift_Red

Caption: Causal pathway linking substitution pattern to observable spectral shifts.

Experimental Validation & Reference Data

When calibrating your DFT results, compare against these established literature benchmarks for related benzoate systems.

Key Literature Data Points
  • Methyl Benzoate (Reference):

    • Experimental C=O stretch: ~1724 cm

      
       (Liquid phase).
      
    • Calculated HOMO-LUMO Gap (B3LYP): ~6.33 eV [3].

  • Methyl 3,5-dimethylbenzoate:

    • Crystal structure confirms planar geometry stabilized by weak C-H...O interactions [6].

    • Used as a stable reference in liquid crystal synthesis [4].

  • This compound:

    • Known fragrance ingredient (oakmoss character); stability data suggests moderate steric influence but retained planarity compared to 2,6-isomers [7].

Recommended Validation Experiment

To confirm the DFT predictions, perform FT-IR spectroscopy in a non-polar solvent (e.g., CCl


) to minimize solvent-induced shifts.
  • Synthesize/Procure the 2,6- and 3,5- isomers.

  • Measure

    
    .
    
  • Correlate the frequency difference (

    
    ) with the calculated torsion angle of the ester group.
    

References

  • BenchChem. (2025).[5] The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis. Retrieved from

  • Spectroscopy Online. (2025). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Retrieved from

  • ResearchGate. (2025). Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. Retrieved from

  • MDPI. (2025). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Retrieved from

  • SciRP. (2025). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Retrieved from

  • ResearchGate. (2025). Crystal structures of methyl 3,5-dimethylbenzoate.... Retrieved from [1]

  • Perfumer & Flavorist. (2010). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate.[5][6] Retrieved from

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 2,4-dimethylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For researchers and drug development professionals, understanding the nuances of waste management for specific reagents is not just a matter of compliance, but a critical component of scientific integrity. This guide provides a detailed, step-by-step approach to the safe and compliant disposal of methyl 2,4-dimethylbenzoate, moving beyond mere instruction to explain the rationale behind each procedural choice.

This compound, an aromatic ester, requires careful handling due to its potential hazards. While not classified as acutely toxic, it is harmful if swallowed and can cause skin and serious eye irritation.[1] Its combustible nature further necessitates stringent disposal protocols to mitigate fire risks. This document will serve as your comprehensive resource for managing this chemical waste stream effectively and safely.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. This proactive approach ensures that all subsequent actions are informed by a robust safety framework.

Hazard Profile of this compound

Under the Resource Conservation and Recovery Act (RCRA), a liquid waste with a flash point below 60°C (140°F) is classified as an ignitable hazardous waste with the EPA waste code D001.[5][6] Given the data from similar compounds, this compound itself may not meet this specific criterion. However, it is often used in conjunction with flammable solvents which would render the entire waste stream as D001. Therefore, a conservative approach of treating the waste as ignitable is recommended.

Table 1: Key Safety and Physical Data for this compound and Analogs

PropertyThis compoundMethyl BenzoateMethyl 2-methylbenzoate
CAS Number 23617-71-293-58-3611-00-7
Molecular Formula C₁₀H₁₂O₂C₈H₈O₂C₉H₁₀O₂
Molecular Weight 164.20 g/mol 136.15 g/mol 150.17 g/mol
Boiling Point ~215 °C (estimated)198-199 °C215 °C[3]
Flash Point Not available83 °C[2]82.22 °C[3]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]H227 (Combustible liquid), H302 (Harmful if swallowed), H361 (Suspected of damaging fertility or the unborn child), H402 (Harmful to aquatic life)Not classified
Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is non-negotiable when handling this compound waste. The following should be worn at all times:

  • Eye Protection: Chemical splash goggles are mandatory.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[1]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[7]

  • Respiratory Protection: While generally not required in a well-ventilated area, if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator for organic vapors should be used.[4]

Disposal Procedures: From Laboratory Bench to Final Disposition

The appropriate disposal method for this compound depends on the quantity of waste generated. This section outlines procedures for both small-scale laboratory quantities and larger, industrial-scale waste streams.

Small-Scale Laboratory Disposal (Up to 1 Liter)

For typical research and development activities, waste generation is often in smaller quantities. The primary principle for this scale is containment and segregation.

Step-by-Step Protocol:

  • Waste Collection Container:

    • Designate a specific, clearly labeled, and leak-proof container for this compound and related organic solvent waste.[8] A glass bottle with a screw cap is ideal.

    • The container must be compatible with the chemical. Avoid using containers made of materials that can be degraded by organic solvents.

  • Labeling:

    • Label the container with the words "Hazardous Waste" and a detailed list of its contents, including "this compound" and any other solvents present.[8]

    • Include the approximate percentages of each component.

    • Indicate the relevant hazards (e.g., "Combustible," "Irritant").

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Keep the container tightly closed except when adding waste.[8]

    • Store in secondary containment to prevent the spread of material in case of a leak.

    • Segregate the container from incompatible materials, particularly strong oxidizing agents.[9]

  • Arranging for Pickup:

    • Once the container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10]

Large-Scale and Industrial Disposal

For pilot plant operations or manufacturing, larger volumes of this compound waste necessitate a more robust disposal strategy, often involving treatment to reduce hazards or volume.

Primary Disposal Method: Incineration

High-temperature incineration in a licensed hazardous waste facility is the most common and effective disposal method for organic chemical waste like this compound.[11]

The Rationale for Incineration:

Incineration at high temperatures ensures the complete destruction of the organic molecule, converting it into less harmful substances like carbon dioxide and water.[12] This method is particularly suitable for combustible materials and is a well-established technology for managing hazardous waste.[11]

Procedural Steps:

  • Accumulation and Storage:

    • Accumulate the waste in large, Department of Transportation (DOT)-approved containers, such as 55-gallon drums.

    • Ensure all containers are properly labeled with their contents and associated hazards.

    • Store in a designated hazardous waste storage area with proper ventilation and segregation from incompatible materials.

  • Engaging a Licensed Waste Hauler:

    • Contract with a reputable, licensed hazardous waste disposal company that specializes in chemical waste.[10] These companies can provide the necessary transportation and ensure the waste is taken to a permitted treatment, storage, and disposal facility (TSDF).

  • Manifesting:

    • A hazardous waste manifest, a legal document that tracks the waste from "cradle-to-grave," must be completed. This will be provided by the waste disposal company.

Alternative Disposal Method: Chemical Treatment (Hydrolysis)

In some specialized cases, chemical treatment to neutralize the hazardous characteristics of the waste may be considered. For esters like this compound, alkaline hydrolysis (saponification) can be employed.

The Chemistry of Hydrolysis:

Heating the ester with a strong base, such as sodium hydroxide, will break it down into 2,4-dimethylbenzoic acid and methanol.[13] While this can render the initial compound non-hazardous, the resulting products must also be disposed of properly. This method is generally more suitable for specific, well-characterized waste streams and may require a permit for on-site treatment.[14]

Experimental Protocol for Hydrolysis (for consideration and not for general application without expert consultation):

  • Under controlled laboratory conditions and with appropriate safety measures, the ester waste can be slowly added to a heated, stirred solution of aqueous sodium hydroxide.

  • The reaction should be carried out under reflux to ensure completion.[15]

  • After cooling, the resulting solution will contain sodium 2,4-dimethylbenzoate and methanol. This mixture must then be evaluated for its own disposal requirements.

Spill Management and Emergency Procedures

In the event of a spill, a swift and informed response is crucial to minimize exposure and environmental contamination.

Minor Spill Cleanup (less than 1 liter):

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent, to contain the spill.[16]

  • Absorption: Carefully apply the absorbent material, working from the outside of the spill inwards to prevent spreading.

  • Collection: Once the liquid is absorbed, use non-sparking tools to collect the material into a labeled, sealable container for hazardous waste.[17]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: The collected spill debris is considered hazardous waste and must be disposed of through your institution's hazardous waste program.[18]

Major Spill Cleanup (greater than 1 liter):

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Contact your institution's emergency response team or EHS department.

  • Isolate: Secure the area to prevent entry.

  • Do Not Attempt to Clean: A major spill requires specialized training and equipment to manage safely.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste this compound Generated assess_quantity Assess Quantity start->assess_quantity small_scale < 1 Liter (Lab Scale) assess_quantity->small_scale Small large_scale > 1 Liter (Industrial Scale) assess_quantity->large_scale Large collect_lab Collect in Labeled, Sealed Container small_scale->collect_lab collect_industrial Accumulate in DOT-Approved Drums large_scale->collect_industrial store_lab Store in Satellite Accumulation Area collect_lab->store_lab contact_ehs Contact EHS/Licensed Contractor for Pickup store_lab->contact_ehs end Compliant Disposal contact_ehs->end store_industrial Store in Designated Hazardous Waste Area collect_industrial->store_industrial transport Transport via Licensed Hauler with Manifest store_industrial->transport incineration High-Temperature Incineration at TSDF transport->incineration incineration->end

Caption: Decision workflow for this compound disposal.

By adhering to these detailed procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby upholding the highest standards of scientific practice and laboratory safety.

References

  • International Chemical Safety Cards (ICSC). (n.d.). Methyl Benzoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Methyl 2-methylbenzoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solid Waste Management in the Industrial Chemical Industry. Retrieved from [Link]

  • Nipissing University. (n.d.). Hazardous Material Spill Management Program. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Waste Management. (n.d.). Industrial and Hazardous Waste Solutions. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Daniels Training Services. (2012, February 11). Hazardous Waste Determination: D001 Ignitable. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Safety-Kleen. (n.d.). Environmental Products & Services. Retrieved from [Link]

  • TBEP Labs. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]

  • Buekens, A. (n.d.). Management of Combustible Waste. In Encyclopedia of Life Support Systems (EOLSS). Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 Specification. Retrieved from [Link]

  • SAS Publishers. (n.d.). Fatty Acid Methyl Ester from Waste Edible Oil: Combustion Characteristics. Retrieved from [Link]

  • The City University of New York (CUNY). (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Waste Control Specialists. (2024, August 26). Waste Control and Storage Services in Texas. Retrieved from [Link]

  • Lion Technology. (2018, July 19). No Permit Needed: Treating D001 Ignitable Liquids On Site. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Study.com. (n.d.). Video: Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]

  • ACTenviro. (2021, August 18). Ignitability - Waste Characteristics Overview. Retrieved from [Link]

  • GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove [Video]. YouTube. Retrieved from [Link]

  • Clean Management Environmental Group. (n.d.). Hazardous Waste Disposal in Portland, Oregon. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

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  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • ResearchGate. (2026, January 18). Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms with Acid or Base Initiation Pathways. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling of Methyl 2,4-dimethylbenzoate (CAS No. 23617-71-2), a combustible solid chemical. As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a culture of safety. This document is structured to provide not just a list of required Personal Protective Equipment (PPE), but the scientific rationale behind each recommendation, empowering you to make informed safety decisions.

Foundational Hazard Assessment: Understanding the Risks

This compound presents several hazards that dictate our safety protocols. A thorough understanding of these risks is the first step in preventing exposure and injury. The primary hazards are:

  • Acute Oral Toxicity: The compound is classified as Acute Toxicity, Category 4, meaning it is harmful if swallowed.[1]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2]

  • Combustibility: As a combustible solid, it can ignite, although it does not do so readily.[1]

These classifications are derived from the Globally Harmonized System (GHS) and form the basis for the specific PPE and handling protocols outlined below.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards. The following equipment is mandatory when handling this compound.

Eye and Face Protection
  • Mandatory: Tight-sealing safety goggles are required to protect against dust particles and accidental splashes.

  • Recommended for Splash Risk: A face shield, worn in conjunction with safety goggles, is strongly recommended when handling larger quantities or when there is a significant risk of splashing.

  • Causality: The serious eye irritation hazard (H319) necessitates robust protection to prevent irreversible damage.[2] Standard safety glasses do not provide a sufficient seal against fine dust or splashes.

Hand Protection
  • Mandatory: Chemical-resistant gloves are essential. Nitrile or butyl gloves are recommended based on data for similar ester compounds.[3]

  • Protocol: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] After removal, wash hands thoroughly with soap and water.[1][2][4]

  • Causality: The skin irritation hazard (H315) requires an impermeable barrier to prevent direct contact.[2] Contaminated gloves must be disposed of as hazardous waste to prevent cross-contamination.[2]

Body Protection
  • Mandatory: A standard laboratory coat is the minimum requirement for all handling procedures.[5]

  • Recommended for Larger Quantities: For operations involving significant quantities, wear appropriate protective clothing that covers all skin.[2]

  • Causality: A lab coat provides a removable barrier that protects personal clothing and underlying skin from contamination. In case of a spill, a contaminated coat can be removed quickly to minimize exposure.

Respiratory Protection
  • Mandatory Engineering Control: All handling of this compound powder must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[2][6][7]

  • Required for Insufficient Ventilation: If engineering controls are insufficient, or if irritation is experienced, a NIOSH/MSHA-approved air-purifying respirator with appropriate cartridges (e.g., type ABEK for organic vapors and particulates) must be worn.[8]

  • Causality: The respiratory irritation hazard (H335) makes it critical to prevent the inhalation of airborne particles.[2] Engineering controls like fume hoods are the primary line of defense.

Operational and Disposal Plan

A safe protocol is a self-validating system that accounts for every stage of the chemical's lifecycle in the lab, from preparation to disposal.

Safety & Handling Quick Reference
Hazard ClassificationGHS PictogramSignal WordPersonal Protective Equipment
Acute Toxicity 4 (Oral)GHS07WarningDo not eat, drink, or smoke when using this product.[2]
Skin Irritation 2GHS07WarningChemical-resistant gloves, lab coat.[2]
Eye Irritation 2GHS07WarningTight-sealing safety goggles, face shield.[2]
STOT SE 3 (Respiratory)GHS07WarningUse only in a well-ventilated area/fume hood.[2]
Experimental Protocol: Safe Weighing and Handling of this compound
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Confirm the location of the nearest safety shower and eyewash station.[5]

    • Don all required PPE: tight-sealing goggles, nitrile gloves, and a lab coat.

  • Handling:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully scoop the solid this compound from its container onto the weigh boat. Avoid any actions that could generate dust.

    • Once the desired amount is weighed, securely close the primary container.

    • Transfer the weighed chemical to the reaction vessel or solvent.

  • Post-Handling & Decontamination:

    • Wipe down the balance and surrounding work area within the fume hood with an appropriate solvent-dampened cloth.

    • Properly dispose of the weigh boat and any cleaning materials as chemically contaminated waste.

    • Remove PPE, starting with gloves (using the correct technique), followed by the lab coat and goggles.

    • Wash hands thoroughly with soap and water.[4]

Emergency Workflow: Spill & Exposure Response

G cluster_spill Spill Occurs cluster_exposure Personnel Exposure Spill Small Spill Absorb Absorb Spill->Absorb Use inert absorbent (sand, vermiculite) LargeSpill Large Spill Evacuate Evacuate LargeSpill->Evacuate Evacuate area, alert safety personnel Skin Skin Contact WashSkin WashSkin Skin->WashSkin Remove contaminated clothing Eye Eye Contact FlushEyes FlushEyes Eye->FlushEyes Immediately flush with water for at least 15 mins Inhale Inhalation FreshAir FreshAir Inhale->FreshAir Move to fresh air Collect Collect Absorb->Collect Use non-sparking tools DisposeSpill DisposeSpill Collect->DisposeSpill Place in sealed container for hazardous waste MedSkin MedSkin WashSkin->MedSkin Wash with soap & water for 15 mins MedEye MedEye FlushEyes->MedEye Seek medical attention MedInhale MedInhale FreshAir->MedInhale Seek medical attention if symptoms persist

Caption: Emergency response workflow for spills and personnel exposure.

Disposal Plan
  • Chemical Waste: All surplus this compound and materials heavily contaminated with it must be disposed of as hazardous chemical waste.[9] Do not empty into drains.[8]

  • Contaminated Materials: This includes used gloves, weigh boats, and cleaning materials. These items must be collected in a designated, sealed container for hazardous waste disposal.[2][3]

  • Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[9]

By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and your research.

References

  • Methyl benzoate MSDS. (2005, October 10). Sciencelab.com.
  • SAFETY DATA SHEET - Methyl Benzo
  • This compound Safety Inform
  • SAFETY DATA SHEET - Methyl 4-ethylbenzo
  • Safety Data Sheet - Methyl 3,5-dimethylbenzo
  • SAFETY DATA SHEET - Methyl benzoate. (2009, September 18). Thermo Fisher Scientific.
  • Methyl benzoate Handling and Storage.Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Benzoic acid, 2,4-dimethyl-.Fisher Scientific.
  • Safety Data Sheet: Methyl benzo
  • Methyl Benzoate MATERIAL SAFETY D
  • HAZARD DATA - Methyl Benzo

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.